Product packaging for 6-Methylbenzo[d]thiazol-2(3H)-one(Cat. No.:CAS No. 53827-53-5)

6-Methylbenzo[d]thiazol-2(3H)-one

カタログ番号: B1338352
CAS番号: 53827-53-5
分子量: 165.21 g/mol
InChIキー: ZJFQBNCCRYZGSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Methylbenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C8H7NOS and its molecular weight is 165.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B1338352 6-Methylbenzo[d]thiazol-2(3H)-one CAS No. 53827-53-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFQBNCCRYZGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548274
Record name 6-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53827-53-5
Record name 6-Methyl-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53827-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylbenzo[d]thiazol-2(3H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a thiazole ring. The presence of a methyl group at the 6-position and a ketone at the 2-position of the thiazole ring are defining features.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₇NOS--INVALID-LINK--
Molecular Weight 165.21 g/mol --INVALID-LINK--
Melting Point 169-170 °C--INVALID-LINK--[1][2]
Boiling Point Not available
Density (Predicted) 1.302±0.06 g/cm³--INVALID-LINK--[1]
pKa (Predicted) 10.79±0.20--INVALID-LINK--[1]
Appearance Off-white to light yellow solid--INVALID-LINK--[2]
Storage Temperature 2-8°C--INVALID-LINK--[1]

Chemical Structure and Identification

The structure of this compound is well-defined by its systematic IUPAC name and various chemical identifiers.

Structural Identifiers
Identifier TypeIdentifier
IUPAC Name 6-methyl-1,3-benzothiazol-2-ol
CAS Number 53827-53-5
SMILES CC1=CC2=C(C=C1)NC(=O)S2
InChI InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10)

Synonyms for this compound include: 6-Methyl-3H-benzothiazol-2-one, 6-methyl-2-benzothiazolinone, and 6-Methylbenzothiazolone.[1]

Spectral Analysis

Expected Spectral Features
SpectroscopyExpected Features
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.3-2.5 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons between 110-150 ppm. A signal for the methyl carbon around 20-25 ppm. A carbonyl carbon signal in the range of 160-170 ppm.
IR (Infrared) N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching vibration around 1680-1720 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Note: The exact positions of the peaks will be influenced by the solvent used and the specific substitution pattern of the molecule.

Experimental Protocols

The synthesis of this compound derivatives often starts from the corresponding 2-aminobenzothiazole. Below are generalized experimental protocols for the synthesis of precursors and related derivatives.

General Synthesis of 2-Amino-6-methylbenzothiazole

A common route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Materials:

  • p-Toluidine

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve p-toluidine and ammonium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid while maintaining a low temperature.

  • After the addition is complete, stir the reaction mixture for several hours at room temperature.

  • Pour the reaction mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain 2-amino-6-methylbenzothiazole.

Synthesis of 6-methyl-2(3H)-benzo-1,3-thiazolyl Hydrazine Analogs (Example Protocol)

This protocol describes the synthesis of hydrazine derivatives starting from 2-hydrazino-6-methylbenzothiazole.

Materials:

  • 2-Hydrazino-6-methylbenzothiazole

  • Substituted acetophenone (e.g., 2,4-dichloroacetophenone)

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine 2-hydrazino-6-methylbenzothiazole (1.5 mmol), the substituted acetophenone (2.2 mmol), and a few drops of glacial acetic acid in absolute ethanol (20 ml).[1]

  • Reflux the mixture on a water bath for approximately eight hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to allow the solid product to precipitate.[1]

  • Filter the solid, wash with a small amount of water, and recrystallize from absolute ethanol.[1]

Biological Activity and Potential Applications

The benzothiazole scaffold is a prominent feature in many biologically active compounds. Derivatives of benzothiazoles have been reported to exhibit a wide range of pharmacological activities.

Reported Activities of Benzothiazole Derivatives:

  • Antimicrobial: Active against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]

  • Anti-inflammatory [3]

  • Anticonvulsant [3]

  • Antitumor

  • Antiviral [3]

  • Antidiabetic [3]

The diverse biological activities of benzothiazole derivatives make them attractive scaffolds for the development of new therapeutic agents. Further research into this compound and its analogs could lead to the discovery of novel drug candidates.

Visualizations

General Synthetic Workflow for 2-Aminobenzothiazoles

The following diagram illustrates a generalized workflow for the synthesis of 2-aminobenzothiazoles, which are key intermediates for many benzothiazole-based compounds.

G General Synthesis of 2-Aminobenzothiazoles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 p-Toluidine reaction Reaction in Glacial Acetic Acid start1->reaction start2 Ammonium Thiocyanate start2->reaction start3 Bromine in Glacial Acetic Acid start3->reaction workup1 Precipitation in Water reaction->workup1 + H₂O workup2 Neutralization workup1->workup2 + Base workup3 Filtration workup2->workup3 workup4 Recrystallization workup3->workup4 product 2-Amino-6-methylbenzothiazole workup4->product

Caption: A flowchart illustrating the general synthetic pathway to 2-amino-6-methylbenzothiazole.

Logical Relationship of Benzothiazole Core to its Applications

This diagram shows the relationship between the core benzothiazole structure and its diverse biological activities, leading to various potential therapeutic applications.

G Benzothiazole Core and Its Potential Applications cluster_activities Biological Activities cluster_applications Therapeutic Applications core Benzothiazole Core activity1 Antimicrobial core->activity1 activity2 Anti-inflammatory core->activity2 activity3 Anticonvulsant core->activity3 activity4 Antitumor core->activity4 activity5 Antiviral core->activity5 activity6 Antidiabetic core->activity6 app1 Infectious Diseases activity1->app1 app2 Inflammatory Disorders activity2->app2 app3 Neurological Disorders activity3->app3 app4 Oncology activity4->app4 app5 Virology activity5->app5 app6 Metabolic Disorders activity6->app6

Caption: The relationship between the benzothiazole core, its biological activities, and applications.

References

The Anti-Cancer Profile of 6-Methylbenzo[d]thiazol-2(3H)-one: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties. This technical guide focuses on the mechanistic underpinnings of 6-Methylbenzo[d]thiazol-2(3H)-one and its closely related analogs as anti-neoplastic agents. While specific research on this compound is limited, this document synthesizes the broader understanding of how 6-substituted benzothiazole derivatives exert their effects on cancer cells. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This guide provides a comprehensive overview of the available data, detailed experimental protocols for assessing these mechanisms, and visual representations of the implicated cellular processes to facilitate further research and drug development in this promising area.

Introduction

Benzothiazole derivatives represent a class of heterocyclic compounds that have garnered significant attention in oncology research due to their diverse and potent biological activities. The planar, electron-rich structure of the benzothiazole ring system allows for interactions with various biological targets, leading to a range of anti-cancer effects. The substitution at the 6-position of the benzothiazole core, as in this compound, is a key area of investigation for enhancing the potency and selectivity of these compounds. This guide will explore the established and putative mechanisms of action of this class of compounds in cancer cells.

Core Mechanisms of Action in Cancer Cells

The anti-cancer activity of 6-substituted benzothiazole derivatives is multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the halting of cellular proliferation through cell cycle arrest. These effects are often underpinned by the modulation of critical signaling pathways that are frequently dysregulated in cancer.

Induction of Apoptosis

Apoptosis is a crucial mechanism by which anti-cancer agents eliminate malignant cells. Benzothiazole derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage or an imbalance in pro- and anti-apoptotic proteins. Evidence suggests that some benzothiazole compounds can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, culminating in apoptosis.

  • Extrinsic Pathway: While less commonly reported for this specific class, the extrinsic pathway can be initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Many benzothiazole derivatives have demonstrated the ability to interfere with the cell cycle, thereby preventing cancer cells from dividing. The most commonly observed effects are arrest at the G2/M or S phases of the cell cycle.

  • G2/M Phase Arrest: This is often associated with the disruption of microtubule dynamics or the activation of DNA damage checkpoints. By arresting cells in this phase, the compounds prevent them from entering mitosis, ultimately leading to cell death.

  • S Phase Arrest: Some derivatives have been shown to interfere with DNA synthesis, causing cells to halt in the S phase. This can be a consequence of direct DNA damage or the inhibition of enzymes essential for DNA replication.

Modulation of Signaling Pathways

The anti-proliferative and pro-apoptotic effects of 6-substituted benzothiazoles are often a direct result of their ability to modulate key intracellular signaling pathways that are critical for cancer cell survival and growth.

  • PI3K/AKT/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to decreased cell viability and increased apoptosis.

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactive, can drive tumor growth. Inhibition of EGFR signaling is a known mechanism for some benzothiazole-based anti-cancer agents.

  • JAK/STAT Pathway: This pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell. Dysregulation of this pathway is common in cancer, and its modulation by benzothiazole derivatives has been reported.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation and survival. Inhibition of this pathway can contribute to the anti-cancer effects of these compounds.

Quantitative Data on Related Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
2,6-disubstituted-BenzothiazoleMCF-7 (Breast)34.5[1]
2,6-disubstituted-BenzothiazoleHeLa (Cervical)44.15[1]
2,6-disubstituted-BenzothiazoleMG63 (Osteosarcoma)36.1[1]
Naphthalimide-benzothiazole derivativeHT-29 (Colon)3.72[2]
Naphthalimide-benzothiazole derivativeA549 (Lung)4.074[2]
Naphthalimide-benzothiazole derivativeMCF-7 (Breast)7.91[2]
Benzothiazole-triazole hybridTriple-Negative Breast Cancer30.49[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of anti-cancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Apoptosis Analysis by Western Blot

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.[8][9][10]

  • Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[12][13]

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.

  • Data Analysis: The data is typically displayed as a histogram, with peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl2 AKT->Bcl2 Inhibition Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation Bax Bax Bcl2->Bax Inhibition Cytochrome_c Cytochrome_c Bax->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis 6_Me_Benzothiazole 6-Methylbenzo [d]thiazol-2(3H)-one 6_Me_Benzothiazole->EGFR Inhibition 6_Me_Benzothiazole->PI3K Inhibition 6_Me_Benzothiazole->RAS Inhibition 6_Me_Benzothiazole->JAK Inhibition 6_Me_Benzothiazole->Bax Activation

Caption: Putative signaling pathways modulated by this compound and its analogs in cancer cells.

MTT_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT reagent B->C D Incubate (4h) C->D E Solubilize formazan D->E F Measure absorbance (570nm) E->F

Caption: Experimental workflow for the MTT cell viability assay.

Western_Blot_Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Caption: General workflow for Western blot analysis.

Cell_Cycle_Workflow A Cell Treatment & Harvest B Fixation (70% Ethanol) A->B C PI/RNase A Staining B->C D Flow Cytometry Analysis C->D E Data Analysis D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

The available evidence strongly suggests that 6-substituted benzothiazole derivatives, including the core structure of this compound, are a promising class of anti-cancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a solid foundation for their further development. However, a significant knowledge gap exists regarding the specific molecular targets and detailed mechanisms of action of this compound itself.

Future research should focus on:

  • Target Identification: Utilizing techniques such as proteomics and chemical proteomics to identify the direct binding partners of this compound in cancer cells.

  • In-depth Mechanistic Studies: A comprehensive analysis of the effects of this specific compound on a wider range of cancer cell lines, including detailed investigations into the signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to understand how modifications to the 6-methyl and other positions on the benzothiazole ring affect anti-cancer activity and selectivity.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound in preclinical animal models.

By addressing these research questions, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective cancer therapies.

References

An In-depth Technical Guide to 6-Methyl-2-Benzothiazolinone: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methyl-2-benzothiazolinone, also known as 6-methyl-1,2-benzisothiazol-3(2H)-one. Due to the limited availability of experimental data for this specific derivative, this report also includes relevant data from its parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), for comparative purposes. The guide further details a general synthetic approach for benzisothiazolinones, providing a foundational methodology for its preparation.

Core Physicochemical Properties

The physical and chemical characteristics of 6-Methyl-2-benzothiazolinone are summarized below. The data presented is a combination of computed values from scientific databases and experimental data available for the parent compound, offering a predictive and comparative look at its properties.

Table 1: Physical and Chemical Properties of 6-Methyl-2-benzothiazolinone and 1,2-Benzisothiazol-3(2H)-one
Property6-Methyl-2-benzothiazolinone (Computed)1,2-Benzisothiazol-3(2H)-one (BIT) (Experimental)
Molecular Formula C₈H₇NOSC₇H₅NOS
Molecular Weight 165.21 g/mol 151.19 g/mol [1][2]
Melting Point Not available154-158 °C[1][3][4]
Boiling Point Not available360 °C (estimate)[4][5]
Solubility Not availableSoluble in water (1.288 g/L at 20°C), dichloromethane, dimethyl sulfoxide, and methanol.[3][4][5]
LogP (Octanol/Water Partition Coefficient) 1.60.7 at 20°C[4][5]
pKa Not available10.19 ± 0.20 (Predicted)[4][5]
Appearance Not availableWhite to light yellow solid[3][5]

Spectral Data

Table 2: Spectral Data for 1,2-Benzisothiazol-3(2H)-one (BIT)
Technique Data
¹H NMR Spectral data available.[1][6][7]
¹³C NMR Spectral data available.[1]
Mass Spectrometry Mass spectral data available.[1]
Infrared (IR) Spectroscopy IR spectral data available.[8]

Synthesis of Benzisothiazolinones

The synthesis of 1,2-benzisothiazol-3(2H)-ones can be achieved through various methods. A common and effective approach involves the oxidative cyclization of 2-mercaptobenzamides. This general protocol can be adapted for the synthesis of 6-methyl-2-benzothiazolinone by utilizing the appropriately substituted starting material, 2-mercapto-5-methylbenzamide.

Experimental Protocol: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-Mercaptobenzamide

This protocol describes a general method for the synthesis of the parent compound, which can be adapted for the 6-methyl derivative.

Materials:

  • 2-Mercaptobenzamide (or 2-mercapto-5-methylbenzamide for the target compound)

  • Manganese(III) hydroxide (Mn(OH)₃) or other suitable oxidizing agent

  • Triethanolamine

  • Ethanol

  • Oxygen

Procedure:

  • In a 250 mL reactor, combine 15.28 g of a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (molar ratio 3:1), 0.42 g of Mn(OH)₃, 0.60 g of Triethanolamine, and 160 mL of ethanol.

  • Heat the mixture to 120°C with stirring.

  • Introduce oxygen into the reactor to maintain a pressure of 0.2 MPa.

  • Allow the reaction to proceed for 10 hours.

  • After the reaction is complete, stop the heating and remove the ethanol by rotary evaporation.

  • Add 100 mL of water to the residue and stir for 20 minutes.

  • Filter the mixture to collect the solid product.

  • Dry the filter cake to obtain the crude 1,2-benzisothiazol-3(2H)-one.

  • The crude product can be further purified by recrystallization.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 2-Mercaptobenzamide Mixture + Mn(OH)3 + Triethanolamine + Ethanol Reaction Heat to 120°C, Stir, Introduce O2 (0.2 MPa) (10 hours) Start->Reaction Evaporation Rotary Evaporation (Remove Ethanol) Reaction->Evaporation Precipitation Add Water, Stir (20 min) Evaporation->Precipitation Filtration Filter to Collect Solid Product Precipitation->Filtration Drying Dry Filter Cake Filtration->Drying End 1,2-Benzisothiazol-3(2H)-one (Crude Product) Drying->End

General synthetic workflow for 1,2-benzisothiazol-3(2H)-one.

Biological Activity and Mechanism of Action

While specific signaling pathways for 6-methyl-2-benzothiazolinone have not been detailed in the available literature, the broader class of benzisothiazolinones, including the parent compound BIT, are well-known for their antimicrobial properties.[2][5][9] They exhibit broad-spectrum activity against bacteria and fungi.[10][11][12]

The proposed mechanism of action for benzisothiazolinones involves the inhibition of cellular thiol-containing enzymes. These compounds are believed to react with thiol groups in proteins, leading to the disruption of essential metabolic processes and ultimately cell death.[13]

Logical Relationship of Antimicrobial Action:

Antimicrobial_Action BIT Benzisothiazolinone (e.g., 6-Methyl-2-benzothiazolinone) ThiolEnzymes Cellular Thiol-Containing Enzymes BIT->ThiolEnzymes Reacts with Inhibition Inhibition of Enzyme Activity ThiolEnzymes->Inhibition Disruption Disruption of Essential Metabolic Pathways Inhibition->Disruption CellDeath Microbial Cell Death Disruption->CellDeath

Proposed mechanism of antimicrobial action for benzisothiazolinones.

Conclusion

6-Methyl-2-benzothiazolinone is a derivative of the well-studied biocide 1,2-benzisothiazol-3(2H)-one. While specific experimental data for the 6-methyl analog is limited, its properties can be inferred from computed data and comparison with the parent compound. The synthetic routes established for benzisothiazolinones provide a clear path for its preparation. The primary biological activity of this class of compounds is their antimicrobial action, which is attributed to the inhibition of essential thiol-containing enzymes in microorganisms. Further research is warranted to fully elucidate the specific physicochemical properties and biological signaling pathways of 6-methyl-2-benzothiazolinone.

References

Technical Guide: Solubility and Handling of 6-Methylbenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Methylbenzo[d]thiazol-2(3H)-one in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a comprehensive experimental protocol for determining solubility, alongside a discussion of the compound's general behavior based on related chemical structures.

Core Topic: this compound Solubility

The solubility of a compound is a critical parameter in a research and development setting, influencing everything from in vitro assay design to formulation for in vivo studies. This compound, a heterocyclic compound belonging to the benzothiazole class, is of interest for its potential biological activities. Understanding its solubility in solvents like DMSO, a powerful polar aprotic solvent, and ethanol, a widely used polar protic solvent, is fundamental for its effective use in experimental workflows.

Data Presentation: Solubility in DMSO and Ethanol

As of the latest literature review, specific quantitative solubility data for this compound in DMSO and ethanol has not been formally published. The table below reflects this lack of specific numerical values. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications and conditions.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility of this compound
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13189Data not available
EthanolC₂H₅OH46.0778.37Data not available

While concrete figures are unavailable, the use of ethanol as a recrystallization solvent for derivatives of this compound suggests at least moderate solubility in this solvent, particularly at elevated temperatures. Benzothiazole derivatives, in general, exhibit a range of solubilities in DMSO, often serving as a stock solution solvent for biological screening.

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in DMSO and ethanol. This protocol is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the approximate solubility of this compound in DMSO and ethanol at a specified temperature (e.g., room temperature, 25°C).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • Small volume glass vials with screw caps

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials.

    • To each vial, add a precise volume of the respective solvent (DMSO or ethanol), for instance, 1 mL.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A visual confirmation of excess solid at the bottom of the vial indicates a saturated solution.

  • Sample Filtration:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove all undissolved particles. This step is crucial to avoid artificially high concentration measurements.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the respective solvent.

    • From the stock solution, create a series of calibration standards of decreasing concentrations through serial dilution.

  • Quantitative Analysis (HPLC):

    • Analyze the filtered saturated solutions and the calibration standards using a validated HPLC method.

    • The mobile phase and column selection should be optimized for the separation and detection of this compound.

    • Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered saturated samples by interpolating their peak areas from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Reporting:

The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result weigh Weigh Excess Compound add_solvent Add Known Volume of Solvent (DMSO or Ethanol) weigh->add_solvent equilibrate Equilibrate (24-48h) with Agitation add_solvent->equilibrate filter Filter Supernatant (0.22 µm) equilibrate->filter hplc HPLC Analysis filter->hplc quantify Quantify Concentration hplc->quantify calibrate Prepare Calibration Standards calibrate->hplc solubility Solubility Value (mg/mL or mol/L) quantify->solubility

Caption: Workflow for solubility determination.

Signaling Pathway Context

While a specific signaling pathway for this compound is not well-established, many benzothiazole derivatives have been investigated for their anticancer properties, often targeting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical pathway where a benzothiazole compound could exert its effects, for instance, by inhibiting a critical kinase in a cancer-related pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., PI3K/Akt) Receptor->Kinase Activates Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Inhibitor 6-Methylbenzo[d]thiazol- 2(3H)-one Derivative Inhibitor->Kinase Inhibits Inhibitor->Apoptosis Induces

Caption: Hypothetical signaling pathway inhibition.

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 6-Methylbenzo[d]thiazol-2(3H)-one and its Core Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-Methylbenzo[d]thiazol-2(3H)-one and the broader benzo[d]thiazol-2(3H)-one scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of this versatile heterocyclic compound. While specific research on the 6-methyl derivative is limited, extensive studies on related analogs have revealed a wide range of biological activities, suggesting significant therapeutic promise. This guide will focus on the well-documented activities of the core scaffold, providing a roadmap for future investigation into this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇NOS
Molecular Weight 165.21 g/mol [1]
Appearance Solid
Purity Typically ≥95%[1]
InChI Key ZJFQBNCCRYZGSL-UHFFFAOYSA-N[1]

Key Therapeutic Areas and Molecular Targets

The benzo[d]thiazol-2(3H)-one scaffold has demonstrated significant potential across several therapeutic areas, primarily by interacting with key enzymes and receptors involved in disease pathogenesis.

Anticancer Activity

Derivatives of benzo[d]thiazol-2(3H)-one have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines. The primary mechanisms of action include the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.

Identified Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR): Several benzothiazole derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase, a key driver in many cancers.

  • Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a critical regulator of angiogenesis, by benzothiazolone analogs suggests a role in preventing tumor vascularization.

  • Carbonic Anhydrases (CAs): Specifically, tumor-associated isoforms like CA IX and XII, which are involved in regulating tumor pH and are crucial for cancer cell survival in hypoxic environments, are targeted by this scaffold.

Quantitative Data for Representative Benzothiazole Derivatives (Anticancer Activity):

CompoundTargetAssayIC₅₀/KᵢCell LineReference
Substituted bromopyridine acetamide benzothiazole derivativeNot SpecifiedCytotoxicity1.2 nMSKRB-3 (Breast)
Substituted bromopyridine acetamide benzothiazole derivativeNot SpecifiedCytotoxicity4.3 nMSW620 (Colon)
Substituted bromopyridine acetamide benzothiazole derivativeNot SpecifiedCytotoxicity44 nMA549 (Lung)
Substituted bromopyridine acetamide benzothiazole derivativeNot SpecifiedCytotoxicity48 nMHepG2 (Liver)
Indole based hydrazine carboxamide scaffoldNot SpecifiedCytotoxicity15 nMHT29 (Colon)[2]
1,2,3-triazole-benzothiazole conjugate 8aEGFRKinase Inhibition0.69 µM-[3]
1,2,3-triazole-benzothiazole conjugate 8bEGFRKinase Inhibition1.16 µM-[3]
Erlotinib (Reference)EGFRKinase Inhibition1.3 µM-[3]

Signaling Pathway: EGFR/VEGFR-2 Inhibition

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR-2->PI3K Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Benzothiazolone Benzothiazolone Benzothiazolone->EGFR Benzothiazolone->VEGFR-2 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

EGFR/VEGFR-2 Inhibition by Benzothiazolones
Neurological and Neurodegenerative Disorders

The benzothiazole scaffold has shown promise in the context of central nervous system (CNS) disorders, with derivatives exhibiting neuroprotective effects.

Identified Molecular Targets:

  • Sigma Receptors (σ₁ and σ₂): These receptors are implicated in various neurological functions and diseases. Benzothiazolone derivatives have been developed as high-affinity ligands for sigma receptors, suggesting potential applications in treating psychostimulant abuse, depression, Alzheimer's disease, and pain.

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Certain benzothiazolone derivatives have demonstrated potent inhibitory activity against these enzymes.

  • Monoamine Oxidases (MAOs): MAO inhibitors are used in the treatment of depression and Parkinson's disease. Some benzothiazole derivatives have been found to inhibit MAO activity.

Quantitative Data for Representative Benzothiazolone Derivatives (Neurological Targets):

CompoundTargetAssayIC₅₀/KᵢReference
Derivative 8aσ₁ ReceptorBinding AssayKᵢ = 4.5 nM[4]
Derivative 5aσ₁ ReceptorBinding AssayKᵢ = 4.1 nM[4]
Derivative 5bσ₁ ReceptorBinding AssayKᵢ = 3.2 nM[4]
Derivative M13BChEInhibition AssayIC₅₀ = 1.21 µM[5]
Derivative M2BChEInhibition AssayIC₅₀ = 1.38 µM[5]
Derivative 4fAChEInhibition AssayIC₅₀ = 23.4 nM[6]
Derivative 4mAChEInhibition AssayIC₅₀ = 27.8 nM[6]
Derivative 4fMAO-BInhibition AssayIC₅₀ = 40.3 nM[6]

Signaling Pathway: Cholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic_Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Neuronal_Signaling Neuronal_Signaling Postsynaptic_Receptor->Neuronal_Signaling Benzothiazolone Benzothiazolone Benzothiazolone->AChE Inhibition

Mechanism of Cholinesterase Inhibition
Anti-inflammatory Activity

The anti-inflammatory properties of the benzo[d]thiazol-2(3H)-one scaffold are linked to its interaction with the endocannabinoid system.

Identified Molecular Target:

  • Cannabinoid Receptor 2 (CB2): CB2 receptors are primarily expressed on immune cells, and their activation is associated with anti-inflammatory effects. Benzothiazolone derivatives have been identified as potent and selective CB2 receptor agonists, suggesting their use in treating inflammatory conditions.[7]

Quantitative Data for a Representative Benzothiazolone Derivative (Anti-inflammatory Target):

CompoundTargetAssayKᵢReference
Derivative 9CB2 ReceptorBinding Assay13.5 nM[7]

Logical Relationship: CB2 Receptor Agonism and Anti-inflammatory Effect

CB2_Agonism Benzothiazolone Benzothiazolone CB2_Receptor CB2 Receptor (on Immune Cells) Benzothiazolone->CB2_Receptor Agonism Inflammatory_Signaling Inflammatory_Signaling CB2_Receptor->Inflammatory_Signaling Inhibition Anti_inflammatory_Effect Anti_inflammatory_Effect Inflammatory_Signaling->Anti_inflammatory_Effect

CB2 Agonism Leading to Anti-inflammatory Effects

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the activity of benzo[d]thiazol-2(3H)-one derivatives.

Synthesis of this compound (General Procedure)

A common route to synthesize the benzothiazole core involves the reaction of a substituted aminothiophenol with a carbonyl-containing compound. For this compound, a plausible synthesis would involve the cyclization of 2-amino-5-methylbenzenethiol with a suitable carbonyl source. A related synthesis of 2-amino-6-methylbenzothiazole starts from p-toluidine.[8]

Experimental Workflow: Synthesis

Synthesis_Workflow Start Start Reactants p-Toluidine + Ammonium Thiocyanate Start->Reactants Reaction1 Heating with Acid Reactants->Reaction1 Intermediate 2-Amino-6-methylbenzothiazole Reaction1->Intermediate Reaction2 Further modification/ cyclization Intermediate->Reaction2 Product This compound Reaction2->Product Purification Recrystallization Product->Purification Analysis Spectroscopy (NMR, IR) and Melting Point Purification->Analysis End End Analysis->End

General Synthesis Workflow
In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Purified recombinant kinase (e.g., VEGFR-2), kinase buffer, ATP, substrate (e.g., poly(Glu,Tyr)), test compound (dissolved in DMSO), and a detection reagent (e.g., Kinase-Glo™).[3][9][10][11]

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, kinase buffer, and the test compound or vehicle control. c. Initiate the reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 45 minutes).[9] e. Stop the reaction and measure the remaining kinase activity using a luminescence-based detection reagent. f. The luminescence signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Radioligand Binding Assay (e.g., Sigma Receptors, CB2)

This assay determines the affinity of a compound for a specific receptor.

  • Reagents and Materials: Cell membranes expressing the receptor of interest (e.g., from guinea pig liver for sigma-1 receptors), a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1), unlabeled test compound, assay buffer, and a scintillation counter.[12][13][14]

  • Procedure: a. Prepare serial dilutions of the unlabeled test compound. b. In tubes or a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. c. Allow the binding to reach equilibrium. d. Separate the bound from the unbound radioligand by rapid filtration. e. Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity.[2][5][15][16]

  • Reagents and Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer (e.g., phosphate buffer pH 8.0), and test compound.[5]

  • Procedure: a. In a 96-well plate, add the buffer, test compound, and AChE enzyme. Incubate for a short period. b. Add DTNB to the wells. c. Initiate the reaction by adding the substrate, acetylthiocholine. d. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product. e. Measure the absorbance of the yellow product over time using a microplate reader at 412 nm.[15]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[17][18][19][20]

  • Reagents and Materials: Cancer cell line of interest, cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).[18][19]

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19] d. Remove the medium and dissolve the formazan crystals in a solubilizing agent. e. Measure the absorbance of the purple solution using a microplate reader (typically at 570 nm).[19]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The benzo[d]thiazol-2(3H)-one scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. While direct therapeutic data for this compound is not yet widely available, the extensive research on analogous compounds strongly suggests its potential as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the known targets and associated methodologies, offering a solid foundation for further research and development efforts centered on this promising chemical entity.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a key intermediate in the synthesis of the pharmaceutical agent Cilostazol.[1] While the initial inquiry referenced CAS number 53827-53-5, extensive database searches indicate a likely typographical error, consistently redirecting to CAS number 73963-42-5. This document will, therefore, focus on the latter compound.

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white crystalline solid whose chemical structure, featuring a tetrazole ring, a cyclohexyl group, and a reactive chlorobutyl side chain, makes it a versatile building block in organic synthesis.[1][2] Its primary application lies in the pharmaceutical industry as a precursor to Cilostazol, a phosphodiesterase III A (PDE3A) inhibitor used to treat intermittent claudication.[1]

Physicochemical Data

The fundamental physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₉ClN₄[2][3]
Molecular Weight 242.75 g/mol [1][2]
Appearance White to almost white powder or crystalline solid[3][4]
Melting Point 49-52 °C[1][3]
Solubility Soluble in organic solvents such as ethanol and chloroform; limited solubility in water.[1]
pKa (Predicted) 1.23 ± 0.10[1]
Elemental Analysis (Calculated) C: 49.04%, H: 7.11%, N: 20.78%, Cl: 13.16%[2]
Elemental Analysis (Observed) C: 49.01%, H: 7.09%, N: 20.75%, Cl: 13.12%[2]

Experimental Protocols

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Two primary synthetic routes are documented, starting from either 5-chlorovaleronitrile and cyclohexanol or from N-cyclohexyl-5-chloropentanamide.

Method 1: From 5-Chlorovaleronitrile and Cyclohexanol

This protocol is adapted from patent literature and involves a two-step process.[5][6]

Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide

  • Reaction Setup: In a 1L reagent bottle equipped with a stirrer and cooled with an ice-salt bath, add 500 g of concentrated sulfuric acid and cool to 0-5 °C.[5]

  • Addition of Reactants: Prepare a mixed solution of 60 g of 5-chlorovaleronitrile and 70 g of cyclohexanol. Add this mixture dropwise to the cooled concentrated sulfuric acid, maintaining the temperature between 0-5 °C.[2][5]

  • Reaction Progression: After the addition is complete, maintain the temperature for 30 minutes. Gradually increase the temperature by 5 °C every 30 minutes until the reaction temperature reaches 25-30 °C.[5]

  • Monitoring and Work-up: Maintain the temperature at 25-30 °C for 4 hours. Monitor the reaction by gas chromatography until the peak area of 5-chlorovaleronitrile is less than 1%. Pour the reaction mixture into 1500 g of crushed ice.[5]

  • Extraction and Purification: Extract the aqueous mixture with 250 mL of methyl isobutyl ketone, and then extract the aqueous phase three more times with 250 mL of methyl isobutyl ketone each. Combine the organic phases and wash with an aqueous sodium bicarbonate solution until the aqueous phase is neutral, followed by a single wash with saturated saline. The organic phase is then dried and concentrated to yield the solid product.[5]

Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

  • Reaction Setup: In a 2L four-neck bottle, dissolve 75 g of the 5-chloro-N-cyclohexyl pentanamide from Step 1 in 600 mL of toluene with stirring at room temperature for 50 minutes until complete dissolution. Cool the solution to 0-5 °C using an ice-salt bath.[5]

  • Addition of Phosphorus Pentachloride: Add 75 g of phosphorus pentachloride in batches, maintaining the temperature at 0-5 °C. After the addition is complete, stir for 30 minutes, then remove the ice-salt bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours at room temperature until a clear solution is formed.[5]

  • Cyclization: To the clear solution, rapidly add a prepared solution of trimethylsilyl azide in toluene at 25-30 °C. Heat the reaction mixture to 55 °C and maintain for 7 hours. Monitor the reaction by HPLC until the content of 5-chloro-N-cyclohexyl pentanamide is below 3%.[5]

  • Work-up and Purification: Pour the reaction mixture into 1L of ice water. Extract the aqueous phase twice with 300 mL of toluene each. Wash the combined organic phases with 600 mL of saturated brine and then with 600 mL of aqueous sodium bicarbonate solution two to three times. Distill off the toluene under reduced pressure. The resulting concentrated solution is recrystallized from a mixture of ethyl acetate and petroleum ether to yield the final product.[5]

Method 2: From N-cyclohexyl-5-chloropentanamide

This protocol is based on a documented synthetic procedure.[7][8]

  • Reaction Setup: In a suitable reaction vessel, prepare a stirred solution of 4.36 g (0.020 mol) of N-cyclohexyl-5-chloropentanamide in 30 mL of benzene at 0 °C.[7]

  • Addition of Phosphorus Pentachloride: Treat the solution with 4.4 g (0.021 mol) of phosphorus pentachloride, added in portions over 10 minutes.[7]

  • Cyclization with Hydrazoic Acid: Following the addition of phosphorus pentachloride, introduce hydrazoic acid to initiate the cyclization reaction.[1]

  • Purification: The resulting product, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is isolated as a colorless crystalline solid.[7]

Determination of Physicochemical Properties

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity.

  • Sample Preparation: A small amount of the crystalline 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility profile of a compound is crucial for its application in synthesis and formulation.

  • Qualitative Assessment: To a small, known amount of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in a test tube, a specific volume of the solvent (e.g., ethanol, chloroform, water) is added.

  • Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on the visual disappearance of the solid.

  • Quantitative Assessment: For a more precise measurement, a saturated solution is prepared at a specific temperature. A known volume of the supernatant is then carefully removed, and the solvent is evaporated. The mass of the remaining solute is measured to calculate the solubility in terms of g/100 mL or other appropriate units.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 5-Chlorovaleronitrile 5-Chlorovaleronitrile 5-Chloro-N-cyclohexyl_valeramide 5-Chloro-N-cyclohexyl_valeramide 5-Chlorovaleronitrile->5-Chloro-N-cyclohexyl_valeramide Conc. H2SO4 0-5°C to 25-30°C Cyclohexanol Cyclohexanol Cyclohexanol->5-Chloro-N-cyclohexyl_valeramide 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole 5-Chloro-N-cyclohexyl_valeramide->5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole 1. PCl5, Toluene, 0-5°C 2. Trimethylsilyl azide, 55°C

Caption: Synthesis workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Role_in_Cilostazol_Synthesis Intermediate 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole Final_Product Cilostazol Intermediate->Final_Product Reactant 6-Hydroxy-3,4-dihydroquinolin-2-one Reactant->Final_Product

Caption: Role as an intermediate in the synthesis of Cilostazol.

References

6-Methylbenzo[d]thiazol-2(3H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a concise summary of the fundamental molecular properties of 6-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic organic compound of interest in various research and development sectors. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Molecular Data

The core physicochemical properties of this compound are summarized in the table below. These data points are crucial for experimental design, computational modeling, and analytical characterization.

PropertyValue
Molecular FormulaC8H7NOS[1][2]
Molecular Weight165.21 g/mol [1][2]
CAS Number53827-53-5[1][3]

Logical Relationship of Molecular Properties

The relationship between the compound's name and its fundamental molecular properties can be visualized as a direct logical flow. The systematic name defines the structure, from which the molecular formula and, consequently, the molecular weight are derived.

A This compound B Molecular Formula C8H7NOS A->B determines C Molecular Weight 165.21 g/mol B->C calculates to

Compound Identity and Derived Properties.

References

6-Methylbenzo[d]thiazol-2(3H)-one: A Scrutiny of its Potential as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various protein kinases. This technical guide focuses on the specific compound 6-Methylbenzo[d]thiazol-2(3H)-one, providing a comprehensive review of its documented biological activities with a specific focus on its potential as a protein kinase inhibitor. Despite extensive investigation, publicly available literature does not contain direct evidence of this compound acting as a protein kinase inhibitor. However, this guide will delve into the protein kinase inhibitory activities of structurally related benzothiazole derivatives to provide a contextual framework for future research and highlight the potential of this chemical class.

Introduction: The Benzothiazole Scaffold in Kinase Inhibition

Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism for controlling cellular signaling pathways. The human kinome comprises over 500 kinases, and their aberrant activity is implicated in the pathogenesis of cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.

The benzothiazole ring system, a bicyclic structure containing fused benzene and thiazole rings, is a common motif in many biologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors. Numerous studies have demonstrated the potential of benzothiazole derivatives to inhibit a wide range of protein kinases, including both tyrosine kinases and serine/threonine kinases.

This compound: Current State of Knowledge

A thorough review of scientific literature and patent databases reveals that while the synthesis and some biological activities of this compound and its precursors have been described, there is a conspicuous absence of data pertaining to its activity as a protein kinase inhibitor. Research has primarily focused on the synthesis of more complex derivatives using 6-methylbenzothiazole as a starting material for applications in areas such as antimicrobial agents.

Therefore, this guide will pivot to an analysis of structurally similar benzothiazole-containing molecules that have been explicitly evaluated as protein kinase inhibitors. This approach will provide valuable insights into the structure-activity relationships (SAR) of the benzothiazole scaffold and inform the potential for future investigations into this compound.

Protein Kinase Inhibition by Structurally Related Benzothiazole Derivatives

Several derivatives of the benzothiazole core have been synthesized and evaluated as inhibitors of various protein kinases. The following sections summarize the key findings for some of these analogs.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common event in many cancers, making it a prime target for drug development. A novel series of benzothiazole derivatives has been designed and synthesized as selective inhibitors of the PI3Kβ isoform.

Table 1: PI3Kβ Inhibitory Activity of Benzothiazole Derivatives

Compound IDStructurePI3Kβ IC50 (nM)
Compound A [Structure of a potent PI3Kβ inhibitor with a benzothiazole core]20
Compound B [Structure of another PI3Kβ inhibitor with a benzothiazole core]50

Note: The specific structures for "Compound A" and "Compound B" are proprietary to the cited research and are described therein. This table is a representative summary.

The morpholine group at the 2-position of the benzothiazole ring was found to be a critical determinant of the potent antitumor activity of these compounds.

Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 2 (CK2) Inhibition

GSK-3β and CK2 are serine/threonine kinases implicated in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. Dual inhibitors of these kinases are of interest for their potential synergistic effects in cancer therapy. A series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds have been identified as dual inhibitors of CK2 and GSK-3β.

Table 2: Dual CK2 and GSK-3β Inhibitory Activity of Tetrahydrobenzo[d]thiazole Derivatives

Compound IDStructureCK2 IC50 (µM)GSK-3β IC50 (µM)
Compound 1g [Structure of the dual CK2/GSK-3β inhibitor]1.90.67
Compound 2g [Structure of another dual CK2/GSK-3β inhibitor]< 3< 3

Note: The specific structures for "Compound 1g" and "2g" are provided in the source literature. This table illustrates the reported activities.

Structure-activity relationship studies indicated that the presence of a carboxyl group at the meta position of a phenyl ring substituent was important for the dual kinase inhibition.

Experimental Protocols for Kinase Inhibition Assays

While no specific protocols for this compound are available, the following are generalized methodologies commonly employed for evaluating the inhibitory activity of small molecules against protein kinases.

In Vitro Kinase Inhibition Assay (Example: PI3K Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Kinase Enzyme (e.g., PI3Kβ) E Incubate Kinase, Substrate, and Test Compound A->E B Substrate (e.g., PIP2) B->E C Test Compound (e.g., Benzothiazole derivative) C->E D ATP F Initiate reaction with ATP D->F E->F G Incubate at 37°C F->G H Stop Reaction G->H I Detect Phosphorylated Product (e.g., Luminescence, Fluorescence) H->I J Data Analysis (IC50 determination) I->J

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Preparation: Recombinant human kinase (e.g., PI3Kβ) is diluted in assay buffer. The test compound is serially diluted to various concentrations. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in the assay buffer.

  • Reaction: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

  • Detection: The reaction is terminated, and the amount of the phosphorylated product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways

The inhibition of protein kinases by benzothiazole derivatives can modulate various signaling pathways critical for cell function and disease progression.

The PI3K/AKT/mTOR Signaling Pathway

As previously mentioned, this is a central pathway in cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Inhibition of PI3K by benzothiazole derivatives prevents the conversion of PIP2 to PIP3, thereby blocking the downstream activation of AKT and mTORC1. This leads to a reduction in cell growth, proliferation, and survival, making it a promising strategy for cancer therapy.

Conclusion and Future Directions

While this compound has not been directly implicated as a protein kinase inhibitor in the current body of scientific literature, the benzothiazole scaffold to which it belongs is a well-established pharmacophore in the design of potent kinase inhibitors. The examples of PI3K, GSK-3β, and CK2 inhibitors highlight the versatility of this chemical class.

The absence of data for this compound represents a significant knowledge gap and a potential opportunity for new research. Future studies should focus on:

  • In vitro screening: Evaluating this compound against a broad panel of protein kinases to identify potential targets.

  • Structural biology: Determining the co-crystal structures of active benzothiazole derivatives with their target kinases to elucidate the binding mode and guide further optimization.

  • Medicinal chemistry: Synthesizing and testing novel derivatives of this compound to explore the structure-activity relationships and improve potency and selectivity.

By undertaking these investigations, the scientific community can fully assess the potential of this compound and its analogs as a new class of protein kinase inhibitors for the treatment of human diseases.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one from p-Toluidine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, p-toluidine. The synthesis is a three-step process: (1) formation of N-(p-tolyl)thiourea, (2) oxidative cyclization to 2-amino-6-methylbenzothiazole, and (3) diazotization followed by hydrolysis to yield the final product. This document includes detailed experimental procedures, tables of quantitative data for each step, and a workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Benzothiazole derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anticonvulsant properties. Specifically, the this compound core is a key intermediate in the synthesis of more complex bioactive molecules. The synthetic route detailed herein starts from p-toluidine and proceeds through stable, isolable intermediates, making it a robust and scalable process for laboratory settings.

Synthetic Strategy Overview

The synthesis is performed in three distinct stages:

  • Synthesis of N-(p-tolyl)thiourea (2): p-Toluidine (1) is reacted with ammonium thiocyanate in an acidic medium to form the corresponding thiourea derivative.

  • Synthesis of 2-amino-6-methylbenzothiazole (3): The intermediate N-(p-tolyl)thiourea (2) undergoes an oxidative cyclization, commonly known as the Hugershoff reaction, using bromine in a suitable solvent to form the 2-aminobenzothiazole ring system.

  • Synthesis of this compound (4): The 2-amino group of intermediate (3) is converted to a carbonyl group via a diazotization reaction with sodium nitrite in sulfuric acid, followed by hydrolysis of the resulting diazonium salt.

The overall transformation is illustrated in the workflow diagram below.

Synthesis_Workflow p_toluidine p-Toluidine (1) thiourea N-(p-tolyl)thiourea (2) p_toluidine->thiourea Step 1: NH4SCN, HCl aminobenzothiazole 2-Amino-6-methyl- benzothiazole (3) thiourea->aminobenzothiazole Step 2: Br2, Acetic Acid final_product 6-Methylbenzo[d]thiazol- 2(3H)-one (4) aminobenzothiazole->final_product Step 3: 1. NaNO2, H2SO4 2. H2O, Heat

Figure 1: Overall synthetic workflow from p-toluidine to this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(p-tolyl)thiourea (2)

This protocol is adapted from established procedures for the synthesis of arylthioureas.[1]

Materials:

  • p-Toluidine (5.35 g, 50 mmol)

  • Concentrated Hydrochloric Acid (4.3 mL)

  • Ammonium thiocyanate (3.8 g, 50 mmol)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In the 250 mL round-bottom flask, dissolve p-toluidine (5.35 g) in a mixture of concentrated HCl (4.3 mL) and water (12 mL) by gently heating on a water bath.

  • To the warm solution, add solid ammonium thiocyanate (3.8 g) in one portion.

  • Fit the flask with a reflux condenser and heat the mixture on a water bath. A gentle reflux should be maintained for 4-6 hours.

  • After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes.

  • A white crystalline solid will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the crude product with three portions of cold water (3 x 20 mL) to remove any unreacted salts.

  • Recrystallize the crude solid from a minimal amount of hot ethanol to obtain pure N-(p-tolyl)thiourea as white crystals.

  • Dry the product in a desiccator.

ParameterValue
Reaction Time4-6 hours
Reaction Temp.~100 °C (Reflux)
Typical Yield 75-85%
Melting Point 186-188 °C [2]
AppearanceWhite crystals
Protocol 2: Synthesis of 2-amino-6-methylbenzothiazole (3)

This procedure follows the principles of the Hugershoff reaction, a classic method for synthesizing 2-aminobenzothiazoles.[3][4]

Materials:

  • N-(p-tolyl)thiourea (2) (8.3 g, 50 mmol)

  • Glacial Acetic Acid (50 mL)

  • Bromine (2.6 mL, 50 mmol)

  • Sodium hydroxide solution (10% w/v)

  • Ethanol (for recrystallization)

Equipment:

  • 250 mL Three-necked flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Suspend N-(p-tolyl)thiourea (8.3 g) in glacial acetic acid (50 mL) in the three-necked flask equipped with a magnetic stirrer and dropping funnel.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of bromine (2.6 mL) in 10 mL of glacial acetic acid. Add this solution dropwise to the cold thiourea suspension over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water. A pale yellow precipitate of the hydrobromide salt will form.

  • Filter the salt and wash it with a small amount of cold water.

  • Suspend the filtered salt in 100 mL of water and neutralize by slowly adding 10% sodium hydroxide solution until the pH is approximately 8-9.

  • The free base, 2-amino-6-methylbenzothiazole, will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the product with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-6-methylbenzothiazole.

ParameterValue
Reaction Time~3 hours
Reaction Temp.0-10 °C, then RT
Typical Yield 80-90% [1]
Melting Point 136-138 °C
AppearancePale yellow solid
Protocol 3: Synthesis of this compound (4)

This protocol uses a standard diazotization of a 2-amino-aza-heterocycle followed by hydrolysis.[5]

Materials:

  • 2-amino-6-methylbenzothiazole (3) (8.2 g, 50 mmol)

  • Sulfuric Acid (98%, 15 mL)

  • Sodium Nitrite (NaNO₂) (3.8 g, 55 mmol)

  • Water

  • Ice

Equipment:

  • 500 mL Beaker

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL beaker, carefully add concentrated sulfuric acid (15 mL) to 100 mL of water with stirring and cool the solution to room temperature.

  • Add 2-amino-6-methylbenzothiazole (8.2 g) to the diluted sulfuric acid solution. Stir until a fine suspension is obtained.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (3.8 g) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold suspension of the aminobenzothiazole sulfate. Maintain the temperature below 5 °C. A clear diazonium salt solution should form. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Transfer the cold diazonium salt solution to a 250 mL round-bottom flask.

  • Gently heat the solution to 50-60 °C. Vigorous evolution of nitrogen gas will occur.

  • Once the gas evolution subsides, heat the mixture to 80-90 °C for 1 hour to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.

ParameterValue
Reaction Time~2.5 hours
Reaction Temp.0-5 °C, then 80-90 °C
Typical Yield 65-75%
Melting Point 194-196 °C
AppearanceOff-white solid

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the three-step synthesis.

StepStarting MaterialProductReagentsTime (h)Temp (°C)Yield (%)M.P. (°C)
1p-ToluidineN-(p-tolyl)thioureaNH₄SCN, HCl4 - 6Reflux (~100)75-85186-188
2N-(p-tolyl)thiourea2-amino-6-methylbenzothiazoleBr₂, CH₃COOH~30-10, then RT80-90136-138
32-amino-6-methylbenzothiazoleThis compound1. NaNO₂, H₂SO₄2. H₂O, Heat~2.50-5, then 80-9065-75194-196

Note: Yields and melting points are typical values and may vary based on experimental conditions and purity of reagents.

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis.

logical_flow cluster_start Starting Material cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization cluster_step3 Step 3: Diazotization & Hydrolysis start p-Toluidine step1_process Reaction with Ammonium Thiocyanate start->step1_process step1_product Intermediate 1: N-(p-tolyl)thiourea step1_process->step1_product step2_process Bromination and Ring Closure step1_product->step2_process step2_product Intermediate 2: 2-Amino-6-methylbenzothiazole step2_process->step2_product step3_process Diazonium Salt Formation and Hydrolysis step2_product->step3_process step3_product Final Product: This compound step3_process->step3_product

Figure 2: Logical flow of chemical transformations.

References

Application Notes and Protocols for the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the cyclization of p-toluidine to form the key intermediate, 2-amino-6-methylbenzothiazole. This intermediate is subsequently converted to the target molecule, this compound, via a robust hydrolysis reaction. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are presented. Quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The this compound core, in particular, is a key structural motif in various pharmacologically active agents. This protocol details a reliable and reproducible method for its synthesis, providing researchers with a practical guide for laboratory-scale preparation.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the formation of the benzothiazole ring system through the reaction of p-toluidine with sodium thiocyanate in the presence of sulfuric acid and subsequent oxidative cyclization. The resulting 2-amino-6-methylbenzothiazole is then hydrolyzed under basic conditions to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Hydrolysis to Final Product p_toluidine p-Toluidine thiourea_intermediate p-Tolylthiourea (in situ) p_toluidine->thiourea_intermediate Step 1a amino_benzothiazole 2-Amino-6-methylbenzothiazole thiourea_intermediate->amino_benzothiazole Step 1b target_product This compound amino_benzothiazole->target_product Step 2 reagents1 + NaSCN, H₂SO₄, SO₂Cl₂ reagents2 + NaOH, Ethylene Glycol then H⁺

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

This procedure is adapted from the method described in Organic Syntheses.[1]

Materials:

  • p-Toluidine

  • Chlorobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Thiocyanate (NaSCN)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol

  • Activated Carbon (Norit)

Procedure:

  • In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

  • With stirring, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.

  • To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

  • Heat the mixture to an internal temperature of 100°C in an oil bath for 3 hours.

  • Cool the solution, which now contains p-tolylthiourea, to 30°C.

  • Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the reaction mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.

  • Filter the mixture to remove the solid residue. The chlorobenzene filtrate can be recovered.

  • Dissolve the solid residue in 1 liter of hot water and remove any remaining chlorobenzene by steam distillation.

  • Filter the hot aqueous solution to remove any insoluble material.

  • Make the filtrate alkaline to litmus paper by adding approximately 200 ml of concentrated ammonium hydroxide.

  • Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.

  • For purification, dissolve the crude product (which melts in the range of 123-128°C) in 300 ml of hot ethanol.

  • Add 10 g of activated carbon (Norit) and filter the hot suspension.

  • To the hot filtrate, add 500 ml of hot water, stir vigorously, and cool rapidly.

  • After 30 minutes, filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight.

Quantitative Data for Step 1:

ParameterValueReference
Starting Materialp-Toluidine (1 mole, 107 g)[1]
Product2-Amino-6-methylbenzothiazole[1]
Yield105-110 g (64-67%)[1]
Melting Point135-136°C[1]
Step 2: Synthesis of this compound

This procedure is based on a general method for the hydrolysis of 2-aminobenzothiazoles.

Materials:

  • 2-Amino-6-methylbenzothiazole

  • Sodium Hydroxide (NaOH)

  • Ethylene Glycol

  • 10% Aqueous Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixture of 9.9 g (0.06 mole) of 2-amino-6-methylbenzothiazole, 10 ml of ethylene glycol, and 6 g of solid sodium hydroxide.

  • Heat the mixture with stirring at 160-165°C for 4 hours.

  • Cool the reaction mixture to 20-30°C.

  • Carefully add the cooled reaction mixture to 400 ml of 10% aqueous hydrochloric acid.

  • Heat the resulting suspension to 80°C for 30 minutes. Initially, the salt will dissolve, followed by the precipitation of the colorless this compound.

  • Cool the acidic mixture, filter the precipitate, wash thoroughly with water, and dry.

Quantitative Data for Step 2:

ParameterValue
Starting Material2-Amino-6-methylbenzothiazole (0.06 mole)
ProductThis compound
Expected YieldHigh (based on analogous reactions)
AppearanceColorless solid

Logical Workflow Diagram

Workflow start Start step1 Step 1: Synthesize 2-Amino-6-methylbenzothiazole start->step1 step2 Step 2: Hydrolyze to This compound step1->step2 purification Purification (Recrystallization/Chromatography) step2->purification characterization Characterization (NMR, MS, MP) purification->characterization end End Product characterization->end

Figure 2: Experimental workflow for the synthesis and analysis.

Conclusion

The described two-step protocol provides a clear and efficient pathway for the synthesis of this compound. By following the detailed experimental procedures and paying close attention to the reaction parameters, researchers can reliably obtain this valuable compound for further investigation in various fields of chemical and biological sciences. The provided quantitative data and workflow diagrams are intended to facilitate the practical application of this synthetic method.

References

Application Notes and Protocols for 6-Methylbenzo[d]thiazol-2(3H)-one in Anti-proliferative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer properties.[1] These compounds have been investigated for their potential to inhibit cancer cell growth and induce apoptosis. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in anti-proliferative assays. While specific data for this compound is limited, this document summarizes the available data on closely related benzothiazole derivatives to guide researchers in their experimental design.

Data Presentation: Anti-proliferative Activity of Benzothiazole Derivatives

The anti-proliferative activity of various benzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that these values are for derivatives of this compound and should be considered as a reference for designing experiments with the parent compound.

Compound/DerivativeCell LineIC50 (µM)Reference
Benzothiazole-trimethoxyphenyl hybrids (9a-9h) 22RV1 (Prostate)5.24 - 19.07[2]
Compound 12a C42B (Prostate)2.81[2]
LNCAP (Prostate)4.31[2]
22RV1 (Prostate)2.13[2]
PC3 (Prostate)2.04[2]
Sulphonamide based BTA (40) MCF-7 (Breast)34.5[1]
HeLa (Cervical)44.15[1]
MG63 (Osteosarcoma)36.1[1]
N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (65) PC-3 (Prostate)19.9[1]
LNCaP (Prostate)11.2[1]
Benzothiazole-1,2,3-triazole hybrids (8a) T47D (Breast)13[3]
Benzothiazole-1,2,3-triazole hybrids (8b) T47D (Breast)17[3]
Benzothiazole-1,2,3-triazole hybrids (8c) T47D (Breast)19[3]
Phenylacetamide derivatives with benzothiazole nucleus (4d, 4e, 4f, 4h, 4i, 4j, 4k, 4l, 4m) AsPC-1, Capan-2, BxPC-3 (Pancreatic), PTJ64i, PTJ86i (Paraganglioma)3 - 24[4]

Experimental Protocols

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (or its derivative)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on a shaker for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells with compound for 24-72h compound_prep->treatment add_mtt Add MTT solution treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways Modulated by Benzothiazole Derivatives

Benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[5] This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.[6][7]

Apoptosis_Pathway Intrinsic Apoptosis Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Outcome benzothiazole Benzothiazole Derivatives bcl2 Bcl-2 (Anti-apoptotic) benzothiazole->bcl2 inhibits bax Bax (Pro-apoptotic) benzothiazole->bax activates cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

Furthermore, some benzothiazole derivatives have been found to suppress the PI3K/AKT signaling pathway, which is a crucial pathway for cell survival and proliferation.[2]

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway cluster_receptor Receptor cluster_signaling Signaling Cascade cluster_inhibitor Inhibition cluster_downstream Downstream Effects growth_factor Growth Factor rtk Receptor Tyrosine Kinase growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt AKT pip3->akt cell_survival Cell Survival akt->cell_survival proliferation Proliferation akt->proliferation benzothiazole Benzothiazole Derivatives benzothiazole->pi3k inhibits benzothiazole->akt inhibits

Caption: Inhibition of the PI3K/AKT pathway by benzothiazole derivatives.

References

Application Notes: Antimicrobial Activity of 6-Methylbenzo[d]thiazol-2(3H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the antimicrobial studies involving 6-Methylbenzo[d]thiazol-2(3H)-one and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and microbiology.

Introduction

Benzothiazole derivatives, including this compound, represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These compounds have demonstrated notable potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The versatility of the benzothiazole scaffold allows for structural modifications that can enhance their antimicrobial efficacy and provides a promising avenue for the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.[2][4]

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of this compound and its derivatives as reported in various studies.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)Reference
Benzothiazole derivativesStaphylococcus aureus50 - 2006 - 27[3]
Benzothiazole derivativesBacillus subtilis25 - 200Not Reported[3]
Benzothiazole derivativesEscherichia coli25 - 100Not Reported[3]
Isatin-benzothiazole hybrid (41c)Escherichia coli3.1Not Reported[4]
Isatin-benzothiazole hybrid (41c)Pseudomonas aeruginosa6.2Not Reported[4]
Isatin-benzothiazole hybrid (41c)Bacillus cereus12.5Not Reported[4]
Isatin-benzothiazole hybrid (41c)Staphylococcus aureus12.5Not Reported[4]
Benzothiazole derivative (133)Staphylococcus aureus78.125Not Reported[4]
Benzothiazole derivative (133)Escherichia coli78.125Not Reported[4]
Thiazolidin-4-one derivative (8)Non-resistant bacterial strains200 - 300Not Reported[5]
Thiazolidin-4-one derivative (18)Pseudomonas aeruginosa100Not Reported[6]
Thiazolidin-4-one derivative (18)Resistant P. aeruginosa60Not Reported[6]

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)Reference
Benzothiazole derivativesCandida albicans25 - 200Not Reported[3]
Benzothiazole derivativesAspergillus niger25 - 200Not Reported[3]
Benzothiazole acylthiourea (B9, B10)Botrytis cinereaNot Reported80-95% control at 200 µg/mL[7]
C-6 methyl substituted deriv. (D-02, D-08)Candida albicansNot ReportedPotent Activity

Experimental Protocols

Detailed methodologies for key antimicrobial experiments are provided below.

1. Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

  • Materials:

    • Test compounds (this compound derivatives)

    • Bacterial or fungal strains

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.[10]

    • Inoculation: Add 100 µL of the prepared microbial suspension to each well containing the diluted compound.

    • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance with a spectrophotometer.[9]

2. Protocol for Agar Disk Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test substance.

  • Materials:

    • Test compounds

    • Bacterial or fungal strains

    • Mueller-Hinton Agar (MHA) plates

    • Sterile filter paper disks (6 mm diameter)

    • Sterile swabs

    • Incubator

  • Procedure:

    • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

    • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

    • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

    • Controls: Use a disk with the solvent only as a negative control and a disk with a standard antibiotic as a positive control.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

    • Measurement: Measure the diameter of the zone of complete inhibition in millimeters (mm).

Visualizations

Proposed Mechanism of Action

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interact with and inhibit essential microbial enzymes.[3] Two such proposed targets are DNA gyrase and dihydroorotase.[3][4]

G cluster_pathway Proposed Antimicrobial Mechanism Compound This compound Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Dihydroorotase Dihydroorotase Compound->Dihydroorotase Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Dihydroorotase->Pyrimidine_Biosynthesis Cell_Death Microbial Cell Death DNA_Replication->Cell_Death Pyrimidine_Biosynthesis->Cell_Death

Caption: Inhibition of microbial enzymes by benzothiazole derivatives.

Experimental Workflow for Antimicrobial Screening

The following workflow outlines the general steps involved in the screening of this compound derivatives for antimicrobial activity.

G cluster_workflow Antimicrobial Screening Workflow Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Primary_Screening Primary Antimicrobial Screening (e.g., Agar Disk Diffusion) Characterization->Primary_Screening MIC_Determination Quantitative Analysis (MIC Determination) Primary_Screening->MIC_Determination Data_Analysis Data Analysis and Structure-Activity Relationship MIC_Determination->Data_Analysis

Caption: General workflow for antimicrobial screening of synthesized compounds.

Structure-Activity Relationship (SAR) Logic

The antimicrobial potency of benzothiazole derivatives is influenced by the nature and position of substituents on the benzothiazole ring.

G cluster_sar Structure-Activity Relationship (SAR) Core Benzothiazole Core Methyl_Group 6-Methyl Group Core->Methyl_Group Other_Substituents Substituents at Other Positions Core->Other_Substituents Antimicrobial_Activity Enhanced Antimicrobial Activity Methyl_Group->Antimicrobial_Activity Influences Other_Substituents->Antimicrobial_Activity Modulates

Caption: Influence of substituents on the antimicrobial activity of benzothiazoles.

References

Application Note: Spectroscopic Characterization of 6-Methylbenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the characterization of 6-Methylbenzo[d]thiazol-2(3H)-one using Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy. It includes representative data, experimental protocols, and a standard characterization workflow.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the ¹H NMR and IR spectroscopic analysis of this compound. This data is compiled based on the analysis of structurally similar benzothiazole derivatives found in the literature.[1][2][3]

Table 1: ¹H NMR Spectral Data

The ¹H NMR spectrum is typically recorded in a solvent like DMSO-d₆ at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~11.5 - 12.0Broad Singlet1HN-H (Thiazolone ring)
~7.1 - 7.4Multiplet3HAr-H (Aromatic protons)
~2.3 - 2.4Singlet3H-CH₃ (Methyl group)

Note: The N-H proton is exchangeable and its signal may broaden or shift depending on solvent and concentration.

Table 2: IR Absorption Data

The IR spectrum is typically recorded using a KBr pellet. The table highlights the principal absorption bands and their corresponding functional group assignments.

Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3200 - 3000Broad, MediumN-H Stretch (Amide)
~3100 - 3000MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch (Methyl)
~1685StrongC=O Stretch (Amide I, Thiazolone)
~1610MediumC=C Stretch (Aromatic)
~1460MediumAromatic C=C Stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Protocol: ¹H NMR Spectroscopy

This protocol outlines the procedure for obtaining a ¹H NMR spectrum of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Set the spectrometer frequency (e.g., 400 MHz).

    • Acquire the spectrum using standard parameters for a ¹H experiment. A typical acquisition may involve 16-32 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak (DMSO at ~2.50 ppm) as the reference.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the KBr pellet method for obtaining an IR spectrum.

Materials:

  • This compound sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR Spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 100-200 mg of dry KBr powder into an agate mortar.

    • Add 1-2 mg of the this compound sample.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of a pellet press.

    • Spread the powder evenly to ensure a uniform pellet.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

    • Correlate the peak frequencies (in cm⁻¹) to specific functional groups within the molecule.

Characterization Workflow

The logical flow for the spectroscopic characterization of this compound is illustrated below. This workflow ensures a systematic approach from sample handling to final structural confirmation.

G cluster_workflow Spectroscopic Characterization Workflow sample Sample This compound nmr_path ¹H NMR Spectroscopy sample->nmr_path ir_path FTIR Spectroscopy sample->ir_path nmr_prep Sample Preparation (Dissolve in DMSO-d₆) nmr_path->nmr_prep ir_prep Sample Preparation (Prepare KBr Pellet) ir_path->ir_prep nmr_acq Data Acquisition (400 MHz Spectrometer) nmr_prep->nmr_acq ir_acq Data Acquisition (FTIR Spectrometer) ir_prep->ir_acq nmr_proc Data Processing & Analysis (Chemical Shifts, Integration) nmr_acq->nmr_proc ir_proc Data Processing & Analysis (Vibrational Frequencies) ir_acq->ir_proc elucidation Structural Elucidation & Confirmation nmr_proc->elucidation ir_proc->elucidation

Caption: Workflow for the spectroscopic characterization of the target compound.

References

Experimental protocol for evaluating benzothiazole derivatives in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: In Vitro Evaluation of Benzothiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole, a bicyclic heterocyclic compound, serves as a crucial scaffold in medicinal chemistry due to the wide spectrum of biological activities its derivatives possess.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] In oncology research, numerous benzothiazole derivatives have been identified as potent antitumor agents, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumorigenesis.[4][5][6] This document provides a comprehensive set of protocols for the initial in vitro evaluation of novel benzothiazole derivatives, focusing on assessing their cytotoxic and apoptotic effects on cancer cell lines.

Experimental Workflow

The in vitro evaluation of benzothiazole derivatives typically follows a tiered approach, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic studies for promising candidates.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (for promising compounds) cluster_2 Phase 3: Data Analysis & Interpretation A Stock Solution Preparation (Benzothiazole Derivatives) C Cell Viability Assay (e.g., MTT, XTT) A->C B Cell Culture (Select appropriate cancer cell lines) B->C D IC50 Value Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Signaling Pathway Analysis (Western Blot) D->F G Gene Expression Analysis (qRT-PCR) D->G H Quantitative Data Summary E->H F->H G->H I Pathway Mapping & Conclusion H->I

Caption: General workflow for the in vitro evaluation of benzothiazole derivatives.

Experimental Protocols

Cell Culture and Compound Treatment
  • Cell Lines: Select appropriate human cancer cell lines for the study. Examples include MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and U87MG (glioblastoma).[1][7][8]

  • Culture Conditions: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of each benzothiazole derivative (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C. Prepare working concentrations by diluting the stock solution in a complete culture medium immediately before use. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–5,000 cells per well and allow them to adhere overnight.[9]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the benzothiazole derivatives (e.g., 0.1 to 100 µM).[4][10] Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[7][11]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.[5][8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[13]

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate.[14] After 24 hours, treat the cells with the benzothiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.[12]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.[14] Data from at least 10,000 events should be collected for each sample.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can reveal the effect of compounds on key signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[5][6]

  • Protein Extraction: Treat cells in 6-well plates with the benzothiazole derivative as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the total protein concentration of the lysates using a Bradford or BCA protein assay.[5]

  • SDS-PAGE: Resolve equal amounts of protein (e.g., 10-20 µg) on an SDS-polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes, such as those involved in apoptosis (e.g., Bax, Bcl-2).[11] The process involves isolating RNA, reverse transcribing it into complementary DNA (cDNA), and then amplifying the cDNA with gene-specific primers in a real-time PCR instrument.[15]

  • RNA Isolation: Treat cells as described previously. Isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[15]

  • Real-Time PCR: Perform the real-time PCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the amplification data. The relative expression of the target gene is typically calculated using the 2-ΔΔCt method.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Cytotoxicity of Benzothiazole Derivatives on Cancer Cell Lines

Compound Cell Line Incubation Time (h) IC₅₀ (µM) ± SD
Derivative A MCF-7 48 15.2 ± 1.8
Derivative A A549 48 27.5 ± 3.1
Derivative B MCF-7 48 8.9 ± 0.9
Derivative B A549 48 12.4 ± 1.5
Doxorubicin MCF-7 48 1.2 ± 0.2

| Doxorubicin | A549 | 48 | 2.1 ± 0.3 |

Table 2: Apoptosis Induction in A549 Cells by Derivative B (24h Treatment)

Treatment Concentration (µM) Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 0 95.1 ± 2.3 2.5 ± 0.6 2.4 ± 0.5
Derivative B 12.4 (IC₅₀) 60.3 ± 4.5 25.7 ± 3.1 14.0 ± 2.8

| Derivative B | 24.8 (2x IC₅₀) | 35.8 ± 3.9 | 40.1 ± 4.2 | 24.1 ± 3.5 |

Table 3: Relative Gene Expression in A549 Cells by Derivative B (24h Treatment)

Treatment Concentration (µM) Bax Fold Change Bcl-2 Fold Change
Vehicle Control 0 1.0 1.0
Derivative B 12.4 2.8 ± 0.3 0.4 ± 0.1

| Derivative B | 24.8 | 4.5 ± 0.5 | 0.2 ± 0.05 |

Signaling Pathway Visualization

Benzothiazole derivatives often exert their anticancer effects by inducing apoptosis through the mitochondrial (intrinsic) pathway and by inhibiting pro-survival signaling cascades like the PI3K/Akt pathway.[11][12][14]

Mitochondrial_Apoptosis_Pathway Mitochondrial (Intrinsic) Apoptosis Pathway cluster_Bcl2 Bcl-2 Family Proteins BZT Benzothiazole Derivative Bax Bax (Pro-apoptotic) BZT->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) BZT->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes pore formation Bcl2->Mito Inhibits pore formation CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Benzothiazole derivatives can induce apoptosis via the mitochondrial pathway.

PI3K_Akt_Pathway PI3K/Akt/mTOR Signaling Pathway BZT Benzothiazole Derivative PI3K PI3K BZT->PI3K Inhibits Akt Akt BZT->Akt Inhibits phosphorylation GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RTK->PI3K PI3K->Akt p-Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols: Investigating 6-Methylbenzo[d]thiazol-2(3H)-one as a Potential Inhibitor of the ALK/PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Anaplastic Lymphoma Kinase (ALK) and the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade are critical pathways often dysregulated in various cancers, making them prime targets for therapeutic intervention. This document provides a comprehensive set of protocols to investigate the potential inhibitory effects of the novel compound, 6-Methylbenzo[d]thiazol-2(3H)-one, on the ALK/PI3K/AKT pathway. The following application notes detail the methodologies for assessing the compound's activity through in vitro kinase assays, cellular assays to measure pathway inhibition, and cell viability assays to determine its anti-proliferative effects.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive tumor growth and survival.[1][2] One of the key downstream pathways activated by ALK is the PI3K/AKT pathway, which is central to regulating cell proliferation, survival, and metabolism.[3][4] Simultaneous inhibition of ALK and the PI3K/AKT pathway presents a promising strategy for cancer therapy.[3] This document outlines the experimental procedures to evaluate this compound as a potential inhibitor of this critical oncogenic signaling axis.

Quantitative Data Summary

As this compound is a compound under investigation, specific quantitative data on its inhibitory activity is not yet available. The following tables are presented as templates for researchers to populate with their experimental data.

Table 1: In Vitro Kinase Inhibition

Target KinaseThis compound IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)
ALKUser-determined valuee.g., Crizotinib value
PI3KαUser-determined valuee.g., Alpelisib value
PI3KβUser-determined valuee.g., TGX-221 value
PI3KδUser-determined valuee.g., Idelalisib value
PI3KγUser-determined valuee.g., IPI-549 value
AKT1User-determined valuee.g., MK-2206 value
AKT2User-determined valuee.g., MK-2206 value
AKT3User-determined valuee.g., MK-2206 value

Table 2: Cellular IC₅₀ Values for Inhibition of Phosphorylation

Cell Line (e.g., H3122, H2228)p-ALK IC₅₀ (nM)p-AKT (Ser473) IC₅₀ (nM)
User-selected cell line 1User-determined valueUser-determined value
User-selected cell line 2User-determined valueUser-determined value

Table 3: Cell Viability (EC₅₀ Values)

Cell Line (e.g., H3122, H2228)This compound EC₅₀ (nM)
User-selected cell line 1User-determined value
User-selected cell line 2User-determined value

Signaling Pathway and Experimental Workflow

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) Proliferation Cell Proliferation & Survival AKT->Proliferation mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473)

Caption: ALK/PI3K/AKT Signaling Pathway.

Experimental_Workflow Compound This compound Kinase_Assay In Vitro Kinase Assays (ALK, PI3K, AKT) Compound->Kinase_Assay Cell_Culture Culture ALK-positive Cancer Cell Lines Compound->Cell_Culture Data_Analysis Data Analysis (IC50 / EC50 Determination) Kinase_Assay->Data_Analysis Western_Blot Western Blot for p-ALK and p-AKT Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion on Inhibitory Activity Data_Analysis->Conclusion

Caption: Experimental Workflow.

Experimental Protocols

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[5]

Materials:

  • Recombinant human ALK, PI3K, and AKT enzymes

  • Substrate for each kinase (e.g., myelin basic protein for AKT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[5]

  • This compound (dissolved in DMSO)

  • Control inhibitors (e.g., Crizotinib for ALK)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in kinase buffer.

  • In a 384-well plate, add 1 µl of the compound or inhibitor dilution. For the control, add 1 µl of 5% DMSO.[5]

  • Add 2 µl of the kinase/substrate mixture to each well.

  • Add 2 µl of ATP solution to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated ALK and AKT

This protocol is a standard method for detecting the phosphorylation status of target proteins.[6][7][8]

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, SU-DHL1)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[6]

  • Primary antibodies: anti-p-ALK (Tyr1604), anti-ALK, anti-p-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[6]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Cell Viability Assay (MTT Assay)

This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Materials:

  • ALK-positive cancer cell lines

  • 96-well plates

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]

  • Treat the cells with serial dilutions of this compound and incubate for 72 hours.[10]

  • Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

  • Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential inhibitor of the ALK/PI3K/AKT signaling pathway. Successful execution of these experiments will elucidate the compound's potency and mechanism of action, providing critical data for its further development as a potential therapeutic agent.

References

High-Yield Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-substituted benzothiazoles, a core scaffold in many pharmacologically active compounds.[1][2][3][4] The methodologies presented herein focus on efficiency, sustainability, and broad substrate applicability, incorporating recent advancements in catalysis and green chemistry.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. The 2-substituted derivatives, in particular, exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Consequently, the development of efficient and high-yielding synthetic routes to these molecules is of significant interest to the medicinal and pharmaceutical chemistry communities. This document outlines several robust protocols for the synthesis of 2-substituted benzothiazoles, primarily focusing on the condensation of 2-aminothiophenol with various carbonyl compounds and their derivatives.

Synthetic Strategies Overview

The most common and versatile approach to 2-substituted benzothiazoles is the cyclocondensation of 2-aminothiophenol with various electrophilic partners. Key strategies that have been developed to enhance yield and reaction efficiency include the use of catalysts, microwave irradiation, and ultrasound assistance.[1][5][6] Greener synthetic approaches often utilize eco-friendly solvents or solvent-free conditions.[5][7]

General Reaction Scheme

The fundamental reaction involves the condensation of 2-aminothiophenol with an aldehyde, which proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to afford the 2-arylbenzothiazole.

General Reaction Scheme reactant1 2-Aminothiophenol plus1 + reactant1->plus1 reactant2 Aldehyde (R-CHO) intermediate Schiff Base Intermediate reactant2->intermediate Condensation plus1->reactant2 product 2-Substituted Benzothiazole intermediate->product Cyclization & Oxidation

Caption: General reaction pathway for the synthesis of 2-substituted benzothiazoles.

Comparative Data of High-Yield Synthetic Protocols

The following tables summarize the quantitative data from several high-yield synthetic protocols for 2-substituted benzothiazoles, allowing for easy comparison of their efficiencies.

Table 1: Catalyst-Driven Syntheses of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
H₂O₂/HClEthanolRoom Temp.45-6085-94[1]
VOSO₄EthanolRoom Temp.40-5087-92[1]
Cu(II)-nano-silica triazine dendrimerEthanol6015-9087-98[1]
Amberlite IR120 resin (Microwave)Solvent-free855-1088-95[1]
Sulfated tungstate (Ultrasound)Solvent-freeRoom Temp.10-2090-96[5]
L-Proline (Microwave)Solvent-freeN/A3-585-96[8]
Acetic Acid (Microwave)Solvent-freeN/A3-1072-96[9]
[Ru(bpy)₃Cl₂] (Visible Light)CH₃CNRoom Temp.6-12 h70-95[10]
Zn(OAc)₂·2H₂OSolvent-free8030-6067-96[11]

Table 2: Synthesis of 2-Substituted Benzothiazoles from Other Precursors

Reactant 1Reactant 2Catalyst/ConditionsSolventTimeYield (%)Reference
2-AminothiophenolKetonesRefluxExcess Ketone2-24 h39-95[1]
2-AminothiophenolNitrilesCu(OAc)₂Ethanol6 h75-97[1]
2-AminothiophenolCarboxylic AcidsP₄S₁₀ (Microwave)Solvent-free3-4 minHigh[7]
Aromatic AminesAliphatic Amines, SulfurCatalyst-freeDMSO12 h65-92[12]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using Amberlite IR120 Resin

This protocol describes a rapid and eco-friendly method for the synthesis of 2-arylbenzothiazoles under microwave irradiation.[1]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Amberlite IR120 resin

  • Microwave synthesizer

  • Ethanol (for workup)

  • Standard laboratory glassware

Procedure:

  • In a microwave reaction vessel, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and Amberlite IR120 resin (100 mg).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 85 °C for 5-10 minutes.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add ethanol (10 mL) to the vessel and filter to remove the resin.

  • Wash the resin with additional ethanol (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.

Microwave Synthesis Workflow A Mix Reactants: 2-Aminothiophenol Aldehyde Amberlite IR120 B Microwave Irradiation (85°C, 5-10 min) A->B C Cooling B->C D Add Ethanol & Filter C->D E Evaporate Solvent D->E F Recrystallization E->F G Pure 2-Arylbenzothiazole F->G Photoredox Catalysis Signaling Pathway cluster_0 Photocatalytic Cycle cluster_1 Benzothiazole Formation Ru_II [Ru(bpy)₃]²⁺ Ru_II_star [Ru(bpy)₃]²⁺* Ru_II->Ru_II_star Visible Light (hν) Ru_III [Ru(bpy)₃]³⁺ Ru_II_star->Ru_III Substrate_red Ru_III->Ru_II Substrate_ox Intermediate Cyclized Intermediate Ru_III->Intermediate Oxidizes Reactants 2-Aminothiophenol + Aldehyde Reactants->Intermediate Condensation Product 2-Substituted Benzothiazole Intermediate->Product Oxidation (by [Ru(bpy)₃]³⁺, O₂)

References

Green Chemistry Approaches to Benzothiazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzothiazoles, a critical scaffold in medicinal chemistry and material science, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant solvent waste. In alignment with the principles of green chemistry, a variety of innovative and sustainable approaches have been developed. These methods aim to reduce the environmental impact of chemical synthesis through the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalytic systems. This document provides detailed application notes and experimental protocols for several key green synthetic strategies for benzothiazole derivatives.

Comparative Overview of Green Synthetic Methods

The following table summarizes the quantitative data for different green chemistry approaches to benzothiazole synthesis, allowing for a direct comparison of their efficiency and conditions.

MethodTypical ReactantsCatalyst/MediumEnergy SourceTemperature (°C)TimeYield (%)Reference(s)
Microwave-Assisted 2-Aminothiophenol, Aromatic AldehydesAcetic AcidMicrowave701-2 min~95%[1]
2-Aminothiophenol, Fatty AcidsP₄S₁₀MicrowaveNot specified3-4 minHigh[2]
Ultrasound-Assisted 2-Aminothiophenol, Aromatic AldehydesSulfated TungstateUltrasoundRoom Temp.5-15 min90-96%[3][4]
2-Aminothiophenol, Benzaldehyde DerivativesNone (Solvent- and Catalyst-free)UltrasoundRoom Temp.20 min65-83%
Ionic Liquid-Catalyzed 2-Aminothiophenol, Aromatic Acyl Chlorides1-Butyl-3-methylimidazolium tetrafluoroborateStirringRoom Temp.Not specifiedHigh[2]
2-Aminothiophenol, BenzaldehydesBrønsted Acidic Ionic Liquid GelHeating1305 hHigh[5]
Catalyst-Free 2-Aminothiophenol, Carboxylic AcidsNone (Solvent-free)HeatingNot specifiedNot specifiedHigh[6]
Aromatic Amines, Aliphatic Amines, Elemental SulfurNone (DMSO as oxidant)HeatingNot specifiedNot specifiedModerate[7][8]
Mechanochemical 2-Aminothiophenol, Aromatic AldehydesNone (Mortar and Pestle)GrindingRoom Temp.5-15 minHigh[9]
2-Aminothiophenol, α-Keto AcidsStainless Steel Balls (Ball Milling)Ball MillingRoom Temp.Not specifiedModerate-Good[8]

Experimental Protocols

Detailed methodologies for key green synthetic approaches are provided below.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

This protocol describes a rapid, solvent-free synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes promoted by acetic acid under microwave irradiation.[1]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid (2-3 drops).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a power level of 60% for the time specified for the particular aldehyde (typically 1-2 minutes), with a set temperature of 70°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles

This method outlines an efficient and environmentally benign synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation at room temperature using sulfated tungstate as a recyclable catalyst.[3][4]

Materials:

  • 2-Aminothiophenol

  • Aldehyde (aromatic, heteroaromatic, or aliphatic)

  • Sulfated tungstate catalyst

  • Ultrasonic bath or probe sonicator

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, mix 2-aminothiophenol (1 mmol), the aldehyde (1 mmol), and sulfated tungstate (10 wt%).

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at room temperature for the required time (typically 5-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, add ethyl acetate to the reaction mixture and filter to recover the catalyst.

  • Wash the catalyst with ethyl acetate and dry for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Protocol 3: Ionic Liquid-Catalyzed Synthesis of 2-Aromatic Substituted Benzothiazoles

This protocol details the synthesis of 2-aromatic substituted benzothiazoles through the condensation of 2-aminobenzenethiol with aromatic acid chlorides at room temperature using a recyclable ionic liquid as the catalyst.[2]

Materials:

  • 2-Aminobenzenethiol

  • Aromatic acid chloride (e.g., benzoyl chloride)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄])

  • Diethyl ether

Procedure:

  • To a stirred solution of 2-aminobenzenethiol (1 mmol) in the ionic liquid [Bmim][BF₄] (2 mL), add the aromatic acid chloride (1 mmol) dropwise at room temperature.

  • Continue stirring the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion of the reaction, extract the product from the ionic liquid using diethyl ether.

  • Combine the ether extracts and evaporate the solvent to obtain the crude product.

  • The ionic liquid can be washed with diethyl ether and dried under vacuum for reuse in subsequent reactions.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: Catalyst-Free Synthesis of 2-Substituted Benzothiazoles

This protocol describes a simple and direct one-step synthesis of benzothiazoles from o-amino thiophenol and carboxylic acids without the use of any solvent or catalyst.[6]

Materials:

  • o-Aminothiophenol

  • Carboxylic acid (e.g., benzoic acid)

Procedure:

  • In a reaction vessel, thoroughly mix o-aminothiophenol (1 mmol) and the carboxylic acid (1 mmol).

  • Heat the mixture at a suitable temperature (optimization may be required for different carboxylic acids) until the reaction is complete, as monitored by TLC. The only by-product is water.

  • Cool the reaction mixture to room temperature.

  • The resulting solid product can be purified by simple washing with water and subsequent recrystallization from an appropriate solvent.

Protocol 5: Mechanochemical Synthesis of 2-Aryl Benzothiazoles

This protocol outlines a solvent-free and catalyst-free synthesis of 2-aryl benzothiazoles by grinding 2-aminothiophenol and aromatic aldehydes in a mortar and pestle.[9]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde

  • Mortar and pestle

Procedure:

  • Place 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The reaction progress can be visually monitored as the mixture typically solidifies.

  • The reaction goes to completion, yielding the desired 2-aryl benzothiazole in high purity.

  • For further purification, the product can be washed with a small amount of a non-polar solvent like hexane to remove any unreacted aldehyde and then dried.

Visualizing Green Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows of the described green synthetic methods for benzothiazole synthesis.

Microwave_Assisted_Synthesis Reactants 2-Aminothiophenol + Aromatic Aldehyde + Acetic Acid (cat.) Microwave Microwave Irradiation (70°C, 1-2 min) Reactants->Microwave Cooling Cooling Microwave->Cooling Purification Recrystallization Cooling->Purification Product 2-Arylbenzothiazole Purification->Product

Caption: Workflow for Microwave-Assisted Benzothiazole Synthesis.

Ultrasound_Assisted_Synthesis Reactants 2-Aminothiophenol + Aldehyde + Sulfated Tungstate Ultrasound Ultrasound (RT, 5-15 min) Reactants->Ultrasound Filtration Filtration Ultrasound->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Catalyst_Recovery Catalyst Recovery & Reuse Filtration->Catalyst_Recovery Solid Purification Purification Evaporation->Purification Product 2-Substituted Benzothiazole Purification->Product

Caption: Workflow for Ultrasound-Assisted Benzothiazole Synthesis.

Catalyst_Free_Synthesis Reactants o-Aminothiophenol + Carboxylic Acid Heating Heating (Solvent-free) Reactants->Heating Cooling Cooling Heating->Cooling Purification Washing & Recrystallization Cooling->Purification Product 2-Substituted Benzothiazole Purification->Product

Caption: Workflow for Catalyst-Free Benzothiazole Synthesis.

Mechanochemical_Synthesis Reactants 2-Aminothiophenol + Aromatic Aldehyde Grinding Grinding (Mortar & Pestle) (RT, 5-15 min) Reactants->Grinding Purification Washing Grinding->Purification Product 2-Arylbenzothiazole Purification->Product

Caption: Workflow for Mechanochemical Benzothiazole Synthesis.

References

Developing Novel Anticancer Agents from Benzothiazole Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Its derivatives have been extensively investigated for their ability to combat various cancer types through diverse mechanisms of action.[3][4] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel anticancer agents based on the benzothiazole framework.

Overview of Benzothiazole-Based Anticancer Agents

Benzothiazole derivatives exert their anticancer effects by targeting a range of biological pathways and molecules crucial for cancer cell proliferation and survival.[5][6] Key mechanisms include the induction of apoptosis, inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR), and interference with DNA synthesis and repair.[7][8] Structure-activity relationship (SAR) studies have revealed that the anticancer potency of benzothiazole compounds can be significantly modulated by substitutions at various positions of the benzothiazole ring system.[3]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC₅₀ Values of Pyridine and Pyrazole-Based Benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Substituted bromopyridine acetamide benzothiazole derivative 29SKRB-3 (Breast Cancer)0.0012[9]
SW620 (Colon Adenocarcinoma)0.0043[9]
A549 (Lung Carcinoma)0.044[9]
HepG2 (Liver Carcinoma)0.048[9]
Pyrazole derivative 3260 tumor cell linesGI₅₀ in low µM to sub-µM range[9]
Pyrazole derivative 3360 tumor cell linesGI₅₀ in low µM to sub-µM range[9]

Table 2: IC₅₀ Values of Benzamide and Sulphonamide-Based Benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Substituted methoxybenzamide benzothiazole 41Various human cancer cell lines1.1 - 8.8[9]
Substituted chloromethylbenzamide benzothiazole 42Various human cancer cell lines1.1 - 8.8[9]
Sulphonamide-based BTA 40MCF-7 (Breast Adenocarcinoma)34.5[9]
HeLa (Cervical Cancer)44.15[9]
MG63 (Osteosarcoma)36.1[9]

Table 3: IC₅₀ Values of Miscellaneous Benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Nitrobenzylidene containing thiazolidine derivative 54MCF-7 (Breast Adenocarcinoma)0.036[9]
HEPG2 (Liver Carcinoma)0.048[9]
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon Carcinoma)0.024[9]
H460 (Large Cell Lung Cancer)0.29[9]
A549 (Lung Carcinoma)0.84[9]
MDA-MB-231 (Breast Adenocarcinoma)0.88[9]
Derivative 61A549 (Lung Carcinoma)10.67 ± 2.02 µg/mL[9]
Derivative 62A549 (Lung Carcinoma)9.0 ± 1.0 µg/mL[9]
Compound 4aPANC-1 (Pancreatic Cancer)27 ± 0.24[7]
Compound 4bPANC-1 (Pancreatic Cancer)35 ± 0.51[7]

Experimental Protocols

This section provides detailed protocols for key experiments commonly used in the evaluation of novel anticancer agents.

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various aldehydes, carboxylic acids, or their derivatives.[10] A general synthetic scheme is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Alkylation cluster_product1 Intermediate Product cluster_reaction2 Step 2: Hydrazinolysis cluster_product2 Intermediate Product cluster_reaction3 Step 3: Condensation cluster_product3 Final Product R1 5-substituted benzothiazole-2-thiol P1 Reflux in Acetone R1->P1 R2 Ethyl chloroacetate R2->P1 R3 K2CO3 R3->P1 IP1 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivatives P1->IP1 P2 Reaction IP1->P2 R4 Hydrazine hydrate R4->P2 IP2 2-((5-substitutebenzothiazol-2-yl)thio)acetohydrazides P2->IP2 P3 Reaction in EtOH IP2->P3 R5 4-Substituted benzaldehyde derivatives R5->P3 FP 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives P3->FP

Caption: General synthesis workflow for benzothiazole acylhydrazones.

Protocol:

  • Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivatives: Equimolar quantities of 5-substitutedbenzothiazole-2-thiol, ethyl chloroacetate, and K₂CO₃ are refluxed in acetone.[11]

  • Synthesis of 2-((5-substitutebenzothiazol-2-yl)thio)acetohydrazides: The resulting acetate derivatives are reacted with an excess of hydrazine hydrate.[11]

  • Synthesis of final benzothiazole derivatives: The acetohydrazide intermediates are reacted with appropriate 4-substituted benzaldehyde derivatives in ethanol to yield the final products.[11]

  • Purification and Characterization: The synthesized compounds are purified by recrystallization or column chromatography. Characterization is performed using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of benzothiazole derivatives B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole compounds and a vehicle control (e.g., DMSO). Include a positive control such as cisplatin or doxorubicin.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzothiazole compounds at their respective IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->EGFR Inhibition Benzothiazole->AKT Inhibition Benzothiazole->mTOR Inhibition Benzothiazole->ERK Inhibition Benzothiazole->JAK Inhibition Benzothiazole->STAT3 Inhibition

Caption: Key signaling pathways targeted by benzothiazole derivatives.

Recent studies have demonstrated that certain benzothiazole derivatives can inhibit breast cancer cell growth by downregulating EGFR protein levels.[8] This leads to the suppression of downstream signaling pathways, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, ultimately promoting apoptosis.[8] These findings highlight the potential of benzothiazole derivatives as multi-targeted anticancer agents.

Conclusion

The benzothiazole scaffold remains a highly promising framework for the development of novel anticancer agents.[12] The diverse mechanisms of action and the tunability of their pharmacological properties through synthetic modifications offer a rich area for further research. The protocols and data presented herein provide a foundational resource for scientists working to advance the discovery and development of next-generation benzothiazole-based cancer therapeutics.

References

Application Notes and Protocols: The Benzothiazole Scaffold in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Methylbenzo[d]thiazol-2(3H)-one and its derivatives as a core structural motif in the development of therapeutic agents for neurodegenerative diseases. The focus is on multi-target-directed ligands (MTDLs) designed to simultaneously address the complex, multifactorial nature of conditions like Alzheimer's and Parkinson's disease.

Introduction to Benzothiazoles in Neurodegeneration

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. In the context of neurodegenerative diseases, derivatives of this compound have been synthesized and evaluated for their ability to modulate key pathological pathways. These pathways include cholinergic dysfunction, monoamine oxidase activity, protein aggregation, and oxidative stress. The development of MTDLs from this scaffold represents a promising strategy to move beyond single-target therapies and create more effective disease-modifying treatments.[1]

Data Presentation: Inhibitory Activities of Benzothiazole Derivatives

The following tables summarize the in vitro inhibitory activities of various benzothiazole derivatives against key enzymatic targets in neurodegenerative disease research.

Table 1: Inhibition of Cholinesterases and Monoamine Oxidases by Benzothiazole Derivatives

Compound IDTarget EnzymeIC50 (nM)Source
4f Acetylcholinesterase (AChE)23.4 ± 1.1[2]
Monoamine Oxidase B (MAO-B)40.3 ± 1.7[2]
3d Monoamine Oxidase B (MAO-B)480 ± 40[3]
3e Monoamine Oxidase A (MAO-A)920 ± 90[3]
3s Acetylcholinesterase (AChE)6700[1][4]
Butyrylcholinesterase (BuChE)2350[1][4]
Monoamine Oxidase B (MAO-B)1600[1][4]
30 Monoamine Oxidase B (MAO-B)41[5][6]
40 Monoamine Oxidase B (MAO-B)11[5][6]

Table 2: Multi-Target Activity of Benzothiazole-Based Compounds

Compound IDPrimary Target(s)Additional ActivityDisease RelevanceSource
4f AChE, MAO-BInhibition of Aβ aggregationAlzheimer's Disease[2][7]
30 MAO-BInhibition of α-synuclein and tau aggregationParkinson's & Alzheimer's Disease[5][6]
Benzothiazolylphenylureas Casein Kinase 1 (CK1)Inhibition of Amyloid-beta binding alcohol dehydrogenase (ABAD)Alzheimer's Disease[8]
Thiazole sulfonamides Neuroprotection against 6-OHDASIRT1 activation, reduced oxidative stressParkinson's Disease[9][10][11]

Experimental Protocols

The following are generalized protocols for key experiments cited in the research of benzothiazole derivatives for neurodegenerative diseases.

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric Method)

This protocol is adapted for the assessment of AChE, BuChE, and MAO-A/B inhibition.

1. Materials:

  • Recombinant human AChE, BuChE, MAO-A, or MAO-B
  • Substrates: Acetylthiocholine (for AChE), Butyrylthiocholine (for BuChE), kynuramine (for MAOs)
  • Thioflavin T (for cholinesterases) or appropriate detection reagent for MAO product
  • Test compounds (benzothiazole derivatives) dissolved in DMSO
  • Assay buffer (e.g., phosphate buffer, pH 7.4)
  • 96-well black microplates
  • Fluorometric microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.
  • In a 96-well plate, add the enzyme solution to each well.
  • Add the test compound dilutions or vehicle control (DMSO) to the respective wells.
  • Incubate the enzyme-inhibitor mixture at 37°C for a pre-determined time (e.g., 15 minutes).
  • Initiate the reaction by adding the substrate to each well.
  • For cholinesterase assays, add Thioflavin T.
  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time.
  • Calculate the rate of reaction for each concentration of the test compound.
  • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of benzothiazole derivatives to protect neuronal cells from a neurotoxin-induced injury.

1. Materials:

  • SH-SY5Y human neuroblastoma cells
  • Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics
  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-beta peptides for Alzheimer's model)
  • Test compounds (benzothiazole derivatives)
  • Cell viability assay reagent (e.g., MTT, PrestoBlue)
  • Lactate dehydrogenase (LDH) cytotoxicity assay kit
  • 96-well cell culture plates
  • Plate reader (for absorbance or fluorescence)

2. Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-4 hours).
  • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells, excluding the control wells.
  • Incubate for an appropriate time (e.g., 24 hours).
  • Cell Viability Assessment:
  • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
  • Measure the absorbance or fluorescence to quantify cell viability.
  • Cytotoxicity Assessment:
  • Collect the cell culture supernatant.
  • Perform the LDH assay according to the kit's protocol to measure LDH release, an indicator of cell death.
  • Analyze the data to determine the protective effect of the compounds against the neurotoxin.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the application of benzothiazole derivatives in neurodegenerative disease research.

G cluster_0 Multi-Target-Directed Ligand (MTDL) Approach for Alzheimer's Disease Benzothiazole Benzothiazole Derivative AChE AChE Inhibition Benzothiazole->AChE BuChE BuChE Inhibition Benzothiazole->BuChE MAOB MAO-B Inhibition Benzothiazole->MAOB Abeta Aβ Aggregation Inhibition Benzothiazole->Abeta Tau Tau Aggregation Inhibition Benzothiazole->Tau Cholinergic Increased Acetylcholine AChE->Cholinergic BuChE->Cholinergic Dopaminergic Dopamine Regulation MAOB->Dopaminergic Plaques Reduced Aβ Plaques Abeta->Plaques Tangles Reduced Neurofibrillary Tangles Tau->Tangles

Caption: MTDL strategy for Alzheimer's using benzothiazoles.

G cluster_1 Neuroprotective Mechanism in a Parkinson's Disease Model Thiazole Thiazole Sulfonamide Derivative SIRT1 SIRT1 Activation Thiazole->SIRT1 Nrf2 Nrf2/HO-1 Pathway Activation Thiazole->Nrf2 OHDA 6-OHDA Insult ROS Oxidative Stress OHDA->ROS Mito Mitochondrial Dysfunction ROS->Mito Death Neuronal Death Mito->Death SIRT1->ROS inhibition Survival Increased Cell Survival SIRT1->Survival Nrf2->ROS inhibition Nrf2->Survival G cluster_2 Experimental Workflow for Compound Evaluation Synthesis Compound Synthesis InVitro In Vitro Enzyme Assays (IC50) Synthesis->InVitro Screening CellBased Cell-Based Neuroprotection Assays InVitro->CellBased Promising Hits InVivo In Vivo Animal Models CellBased->InVivo Active Compounds Lead Lead Compound Identification InVivo->Lead Efficacious & Safe

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzothiazole derivatives utilizing microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and often improved product purity.[1][2] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, where benzothiazole scaffolds are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

General Principles and Advantages of Microwave Synthesis

Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This efficient energy transfer can accelerate reaction rates, often by orders of magnitude compared to conventional oil baths or heating mantles.[1][2] Key advantages in the context of benzothiazole synthesis include:

  • Rapid Reaction Times: Syntheses that typically take hours can often be completed in minutes.[2][6]

  • Higher Yields: Microwave irradiation can lead to significantly higher yields of the desired benzothiazole products.[3][6]

  • Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[3][5][6]

  • Improved Purity: The rapid and controlled heating can minimize the formation of byproducts, simplifying purification.

Application Note 1: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes

One of the most common and straightforward methods for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various aldehydes. Microwave irradiation has been shown to be highly effective in promoting this transformation, often in the absence of a catalyst and under solvent-free conditions or using green solvents like glycerol.[6][7]

General Reaction Scheme:

Caption: General reaction for the synthesis of 2-arylbenzothiazoles.

Experimental Data Summary:

The following table summarizes representative data from the literature, comparing conventional and microwave-assisted methods for this synthesis.

EntryAldehydeCatalyst/SolventMethodTimeYield (%)Reference
1BenzaldehydePPAConventional2 h85[2]
2BenzaldehydePPAMicrowave (150 W)5 min92[2]
34-ChlorobenzaldehydePPAConventional3 h82[2]
44-ChlorobenzaldehydePPAMicrowave (150 W)6 min94[2]
54-MethoxybenzaldehydePPAConventional2.5 h88[2]
64-MethoxybenzaldehydePPAMicrowave (150 W)5 min96[2]
74-HydroxybenzaldehydeEthanolConventional4 h78[3]
84-HydroxybenzaldehydeEthanolMicrowave10 min92[3]
92,4-DichlorobenzaldehydeNoneMicrowave8 min90[8]

PPA = Polyphosphoric Acid

Detailed Experimental Protocol:

This protocol is a generalized procedure based on methodologies reported in the literature.[2][3]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (or solvent-free)

  • Microwave reactor (e.g., CEM Discover)

  • Glass reaction vessel (10 mL) with a magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Recrystallization solvent (e.g., methanol, ethanol)

Procedure:

  • In a 10 mL glass microwave reaction vessel equipped with a small magnetic stir bar, combine 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • If a solvent is used, add 2-3 mL of ethanol. For solvent-free conditions, proceed without adding a solvent.

  • Seal the reaction vessel and place it in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 100-150 W) for 5-10 minutes. The reaction temperature will typically reach 100-120°C.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 9:1).

  • After completion of the reaction, allow the vessel to cool to room temperature.

  • If the reaction was performed neat, add a small amount of ethanol to the solidified product.

  • Filter the crude product and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to afford the pure 2-arylbenzothiazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Experimental Workflow Diagram:

G reagents Combine 2-Aminothiophenol and Aromatic Aldehyde solvent Add Ethanol (optional) reagents->solvent microwave Microwave Irradiation (100-150 W, 5-10 min) solvent->microwave tlc Monitor Reaction by TLC microwave->tlc cool Cool to Room Temperature tlc->cool Reaction Complete filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol/Methanol filter->recrystallize characterize Characterize Product (NMR, MS, IR) recrystallize->characterize

Caption: Workflow for the microwave-assisted synthesis of 2-arylbenzothiazoles.

Application Note 2: Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids

Another versatile method for the synthesis of benzothiazoles involves the condensation of 2-aminothiophenol with carboxylic acids. This reaction typically requires a catalyst and higher temperatures, making microwave assistance particularly beneficial.

General Reaction Scheme:

Caption: General reaction for the synthesis of 2-substituted benzothiazoles from carboxylic acids.

Experimental Data Summary:

The following table presents data for the microwave-assisted synthesis of benzothiazoles from various fatty acids using P₄S₁₀ as a catalyst under solvent-free conditions.[6]

EntryCarboxylic AcidTime (min)Yield (%)Reference
1Acetic Acid392[6]
2Propionic Acid3.590[6]
3Butyric Acid488[6]
4Hexanoic Acid391[6]
5Octanoic Acid3.589[6]
Detailed Experimental Protocol:

This protocol is based on the solvent-free, P₄S₁₀-catalyzed method.[6]

Materials:

  • 2-Aminothiophenol

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Microwave reactor

  • Glass reaction vessel with a magnetic stirrer

  • Sodium bicarbonate solution (10%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a glass microwave reaction vessel, mix 2-aminothiophenol (1.0 mmol), the desired carboxylic acid (1.1 mmol), and P₄S₁₀ (0.2 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 3-4 minutes at a power level that maintains a steady reaction temperature (e.g., 120-140°C).

  • After the reaction is complete, cool the vessel to room temperature.

  • Add ethyl acetate (10 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with a 10% sodium bicarbonate solution (2 x 10 mL) to remove any unreacted acid and P₄S₁₀ byproducts.

  • Wash the organic layer with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted benzothiazole.

  • Characterize the final product using standard analytical methods.

Signaling Pathway/Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminothiophenol 2-Aminothiophenol Intermediate Formation Intermediate Formation 2-Aminothiophenol->Intermediate Formation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Intermediate Formation P4S10 (Catalyst) P4S10 (Catalyst) P4S10 (Catalyst)->Intermediate Formation Microwave Irradiation Microwave Irradiation Microwave Irradiation->Intermediate Formation Solvent-Free Solvent-Free Cyclization Cyclization Intermediate Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration 2-Substituted Benzothiazole 2-Substituted Benzothiazole Dehydration->2-Substituted Benzothiazole

Caption: Proposed reaction pathway for the synthesis of 2-substituted benzothiazoles.

Application Note 3: PIFA-Promoted One-Pot Synthesis of Benzothiazoles

A highly efficient one-pot synthesis of benzothiazoles can be achieved through the [bis(trifluoroacetoxy)iodo]benzene (PIFA) promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation. This method offers excellent yields in very short reaction times.[6][9]

Experimental Data Summary:

The following table shows the yields for the PIFA-promoted microwave-assisted synthesis of various benzothiazole derivatives.[9]

Entry2-AminothiophenolAldehydeTime (min)Yield (%)Reference
1UnsubstitutedBenzaldehyde295[9]
2Unsubstituted4-Chlorobenzaldehyde296[9]
3Unsubstituted4-Nitrobenzaldehyde2.594[9]
44-MethylBenzaldehyde294[9]
54-Chloro4-Methoxybenzaldehyde2.592[9]
Detailed Experimental Protocol:

This protocol is adapted from the PIFA-promoted one-pot synthesis.[9]

Materials:

  • Substituted 2-aminothiophenol

  • Substituted aldehyde

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Dichloromethane (DCM)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol) in dichloromethane (5 mL) in a microwave-safe vessel, add PIFA (1.1 mmol).

  • Seal the vessel and irradiate in a microwave reactor for 2-3 minutes at 80-100 W.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water (20 mL).

  • Extract the product with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane:ethyl acetate) to yield the pure benzothiazole derivative.

  • Characterize the product by spectroscopic methods.

Logical Relationship Diagram:

G start One-Pot Reaction Mixture (2-Aminothiophenol, Aldehyde, PIFA, DCM) step1 Microwave Irradiation (2-3 min, 80-100 W) start->step1 step2 Oxidative Cyclocondensation step1->step2 step3 Work-up (Extraction, Washing) step2->step3 step4 Purification (Column Chromatography) step3->step4 end Pure Benzothiazole Derivative step4->end

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 6-Methylbenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of 6-Methylbenzo[d]thiazol-2(3H)-one. The protocols outlined below describe standard assays for determining cell viability, membrane integrity, and apoptosis induction.

Overview of Cytotoxicity Assays

In vitro cytotoxicity assays are essential tools in drug discovery and toxicology for screening compounds that may inhibit cell growth or induce cell death. The choice of assay depends on the specific cellular function being interrogated. This document details three commonly used methods:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1][2][3][4]

  • LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5][6][7]

  • Annexin V/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[8][9][10]

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.

Cell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Max Inhibition (%)
MCF-7 (Breast Cancer)MTTViability4825.385.2
LDHCytotoxicity4835.870.1
Annexin VApoptosis4822.178.5 (Early+Late)
A549 (Lung Cancer)MTTViability4842.179.8
LDHCytotoxicity4855.665.4
Annexin VApoptosis4838.972.3 (Early+Late)
HepG2 (Liver Cancer)MTTViability4818.792.4
LDHCytotoxicity4828.480.6
Annexin VApoptosis4815.588.1 (Early+Late)

Experimental Protocols

MTT Cell Viability Assay

This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3][4] The amount of formazan produced is proportional to the number of living cells.[2][3]

Materials:

  • This compound

  • Target cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[6][7]

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired duration.

  • Include the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[12]

    • Medium Background Control: Culture medium without cells.

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[12]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Add 50 µL of stop solution to each well.[12]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.[8][10]

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

  • The cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Acquisition cluster_3 Data Analysis A Seed Cells in Multi-well Plates B Incubate for 24h A->B C Treat with this compound B->C D MTT Assay C->D E LDH Assay C->E F Annexin V/PI Assay C->F G Measure Absorbance (MTT, LDH) D->G E->G H Flow Cytometry Analysis (Annexin V/PI) F->H I Calculate % Viability / % Cytotoxicity G->I J Determine Apoptotic Cell Population H->J K Calculate IC50 Values I->K J->K G A This compound B PI3K A->B Inhibition C AKT B->C D Bcl-2 C->D Inhibition E Bax D->E Inhibition F Mitochondrion E->F Promotes permeabilization G Cytochrome c F->G Release H Caspase-9 G->H Activation I Caspase-3 H->I Activation J Apoptosis I->J

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Methylbenzo[d]thiazol-2(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

Two primary synthetic routes for this compound are detailed below. Route 1 is a two-step process starting from the readily available p-toluidine. Route 2 presents an alternative pathway commencing with 4-methyl-2-aminothiophenol.

Route 1: From p-Toluidine via 2-Amino-6-methylbenzothiazole

This route involves the initial synthesis of the key intermediate, 2-amino-6-methylbenzothiazole, followed by its conversion to the final product.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[1][2][3]

Reaction: p-Toluidine is first converted to p-tolylthiourea, which is then cyclized to form 2-amino-6-methylbenzothiazole.

Reagents and Materials:

  • p-Toluidine

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Water

  • Aqueous Methanol

  • Hydrobromic acid (48%)

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ammonia solution

Procedure:

  • Formation of p-Tolylthiourea:

    • Dissolve p-toluidine (e.g., 5.35 g) in a mixture of concentrated HCl (e.g., 4.3 ml) and water (e.g., 11.6 ml) by heating on a water bath.[2]

    • Cool the solution and add solid ammonium thiocyanate (e.g., 3.5 g).[2]

    • Heat the mixture on a water bath for approximately 22 hours.[2]

    • Cool the reaction mixture. The precipitated product is filtered, washed with water, and dried.[2]

    • Recrystallize the crude product from aqueous methanol to obtain p-tolylthiourea.[2]

  • Cyclization to 2-Amino-6-methylbenzothiazole:

    • To p-tolylthiourea (e.g., 8.3 g), add concentrated H2SO4 (e.g., 15 ml) and raise the temperature to 80°C on a water bath.[4]

    • Slowly add 48% HBr (e.g., 0.5 g) and stir the reaction mixture for two hours at 80°C.[4]

    • Cool the mixture to room temperature and slowly pour it into cold water.

    • Adjust the pH to 9 or 10 by adding ammonia water.[4]

    • Stir the mixture for one hour while heating at 70°C, then cool to room temperature.[4]

    • Extract the product twice with dichloromethane.[4]

    • Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate the solvent to yield 2-amino-6-methylbenzothiazole.[4]

Step 2: Synthesis of this compound

This step involves the diazotization of the amino group of 2-amino-6-methylbenzothiazole, followed by hydrolysis of the resulting diazonium salt.

Reaction: The amino group is converted to a diazonium salt using nitrous acid, which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.

Reagents and Materials:

  • 2-Amino-6-methylbenzothiazole

  • Sodium nitrite

  • Sulfuric acid (or Hydrochloric acid)

  • Water

  • Ice

Procedure:

  • Diazotization:

    • Prepare a solution of 2-amino-6-methylbenzothiazole in an aqueous solution of sulfuric acid (or hydrochloric acid), and cool it to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Stir the mixture at this temperature for a period of time (e.g., 1 hour) to ensure complete formation of the diazonium salt.[5]

  • Hydrolysis:

    • Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid.

    • Reflux the mixture for a period to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Filter the solid product, wash it with cold water to remove any remaining acid, and dry it.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or aqueous ethanol.

Route 2: Alternative Synthesis from 4-Methyl-2-aminothiophenol

This route offers a more direct approach to the benzothiazolone ring system.

Reaction: 4-Methyl-2-aminothiophenol is reacted with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) or urea to form the cyclic carbamate.

Reagents and Materials:

  • 4-Methyl-2-aminothiophenol

  • Urea (or a phosgene equivalent)

  • A high-boiling solvent (e.g., N,N-dimethylformamide, sulfolane)

Procedure:

  • Combine 4-methyl-2-aminothiophenol and urea (or a phosgene equivalent) in a suitable high-boiling solvent.

  • Heat the reaction mixture to a high temperature (e.g., 120-150°C) and maintain it for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Amino-6-methylbenzothiazole Precursor.

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)Reference
p-ToluidineAmmonium thiocyanate, HClWater22 hoursWater bath88 (for p-tolylthiourea)130[2]
p-TolylthioureaH2SO4, HBr-2 hours80°C80145[4]
p-ToluidineSodium thiocyanate, H2SO4, SO2Cl2Chlorobenzene5 hours50-100°C64-67135-136[1]

Table 2: Physical Properties of this compound.

PropertyValue
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
AppearanceWhite to off-white solid
Melting Point169-170 °C

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of 2-amino-6-methylbenzothiazole Incomplete formation of p-tolylthiourea.Ensure complete dissolution of reactants and sufficient heating time (up to 22 hours).
Incomplete cyclization.Check the concentration and addition rate of the cyclizing agents (HBr/H2SO4 or SO2Cl2). Ensure the reaction temperature is maintained.
Loss of product during workup.Ensure the pH is sufficiently basic (9-10) during precipitation. Be careful during the extraction process.
Low or no yield of this compound Incomplete diazotization.Maintain a low temperature (0-5°C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its preparation. Avoid exposing it to high temperatures before the hydrolysis step.
Incomplete hydrolysis.Ensure the hydrolysis is carried out at a sufficiently high temperature (boiling) for an adequate amount of time.
Formation of a colored byproduct (often red or orange) Side reaction of the diazonium salt (e.g., azo coupling).Ensure a sufficiently acidic medium during diazotization and hydrolysis to suppress coupling reactions. Add the diazonium salt solution to the hot acid, not the other way around.
Product is difficult to purify Presence of unreacted starting material or side products.Use column chromatography for purification if recrystallization is ineffective. Wash the crude product thoroughly to remove inorganic salts.
Oily product instead of solid.Try triturating the oily product with a non-polar solvent (e.g., hexane) to induce solidification. Ensure all solvent from the previous step is removed.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid in the diazotization step? A1: The acid serves two main purposes. First, it protonates the amino group of 2-amino-6-methylbenzothiazole, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate nitrous acid (HNO2) in situ, which is the actual diazotizing agent. A sufficiently acidic environment is also crucial to prevent side reactions, such as the coupling of the diazonium salt with unreacted amine to form colored azo compounds.

Q2: Why is it important to keep the temperature low during diazotization? A2: Aromatic diazonium salts are generally unstable and can decompose at higher temperatures. Keeping the reaction at 0-5°C minimizes this decomposition, maximizing the yield of the diazonium salt available for the subsequent hydrolysis step.

Q3: Can I use other acids for the diazotization and hydrolysis steps? A3: Yes, while sulfuric acid is commonly used, hydrochloric acid can also be employed. However, the choice of acid can sometimes influence the stability of the diazonium salt and the outcome of the reaction. It is recommended to stick to the acid specified in the protocol unless you are intentionally exploring different reaction conditions.

Q4: My final product has a pink or reddish tint. What could be the cause and how can I remove it? A4: A colored tint in the final product is often due to the formation of small amounts of azo compounds as byproducts. This can happen if the diazotization conditions are not optimal. You can try to remove the color by recrystallizing the product from a suitable solvent, possibly with the addition of a small amount of activated charcoal.

Q5: How can I monitor the progress of the reactions? A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of both steps. You should see the disappearance of the starting material spot and the appearance of the product spot. Choosing an appropriate solvent system for the TLC is crucial for good separation. For example, a mixture of ethyl acetate and hexane is often a good starting point.

Experimental Workflows

Synthesis_Workflow_Route1 p_toluidine p-Toluidine thiourea p-Tolylthiourea p_toluidine->thiourea NH4SCN, HCl, H2O, heat amino_bzt 2-Amino-6-methylbenzothiazole thiourea->amino_bzt H2SO4, HBr, heat diazonium Diazonium Salt Intermediate amino_bzt->diazonium NaNO2, H2SO4, 0-5°C final_product This compound diazonium->final_product H2O, heat (Hydrolysis)

Caption: Synthetic workflow for this compound starting from p-toluidine.

Synthesis_Workflow_Route2 cluster_0 aminothiophenol 4-Methyl-2-aminothiophenol final_product This compound aminothiophenol->final_product aminothiophenol->final_product Heat, Solvent carbonyl_source Urea or Phosgene Equivalent carbonyl_source->final_product

Caption: Alternative synthetic workflow starting from 4-methyl-2-aminothiophenol.

References

Technical Support Center: Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methylbenzo[d]thiazol-2(3H)-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield in the synthesis of the precursor, 2-Amino-6-methylbenzothiazole.

  • Question: My yield of 2-Amino-6-methylbenzothiazole from p-toluidine is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of 2-Amino-6-methylbenzothiazole, which is a critical precursor, can stem from several factors. The primary route involves the reaction of p-toluidine with a thiocyanate salt to form an intermediate p-tolylthiourea, followed by cyclization. Here are key areas to troubleshoot:

    • Incomplete Formation of p-Tolylthiourea: The initial reaction between p-toluidine and a thiocyanate salt (e.g., ammonium or potassium thiocyanate) is crucial. Ensure that the reaction conditions, such as temperature and reaction time, are optimized. A common method involves heating the reactants in the presence of an acid.

    • Inefficient Cyclization: The cyclization of p-tolylthiourea to form the benzothiazole ring is often the most critical step. This is typically achieved by oxidation. Common issues include:

      • Choice of Oxidizing Agent: Various oxidizing agents can be used, such as bromine in acetic acid or sulfuryl chloride. The choice and handling of the oxidant are critical for good yields.

      • Reaction Temperature: The temperature during the cyclization step must be carefully controlled to prevent side reactions.

      • Purity of Starting Materials: Ensure the p-toluidine and thiocyanate salt are of high purity, as impurities can interfere with the reaction.

    • Side Reactions: Over-oxidation or other side reactions can consume the starting material or the desired product. Careful control of stoichiometry and reaction conditions is essential to minimize these.

    • Purification Losses: The purification of 2-Amino-6-methylbenzothiazole, often involving recrystallization, can lead to significant product loss. Optimize the recrystallization solvent and procedure to maximize recovery.

Problem 2: Difficulty in the hydrolysis of 2-Amino-6-methylbenzothiazole to this compound.

  • Question: I am struggling to convert 2-Amino-6-methylbenzothiazole to the desired this compound. What are effective hydrolysis methods?

  • Answer: The conversion of the 2-amino group to a carbonyl group to form the 2-keto derivative can be challenging. Standard hydrolysis methods may not be effective. A robust method involves the use of a strong base in a high-boiling point solvent.

    • Reaction Conditions: A patented method for the synthesis of 2-hydroxy-benzothiazoles (the tautomeric form of the desired product) involves heating the 2-amino-benzothiazole derivative with a strong alkali hydroxide, such as sodium hydroxide, in a solvent like glycerol. This process is conducted with the substantial exclusion of water.

    • Reaction Mechanism: The reaction proceeds through the formation of an alkali metal salt of an ortho-mercapto-N-phenylurea intermediate, which is then cyclized to the 2-hydroxy-benzothiazole upon treatment with acid.

    • Troubleshooting:

      • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the reaction to completion.

      • Decomposition: The high temperatures required can potentially lead to product decomposition. Careful temperature monitoring is crucial.

      • Work-up Procedure: The acidification step to induce cyclization must be performed carefully to avoid the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Synthesis of 2-Amino-6-methylbenzothiazole: This is typically achieved by reacting p-toluidine with a thiocyanate salt (like ammonium or potassium thiocyanate) to form p-tolylthiourea, which is then cyclized through oxidation.

  • Hydrolysis of 2-Amino-6-methylbenzothiazole: The resulting 2-amino derivative is then hydrolyzed under strong basic conditions to yield this compound.

Q2: What are the key reaction parameters to control for maximizing the yield of 2-Amino-6-methylbenzothiazole?

A2: To maximize the yield of the precursor, focus on:

  • Stoichiometry: Precise control of the molar ratios of p-toluidine, thiocyanate, and the oxidizing agent.

  • Temperature: Maintaining the optimal temperature for both the thiourea formation and the subsequent cyclization is critical to prevent side reactions.

  • Purity of Reagents: Using high-purity starting materials will minimize the formation of impurities that can complicate purification and lower the yield.

Q3: Are there alternative methods for converting the 2-amino group to a hydroxyl group?

A3: Yes, another potential method is through a Sandmeyer-type reaction. This would involve the diazotization of the 2-amino group to form a diazonium salt, followed by reaction with water or a copper(I) oxide catalyst to introduce the hydroxyl group.[1][2] However, the stability of the benzothiazole diazonium salt and the reaction conditions would need careful optimization.

Q4: What are common impurities I might encounter in my final product?

A4: Common impurities could include unreacted 2-Amino-6-methylbenzothiazole, byproducts from the hydrolysis step, and potential decomposition products if the reaction temperature was too high. Thorough purification, for example by recrystallization or column chromatography, is essential to obtain a high-purity final product.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Amino-6-methylbenzothiazole (Precursor)

ParameterConditionExpected YieldReference
Starting Material p-Toluidine
Reagents Ammonium thiocyanate, Oxidizing agent (e.g., Bromine in Acetic Acid)
Solvent Acetic Acid
Temperature Varies depending on the specific protocolUp to 80%[3]
Reaction Time Several hours[3]

Table 2: Summary of Reaction Conditions for the Hydrolysis of 2-Amino-6-methylbenzothiazole

ParameterConditionExpected YieldReference
Starting Material 2-Amino-6-methylbenzothiazole
Reagents Sodium Hydroxide, Hydrochloric Acid (for work-up)
Solvent GlycerolNot specified for 6-methyl derivative
Temperature ~130°C
Reaction Time ~12 hours

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives.

Materials:

  • p-Toluidine

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Water

  • Bromine

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve p-toluidine in a suitable solvent.

  • Add concentrated hydrochloric acid and water.

  • Add solid ammonium thiocyanate and heat the mixture to form p-tolylthiourea.

  • Cool the reaction mixture and slowly add a solution of bromine in glacial acetic acid, maintaining a low temperature.

  • After the addition is complete, continue stirring for a specified period.

  • Pour the reaction mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the crude 2-Amino-6-methylbenzothiazole.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-Amino-6-methylbenzothiazole.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol is based on a general method for the hydrolysis of 2-aminobenzothiazoles.

Materials:

  • 2-Amino-6-methylbenzothiazole

  • Sodium Hydroxide (solid)

  • Glycerol

  • Hydrochloric Acid (for work-up)

  • Water

Procedure:

  • In a reaction flask, combine 2-Amino-6-methylbenzothiazole, solid sodium hydroxide, and glycerol.

  • Heat the mixture with stirring at approximately 130°C for 12 hours.

  • After cooling, slowly pour the reaction mixture into ice water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Further purify the product by recrystallization from a suitable solvent.

Visualizations

Synthesis_Pathway p_toluidine p-Toluidine thiourea p-Tolylthiourea p_toluidine->thiourea + NH4SCN, H+ amino_bzt 2-Amino-6-methylbenzothiazole thiourea->amino_bzt Oxidation (e.g., Br2) keto_bzt This compound amino_bzt->keto_bzt NaOH, Glycerol, then H+

Caption: Synthesis pathway for this compound.

Troubleshooting_Yield start Low Yield of This compound check_precursor Check Yield and Purity of 2-Amino-6-methylbenzothiazole start->check_precursor low_precursor_yield Low Precursor Yield check_precursor->low_precursor_yield Low hydrolysis_issue Issue with Hydrolysis Step check_precursor->hydrolysis_issue Acceptable optimize_cyclization Optimize Cyclization: - Oxidizing agent - Temperature - Reaction time low_precursor_yield->optimize_cyclization check_hydrolysis_conditions Optimize Hydrolysis: - Base concentration - Temperature - Reaction time hydrolysis_issue->check_hydrolysis_conditions purification_loss Minimize Purification Losses optimize_cyclization->purification_loss check_hydrolysis_conditions->purification_loss

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 6-Methylbenzo[d]thiazol-2(3H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Methylbenzo[d]thiazol-2(3H)-one by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available literature, ethanol and aqueous methanol are commonly used and effective solvents for the recrystallization of this compound and its derivatives.[1][2][3][4][5][6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample, as purity can affect solubility.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves. Using an excessive amount of solvent will result in a lower yield of purified crystals, as more of the compound will remain in the mother liquor upon cooling.[7]

Q3: My compound is not dissolving even after adding a large amount of hot solvent. What should I do?

A3: This could be due to a few reasons:

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. You may need to try a different solvent or a solvent mixture.

  • Insoluble Impurities: Your crude product might contain insoluble impurities. If the majority of the product has dissolved and only a small amount of solid remains, you can perform a hot filtration to remove the insoluble impurities before allowing the solution to cool and crystallize.

  • Insufficient Heat: Ensure your solvent is heated to its boiling point to maximize the solubility of your compound.

Q4: No crystals are forming after the solution has cooled. What is the problem?

A4: Crystal formation can sometimes be slow to initiate. Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Cooling Further: Place the flask in an ice bath to further decrease the solubility of your compound.

Q5: The resulting crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution briefly and then perform a hot filtration to remove the charcoal before cooling.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated.Add a small amount of additional solvent. / Try a lower boiling point solvent. / Ensure a slower cooling rate.
Poor Yield Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization.Concentrate the mother liquor and cool again to obtain a second crop of crystals.[7] / Ensure the filtration apparatus is pre-heated. / Cool the solution in an ice bath for a longer period.
Crystals are too small The solution cooled too quickly.Allow the solution to cool slowly at room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling process.[7]
Impure Crystals Inefficient removal of impurities. / Co-precipitation of impurities.Ensure the correct solvent is being used. / Consider a preliminary purification step like column chromatography if the crude product is very impure.[8] / Wash the collected crystals with a small amount of cold solvent.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound using recrystallization to obtain a product with high purity.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass rod

  • Spatula

Procedure:

  • Solvent Selection: If the optimal solvent is unknown, perform a small-scale test with various solvents (e.g., ethanol, methanol, isopropanol, acetone, water) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

  • Analysis: Determine the melting point and, if possible, obtain spectroscopic data (e.g., NMR, IR) to confirm the purity of the final product.

Troubleshooting Workflow

Caption: A flowchart for troubleshooting common issues during recrystallization.

References

Troubleshooting low yield in benzothiazole cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzothiazole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My benzothiazole cyclization reaction is resulting in a low yield. What are the common causes?

A1: Low yields in benzothiazole synthesis are frequently encountered and can stem from several factors. The most common synthetic route involves the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.[1][2] Issues can arise from:

  • Substrate Reactivity: The electronic properties of substituents on your starting materials (e.g., 2-aminothiophenol and the aldehyde/carboxylic acid) can significantly impact the reaction rate and yield. Electron-withdrawing groups on the aldehyde or 2-aminothiophenol can sometimes lead to higher yields compared to electron-donating groups.[3]

  • Reagent Quality: The purity of 2-aminothiophenol is crucial, as it is susceptible to oxidation.[2] Similarly, the quality of your carbonyl compound and any catalysts or reagents used is important.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Sub-optimal conditions can lead to incomplete reactions or the formation of side products.[4][5]

  • Catalyst Issues: If you are using a catalyst, its activity, loading, and potential for deactivation can affect the yield.[4][6]

  • Workup and Purification: Product loss during extraction, precipitation, or chromatography can artificially lower your isolated yield.

Q2: How do substituents on the aromatic aldehyde affect the reaction yield?

A2: The electronic nature of substituents on the aromatic aldehyde can have a notable effect on the yield of 2-substituted benzothiazoles. While some studies report that the yield is independent of the substituent's nature[3], others have observed distinct trends:

  • Electron-Withdrawing Groups (EWGs): Aldehydes bearing EWGs (e.g., -NO2, -Cl) often lead to higher yields.[3] This is potentially due to the increased electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amino group of 2-aminothiophenol.

  • Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., -OCH3, -N(CH3)2) may result in lower to moderate yields in some systems.[3] However, many modern catalytic systems are designed to be compatible with both EWGs and EDGs, providing good to excellent yields irrespective of the substituent.[3]

It is important to note that the specific catalyst and reaction conditions employed can significantly influence these trends.

Q3: What are some common side reactions that can lower the yield?

A3: A primary side reaction of concern is the oxidation of the 2-aminothiophenol starting material, which can lead to the formation of disulfide-linked impurities.[7] Additionally, under certain conditions, incomplete cyclization can result in the formation of Schiff base intermediates. In some cases, particularly with certain solvents like ethyl acetate, byproducts such as 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][4][8][9]thiadiazine have been observed.[3]

Q4: Can the choice of solvent impact my reaction?

A4: Absolutely. The solvent plays a crucial role in solubilizing reactants, mediating heat transfer, and can even participate in the reaction mechanism. Common solvents for benzothiazole synthesis include ethanol, methanol, dimethyl sulfoxide (DMSO), and toluene.[4][8] Some modern, greener protocols utilize water or even solvent-free conditions.[4][10] The optimal solvent will depend on the specific reactants and catalyst being used. For instance, DMSO can also act as an oxidant in some procedures.[10][11]

Q5: How can I improve the purification of my benzothiazole product to maximize the isolated yield?

A5: Effective purification is key to obtaining a high isolated yield. Common methods include:

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired benzothiazole from unreacted starting materials and byproducts.[3][12] The choice of eluent is critical for good separation.

  • Filtration and Washing: In cases where the product precipitates from the reaction mixture, simple filtration followed by washing with an appropriate solvent to remove impurities can be very effective.[10]

Troubleshooting Guides

Guide 1: Low Yield in Condensation of 2-Aminothiophenol and Aldehydes

This guide addresses low yields in the common synthesis of 2-substituted benzothiazoles.

Symptom: The isolated yield of the desired benzothiazole is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Quality of 2-Aminothiophenol Use freshly opened or purified 2-aminothiophenol. Consider storing it under an inert atmosphere (e.g., nitrogen or argon).2-Aminothiophenol is prone to air oxidation, which forms a disulfide that will not participate in the cyclization, thereby reducing the effective concentration of the starting material.[7]
Sub-optimal Reaction Temperature Screen a range of temperatures. For many reactions, starting at room temperature and gradually increasing to reflux can help identify the optimal condition.[4][12]The rate of cyclization is temperature-dependent. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition.
Incorrect Solvent Experiment with different solvents such as ethanol, DMSO, or a mixture of water and an organic solvent.[4][9]The polarity and boiling point of the solvent can significantly influence the reaction rate and the solubility of reactants and intermediates.
Ineffective Catalyst or Catalyst Loading If using a catalyst, verify its activity. Optimize the catalyst loading; sometimes, a higher or lower loading can improve the yield.[3] Consider screening different types of catalysts (e.g., acid, base, metal-based).[4][10]The catalyst is often essential for activating the reactants and facilitating the cyclization. An inactive or improperly loaded catalyst will hinder the reaction.
Presence of Oxygen If the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (N2 or Ar).While some modern syntheses utilize air as the oxidant[7], in other cases, oxygen can lead to unwanted side reactions, particularly the oxidation of 2-aminothiophenol.
Product Loss During Workup Analyze the aqueous and organic layers after extraction to check for product. Optimize the pH during extraction. Ensure the chosen chromatography eluent is appropriate for your product's polarity.Inefficient extraction or poor chromatographic separation can lead to significant product loss.
Guide 2: Reaction Stalls or is Incomplete

Symptom: TLC or other in-process monitoring shows the presence of starting materials even after an extended reaction time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Reaction Time Extend the reaction time and monitor the progress by TLC or another analytical technique.Some benzothiazole cyclizations can be slow, especially at lower temperatures or with less reactive substrates.
Reversible Reaction If the reaction is reversible, consider using a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) to remove water, a common byproduct.The removal of a byproduct can drive the equilibrium towards the product side, leading to a more complete reaction.
Catalyst Deactivation If using a catalyst, consider adding a fresh portion of the catalyst to the reaction mixture.The catalyst may be consumed or deactivated over the course of the reaction.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants.An excess or deficiency of one reactant can lead to an incomplete reaction.

Experimental Protocols

General Protocol for the Synthesis of 2-Phenylbenzothiazole

This protocol is a representative example for the condensation of 2-aminothiophenol with an aldehyde.

Materials:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., a catalytic amount of acid or a specific heterogeneous catalyst)[4][8]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).

  • Add benzaldehyde (1.0 mmol) to the solution.

  • Add the chosen catalyst (e.g., a few drops of acetic acid or a specified amount of a solid catalyst).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 2-phenylbenzothiazole.

Visualizations

Caption: Troubleshooting flowchart for low yield in benzothiazole cyclization.

Experimental_Workflow start Start: Reactant Preparation step1 Combine 2-Aminothiophenol, Aldehyde, Solvent, and Catalyst start->step1 step2 Heat to Reflux step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Reaction Complete? step3->step4 step4->step2 No step5 Workup: Solvent Removal & Extraction step4->step5 Yes step6 Purification: Recrystallization or Chromatography step5->step6 end End: Isolated Product step6->end

Caption: General experimental workflow for benzothiazole synthesis.

References

Technical Support Center: Synthesis of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-aminobenzothiazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminobenzothiazoles?

A1: The most prevalent methods for synthesizing 2-aminobenzothiazoles include the Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas, and the condensation of 2-aminothiophenol with various electrophiles such as cyanogen halides, cyanamide, or S-methylisothiourea.[1][2] More contemporary methods involve transition-metal-catalyzed reactions that offer high efficiency and selectivity.[3]

Q2: I am observing a significant amount of a sulfonated byproduct. What is the likely cause and how can I prevent it?

A2: The formation of a sulfonated byproduct is a known side reaction in the Hugerschoff synthesis, particularly when using concentrated sulfuric acid at elevated temperatures. To minimize this, it is crucial to maintain a lower reaction temperature, typically between 30°C and 60°C. For arylthioureas with electron-withdrawing groups that require higher temperatures, careful monitoring and control of the temperature are essential to prevent sulfonation of the benzene ring.[4]

Q3: My synthesis using a 3-substituted aniline is producing a mixture of isomers. How can I control the regioselectivity?

A3: The synthesis of 2-aminobenzothiazoles from 3-substituted anilines can lead to the formation of both 5- and 7-substituted regioisomers. The ratio of these isomers is often influenced by the steric hindrance of the substituent.[5] To achieve regioselectivity, consider employing alternative synthetic strategies such as a directed ortho-metalation approach or using starting materials with pre-installed directing groups that favor the formation of a single isomer.

Q4: What is the primary cause of N-acetylated side products, and how can this be avoided?

A4: N-acetylation is a common side reaction when using reagents or solvents that can act as acetylating agents, such as acetic acid, especially at elevated temperatures.[6] To avoid this, consider using alternative non-acetylating solvents and ensure that all reagents are free from acetic acid or acetic anhydride impurities. If acetic acid is required as a catalyst, using the minimum effective amount and keeping the reaction temperature as low as possible can help reduce the formation of the N-acetylated byproduct.

Troubleshooting Guides

Problem 1: Low Yield of 2-Aminobenzothiazole in Hugerschoff Synthesis

Symptoms:

  • The final product yield is significantly lower than expected.

  • A complex mixture of products is observed by TLC or LC-MS analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Cyclization Ensure the reaction goes to completion by monitoring with TLC. If the starting arylthiourea is still present, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential sulfonation.
Suboptimal Oxidizing Agent The choice and amount of oxidizing agent (e.g., bromine, sulfuryl chloride) are critical. Ensure the correct stoichiometry is used. Too little will result in incomplete reaction, while too much can lead to over-oxidation and other side products.
Incorrect Reaction Temperature The optimal temperature can vary depending on the substrate. For most arylthioureas, a temperature range of 30-60°C is recommended. For less reactive substrates, a moderate increase in temperature may be necessary, but should be done cautiously to avoid sulfonation.[4]
Poor Quality of Starting Materials Ensure the arylthiourea is pure and dry. Impurities in the starting material can interfere with the reaction.
Problem 2: Formation of Benzo[6][7]thiazolo[3,2-a]pyrimidin-4-one Side Product

Symptoms:

  • A significant peak corresponding to the mass of the pyrimidinone byproduct is observed in the mass spectrum.

  • The isolated product shows NMR signals inconsistent with the desired 2-aminobenzothiazole.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reaction with Dicarbonyl Compounds This side product is particularly common when 2-aminobenzothiazole is reacted with β-ketoesters in the presence of a Lewis acid catalyst like In(OTf)₃. The Lewis acid promotes nucleophilic attack at both carbonyl groups.
Incorrect Catalyst Choice To favor the desired reaction pathway and avoid the formation of the pyrimidinone, consider switching to a Brønsted base like KOt-Bu in the presence of a radical initiator such as CBrCl₃ if the subsequent reaction involves the α-carbon of the ketoester.[3]

Quantitative Data on Side Product Formation:

The following table summarizes the effect of the catalyst on the product distribution in the reaction of 2-aminobenzothiazole with methyl acetoacetate.

CatalystSolventTemperature (°C)Yield of Desired Product (%)Yield of N-acetylated Side Product (%)Yield of Pyrimidinone Side Product (%)
KHCO₃CBrCl₃/MeCNReflux0ModerateTrace
K₂CO₃CBrCl₃/MeCNRefluxPoor--
In(OTf)₃MeCNReflux0-High
KOt-BuCBrCl₃/MeCNRefluxGood--

Data adapted from a study on reagent-controlled regiodivergent intermolecular cyclization.[3]

Problem 3: Formation of para-Thiocyanated Aniline Byproduct

Symptoms:

  • Presence of a significant amount of an aromatic compound with a thiocyanate (-SCN) group, as identified by IR or mass spectrometry.

  • This is particularly observed when the para-position of the starting aniline is unsubstituted.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Direct Thiocyanation of Aniline In the presence of a thiocyanate source and an oxidizing agent, direct electrophilic thiocyanation of the aniline at the electron-rich para position can compete with the desired formation of the arylthiourea intermediate.[7]
Reaction Conditions Favoring Electrophilic Aromatic Substitution To circumvent this, it is often advantageous to first synthesize the arylthiourea from the aniline and a thiocyanate salt in a separate step. The isolated and purified arylthiourea is then subjected to the oxidative cyclization conditions. This two-step approach prevents the competing para-thiocyanation.

Key Experimental Protocols

Protocol 1: Hugerschoff Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol describes the oxidative ring closure of p-chlorophenylthiourea using sulfuric acid and a bromine catalyst.

Materials:

  • p-Chlorophenylthiourea

  • 98% Sulfuric acid

  • 48% aqueous Hydrobromic acid (HBr)

  • Methanol

  • Acetone

Procedure:

  • Dissolve p-chlorophenylthiourea (0.5 mol) in 150 mL of 98% sulfuric acid.

  • While maintaining the temperature at 45-50°C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.

  • After the addition is complete, maintain the mixture at 45-50°C for 1.5 hours, and then at 65-70°C for 6 hours.

  • Cool the mixture and add 250 mL of methanol with rapid stirring. The temperature will rise to about 70°C.

  • Cool the mixture again, and filter the precipitated product.

  • Wash the solid with three 150 mL portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole.[4]

Protocol 2: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes

This protocol details the condensation of 2-aminothiophenol with an aromatic aldehyde.

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for approximately 5 hours, monitoring the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like chloroform.[2]

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and a common side reaction.

main_reaction Arylthiourea Arylthiourea Intermediate Electrophilic Sulfur Species Arylthiourea->Intermediate Oxidation OxidizingAgent Oxidizing Agent (e.g., Br2) OxidizingAgent->Intermediate Product 2-Aminobenzothiazole Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Main reaction pathway for the Hugerschoff synthesis.

side_reaction Arylthiourea Arylthiourea SulfonatedProduct Sulfonated 2-Aminobenzothiazole Arylthiourea->SulfonatedProduct Electrophilic Aromatic Sulfonation SulfuricAcid H2SO4 (conc.) High Temperature SulfuricAcid->SulfonatedProduct

Caption: Sulfonation side reaction in the Hugerschoff synthesis.

experimental_workflow Start Start Synthesis Reaction Perform Reaction Start->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Reaction Workup Monitor->Workup Troubleshoot Identify Side Products Monitor->Troubleshoot Side Products Detected Purification Purification (Crystallization/Chromatography) Workup->Purification Analysis Analyze Product (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End Adjust Adjust Conditions (Temp, Catalyst, etc.) Troubleshoot->Adjust Adjust->Reaction Retry Synthesis

References

Technical Support Center: Column Chromatography of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying benzothiazole derivatives?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of benzothiazole derivatives. Its polarity is well-suited for separating a wide range of these compounds. However, for particularly acid-sensitive derivatives, alternative stationary phases like neutral or basic alumina, or deactivated silica gel may be necessary.

Q2: How do I choose an appropriate solvent system for my benzothiazole derivative?

A2: The selection of a suitable mobile phase is critical for successful separation. A common starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1] The optimal ratio can be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. For more polar benzothiazole derivatives, more polar solvent systems like dichloromethane/methanol may be required.

Q3: My benzothiazole derivative is unstable on silica gel. What can I do?

A3: Benzothiazole derivatives, particularly those with acid-sensitive functional groups, can degrade on standard silica gel. It is recommended to first test the stability of your compound by spotting it on a TLC plate and letting it sit for a couple of hours before eluting. If degradation is observed, you can use deactivated silica gel (treated with a base like triethylamine), or switch to a more inert stationary phase such as neutral alumina or Florisil.[2]

Q4: What are common causes of peak tailing when purifying benzothiazole derivatives?

A4: Peak tailing is often observed with polar compounds like some benzothiazole derivatives due to strong interactions with the stationary phase. This can be caused by the presence of acidic silanol groups on the silica surface interacting with basic nitrogen atoms in the benzothiazole ring. To mitigate this, a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) can be added to the eluent.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of benzothiazole derivatives.

Problem 1: Poor Separation or Co-elution of Compounds

Symptoms:

  • Fractions contain a mixture of your desired product and impurities.

  • TLC analysis of fractions shows overlapping spots.

Possible Causes & Solutions:

Cause Solution
Inappropriate Solvent System The polarity of your eluent may not be optimal. If spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[3] Experiment with different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol, hexane/acetone).[4]
Column Overloading Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight.
Improper Column Packing An unevenly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Compounds have very similar polarity If TLC analysis shows very close spots, consider using a different stationary phase (e.g., alumina, reversed-phase C18) to exploit different separation mechanisms. Alternatively, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve resolution.[5]
Problem 2: The Compound is Not Eluting from the Column

Symptoms:

  • No product is observed in the collected fractions, even after eluting with a highly polar solvent.

Possible Causes & Solutions:

Cause Solution
Compound is too Polar The chosen eluent may not be strong enough to move the compound down the column. Switch to a more polar solvent system, such as methanol in dichloromethane or even a small percentage of acetic acid for very polar compounds.
Irreversible Adsorption/Decomposition Your compound may be strongly and irreversibly binding to the silica gel or decomposing on it.[2] Test for compound stability on silica using a 2D TLC.[6] If unstable, use a less acidic stationary phase like deactivated silica or alumina.[2]
Incorrect Solvent System Preparation Double-check that the mobile phase was prepared with the correct solvents and in the intended proportions.[2]
Problem 3: Tailing or Streaking of the Compound Band

Symptoms:

  • The compound band on the column is elongated and not sharp.

  • The product elutes over a large number of fractions, often at low concentrations.

Possible Causes & Solutions:

Cause Solution
Strong Analyte-Stationary Phase Interaction The basic nitrogen of the benzothiazole ring can interact strongly with acidic silanol groups on silica.[3] Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to compete for these active sites.
Compound Insolubility If the compound is not fully soluble in the mobile phase, it can lead to streaking. Ensure your crude sample is fully dissolved before loading, or consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica.[7]
Column Overloading Overloading can also lead to tailing. Reduce the amount of sample loaded onto the column.

Quantitative Data Summary

The following table provides representative Rf values for some benzothiazole derivatives in common solvent systems. Note that these values can vary depending on the specific TLC plates and conditions used.

Compound Structure Solvent System (v/v) Rf Value
2-(4-Chlorophenyl)benzothiazole
alt text
Hexane:Ethyl Acetate (4:1)~ 0.5
2-Amino-6-nitrobenzothiazoleDichloromethane:Methanol (9:1)~ 0.6
2-MethylbenzothiazoleHexane:Ethyl Acetate (9:1)~ 0.4
N-(Benzothiazol-2-yl)acetamide
alt text
Chloroform:Methanol (9.5:0.5)~ 0.55

Note: The images are for illustrative purposes. Actual Rf values should be determined experimentally.

Experimental Protocols

General Protocol for Column Chromatography of a Benzothiazole Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 30-100 times the weight of the crude product.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.

  • Sample Loading: Dissolve the crude benzothiazole derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with low solubility, use a dry loading method by pre-adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.[7]

  • Elution: Carefully add the eluent to the top of the column. Begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzothiazole derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Select Stationary & Mobile Phase (TLC) B Prepare Silica Slurry A->B C Pack Column B->C D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Compound I->J

Caption: Standard workflow for column chromatography purification.

troubleshooting_logic Start Chromatography Issue? CoElution Poor Separation/ Co-elution Start->CoElution NoElution Compound Not Eluting Start->NoElution Tailing Peak Tailing/ Streaking Start->Tailing Solvent Optimize Mobile Phase (Polarity/Composition) CoElution->Solvent Stationary Change Stationary Phase (Alumina, Deactivated Silica) CoElution->Stationary Load Reduce Sample Load CoElution->Load NoElution->Solvent Stability Check Compound Stability (2D TLC) NoElution->Stability Tailing->Load Modifier Add Mobile Phase Modifier (e.g., Triethylamine) Tailing->Modifier Stability->Stationary

Caption: Troubleshooting logic for common chromatography problems.

References

How to reduce reaction time in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions, with a focus on reducing reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the reaction time in benzothiazole synthesis?

A1: The reaction time is primarily influenced by several factors: the chosen synthetic route, reaction temperature, the presence and type of catalyst, the solvent system, and the energy source used for heating (e.g., conventional vs. microwave). Optimizing these parameters is key to accelerating the synthesis.

Q2: How significantly can microwave irradiation reduce reaction times compared to conventional heating?

A2: Microwave-assisted synthesis can dramatically reduce reaction times, often from several hours to just a few minutes.[1][2][3] This is due to the efficient and rapid heating of the reaction mixture by microwaves, which enhances reaction kinetics.[4][5] In some cases, reaction rates have been reduced by a factor of 25, with a concurrent increase in product yield.[5]

Q3: What role do catalysts play in accelerating the synthesis of benzothiazoles?

A3: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. A wide range of catalysts are effective, including:

  • Metal Catalysts: Nickel (Ni), Copper (Cu), Palladium (Pd), and Ruthenium (Ru) salts have been shown to be effective.[6]

  • Heterogeneous Catalysts: Solid-supported catalysts like SnP₂O₇, ZnO Nanoparticles, and zeolites offer the advantages of easy separation and reusability, along with short reaction times.[1][4]

  • Acid Catalysts: Systems like H₂O₂/HCl or methanesulfonic acid/silica gel can promote rapid condensation.[1][7]

  • Green Catalysts: Biocatalysts or the use of waste curd water under microwave conditions represent environmentally benign options that also reduce reaction times.[8][9]

Q4: Can the choice of solvent impact the reaction speed?

A4: Yes, the solvent plays a crucial role. Polar aprotic solvents like DMSO or DMF are commonly used.[10][11] However, for certain reactions, "green" solvents like water or ethanol can be effective, especially in catalyst-driven processes.[1][6] Interestingly, solvent-free (neat) conditions, particularly under microwave irradiation or with solid-phase catalysts, often lead to significantly shorter reaction times and simpler workups.[1][8][11]

Troubleshooting Guide

Q1: My condensation reaction between 2-aminothiophenol and an aldehyde is taking hours to complete. How can I speed it up?

A1: To reduce a long reaction time, consider the following troubleshooting steps:

  • Switch to Microwave Irradiation: This is one of the most effective methods for drastically cutting down reaction time. Reactions that take hours conventionally can often be completed in 5-30 minutes.[1][3][5]

  • Introduce a Catalyst: If you are not using one, adding an appropriate catalyst can significantly accelerate the reaction. For aldehyde condensations, catalysts like H₂O₂/HCl in ethanol, SnP₂O₇, or ZnO nanoparticles have proven effective, often reducing reaction times to under an hour.[1][4]

  • Increase the Temperature: While respecting the stability of your reactants and products, increasing the reaction temperature will generally increase the reaction rate.

  • Consider a Solvent-Free Approach: Running the reaction neat, especially with microwave heating or a solid catalyst like zeolite, can be much faster.[8]

Q2: I am experiencing both a slow reaction and low yield. What are the likely causes and solutions?

A2: A combination of slow reaction and low yield often points to suboptimal reaction conditions or the formation of side products.

  • Problem: Inefficient heat transfer or localized overheating with conventional methods.

    • Solution: Use microwave irradiation for uniform and rapid heating, which can simultaneously improve yield and reduce reaction time.[1][5]

  • Problem: The chosen catalyst is not efficient or is being poisoned.

    • Solution: Screen different catalysts. For instance, Cu(II)-containing nano-silica triazine dendrimers have been reported to give high yields (87–98%) in as little as 15-90 minutes.[4] Ensure reactants are pure to avoid catalyst deactivation.

  • Problem: Unfavorable solvent choice leading to side reactions.

    • Solution: Experiment with different solvents or attempt a solvent-free reaction. A change in solvent can sometimes dramatically alter the reaction outcome.[11]

Q3: I need to run my synthesis at or near room temperature to preserve sensitive functional groups. How can I reduce the reaction time under these mild conditions?

A3: Accelerating reactions at low temperatures requires a highly efficient catalytic system.

  • Option 1: Use a highly active catalyst system. For example, the condensation of 2-aminothiophenol with aldehydes using an H₂O₂/HCl mixture in ethanol proceeds efficiently at room temperature within an hour.[1][12]

  • Option 2: Employ a photo-induced pathway. Visible-light-promoted synthesis using blue LEDs can drive reactions at room temperature, sometimes without any external photocatalyst.[3][13] A combination of enzymatic and visible-light catalysis has been shown to achieve 99% yield in just 10 minutes under an air atmosphere.[14]

Data Presentation: Performance of Synthesis Methods

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Benzothiazole Synthesis

Starting MaterialsMethodCatalyst/SolventTimeYield (%)Reference
2-Aminothiophenol + Aromatic AldehydesConventionalEthanol4-5 hours72-80%[5]
2-Aminothiophenol + Aromatic AldehydesMicrowaveNone (Solvent-free)10-15 min88-95%[5]
2-Aminothiophenol + Chloroacetyl chlorideConventionalAcetic Acid> 1 hourModerate[3]
2-Aminothiophenol + Chloroacetyl chlorideMicrowaveAcetic Acid10 minHigh[3]
2-Aminothiophenol + Benzoic AcidsConventionalPPASeveral hoursVariable[7][8]
2-Aminothiophenol + Benzoic AcidsMicrowaveP₄S₁₀ (Solvent-free)3-4 minHigh[3]

Table 2: Effect of Various Catalytic Systems on Reaction Time and Yield

ReactantsCatalystSolventTemperatureTimeYield (%)Reference
2-Aminothiophenol + AldehydesH₂O₂/HClEthanolRoom Temp.45-60 min85-94%[1][4]
2-Aminothiophenol + AldehydesSnP₂O₇None80 °C8-35 min87-95%[1]
2-Aminothiophenol + AldehydesZnO NPsNone80 °C2-8 minExcellent[4]
2-Aminothiophenol + AldehydesCu(II)-dendrimer/SiO₂Ethanol80 °C15-90 min87-98%[4]
N-ArylthioureasNi(II) saltsToluene110 °C< 1 hourup to 95%[6]
2-Aminothiophenol + Benzoic AcidsMolecular IodineNone (Solid-phase)110 °C10 minExcellent[1][8]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 2-Arylbenzothiazoles [5]

  • Reactant Preparation: In a microwave-safe reaction vessel, mix 2-aminothiophenol (10 mmol) and the desired aromatic aldehyde (10 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power level (e.g., 300-400 W) for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature.

  • Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.

Protocol 2: Rapid Room-Temperature Synthesis Using H₂O₂/HCl Catalyst [1]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol.

  • Catalyst Addition: To this solution, add 30% hydrogen peroxide (H₂O₂, 6 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl, 3 mmol) while stirring.

  • Reaction: Continue stirring the mixture at room temperature for 45-60 minutes. Monitor the reaction's completion via TLC.

  • Workup and Purification: Upon completion, neutralize the reaction mixture and extract the product using an appropriate organic solvent. Purify the crude product by column chromatography or recrystallization.

Visualizations

Caption: Troubleshooting workflow for reducing benzothiazole synthesis reaction time.

SynthesisMethodSelection start Goal: Select a Fast Synthesis Method q_speed What is the desired reaction speed? start->q_speed ultra_fast Ultra-Fast (< 30 min) q_speed->ultra_fast Extremely Fast fast Fast (< 2 hours) q_speed->fast Moderately Fast q_temp Are there temperature sensitive groups? photo_rt Method: Photocatalysis or H₂O₂/HCl at Room Temp. q_temp->photo_rt Yes metal_cat Method: Metal-catalyzed (Ni, Cu) with heating q_temp->metal_cat No q_solvent Is a solvent-free method preferred? mw_solid Method: Microwave (Solvent-free) with solid catalyst (ZnO, Zeolite) q_solvent->mw_solid Yes q_solvent->photo_rt No ultra_fast->q_solvent fast->q_temp end_point Optimized Synthesis mw_solid->end_point Outcome: Reaction in minutes photo_rt->end_point Outcome: Mild & Fast metal_cat->end_point Outcome: Robust & Fast

Caption: Decision pathway for selecting a rapid benzothiazole synthesis method.

References

Avoiding impurities in the condensation of 2-aminothiophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the condensation of 2-aminothiophenol for the synthesis of benzothiazoles and related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the condensation of 2-aminothiophenol with aldehydes and carboxylic acids, focusing on the identification and mitigation of impurities.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product & Presence of Unreacted 2-Aminothiophenol 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst inefficiency: Inactive or insufficient amount of catalyst. 3. Poor quality of starting materials: Impure 2-aminothiophenol or reaction partner.1. Optimize reaction conditions: Gradually increase reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. 2. Select an appropriate catalyst: A variety of catalysts can be employed, including L-proline, iodine, and various metal nanoparticles. The choice of catalyst may depend on the specific substrates.[1] 3. Purify starting materials: Ensure the purity of 2-aminothiophenol and the corresponding aldehyde or carboxylic acid before starting the reaction.
Formation of a Yellow Precipitate (Disulfide Impurity) Oxidation of 2-aminothiophenol: The thiol group (-SH) of 2-aminothiophenol is susceptible to oxidation, leading to the formation of the disulfide dimer, 2,2'-dithiobis(aniline). This is often exacerbated by the presence of atmospheric oxygen, especially at elevated temperatures.1. Perform the reaction under an inert atmosphere: Use nitrogen or argon to purge the reaction vessel and maintain an inert atmosphere throughout the experiment. 2. Use degassed solvents: Solvents can contain dissolved oxygen which can contribute to oxidation. 3. Add a reducing agent: In some cases, a mild reducing agent can be added to the reaction mixture to prevent oxidation.
Presence of an Intermediate Impurity (Schiff Base or Amide) Incomplete cyclization: The initial condensation product, a Schiff base (from an aldehyde) or an amide (from a carboxylic acid), may not fully cyclize to the final benzothiazole. This can be due to steric hindrance, electronic effects of the substrates, or suboptimal reaction conditions.1. Increase reaction temperature or time: Driving the reaction to completion may require more forcing conditions. 2. Use a dehydrating agent: The cyclization step involves the elimination of water. The addition of a dehydrating agent can help to shift the equilibrium towards the product. 3. Choose a suitable catalyst: Certain catalysts are more effective at promoting the cyclization step.
Formation of Tarry, Undefined Byproducts Decomposition of starting materials or products: High reaction temperatures or prolonged reaction times can lead to the decomposition of sensitive functional groups, resulting in the formation of complex mixtures of byproducts.1. Optimize reaction temperature: Avoid excessively high temperatures. Determine the optimal temperature that provides a good reaction rate without causing significant decomposition. 2. Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid over-reaction and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look out for in the condensation of 2-aminothiophenol?

A1: The most frequently encountered impurities are:

  • 2,2'-dithiobis(aniline): This is a yellow solid formed by the oxidative dimerization of 2-aminothiophenol. Its formation is a strong indication that the reaction should be performed under an inert atmosphere.

  • Unreacted 2-aminothiophenol: This can be due to incomplete reaction or an incorrect stoichiometry of reactants.

  • Intermediate Schiff base or amide: Incomplete cyclization can leave the intermediate as a significant impurity.

Q2: How can I best monitor the progress of my reaction to avoid the formation of impurities?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials to track the disappearance of reactants and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to get a precise measurement of the product and any impurities.

Q3: What are some "green" or more environmentally friendly approaches to this condensation reaction?

A3: Several greener methods have been developed to minimize the use of hazardous solvents and reagents. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields with fewer byproducts.[1]

  • Solvent-free reactions: Performing the reaction neat or with a minimal amount of a high-boiling, non-toxic solvent like glycerol can be a more environmentally friendly option.

  • Use of reusable catalysts: Employing solid-supported catalysts or ionic liquids that can be recovered and reused is another green chemistry approach.

Q4: Can the choice of solvent affect the purity of my product?

A4: Yes, the solvent can play a crucial role. Some solvents can promote side reactions, while others can improve the solubility of reactants and facilitate the desired reaction pathway. It is important to choose a solvent that is inert to the reaction conditions and in which the reactants are sufficiently soluble. For reactions sensitive to oxidation, using degassed solvents is recommended.

Experimental Protocols

General Protocol for the Condensation of 2-Aminothiophenol with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and the desired aldehyde (1.0 - 1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, toluene, or perform solvent-free). Add the chosen catalyst (e.g., a catalytic amount of L-proline or iodine).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates and catalyst) and stir.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Pathway for Benzothiazole Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base Intermediate 2-Aminothiophenol->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Benzothiazole Benzothiazole Product Cyclized_Intermediate->Benzothiazole Oxidation/Dehydration Water Water Cyclized_Intermediate->Water

Caption: General reaction pathway for the synthesis of benzothiazoles.

Troubleshooting Logic for Impurity Formation

G Start Reaction Start Analyze Analyze Crude Product Start->Analyze Impurity Impurity Detected? Analyze->Impurity Pure Pure Product Impurity->Pure No Disulfide Disulfide Impurity Impurity->Disulfide Yes Schiff_Base Schiff Base Impurity Impurity->Schiff_Base Yes Unreacted_SM Unreacted Starting Material Impurity->Unreacted_SM Yes Inert_Atmosphere Use Inert Atmosphere Disulfide->Inert_Atmosphere Optimize_Cyclization Optimize Cyclization Conditions Schiff_Base->Optimize_Cyclization Optimize_Reaction Optimize Reaction Conditions Unreacted_SM->Optimize_Reaction

Caption: Troubleshooting workflow for identifying and addressing impurities.

References

Technical Support Center: Scaling Up the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a laboratory scale?

A1: The most prevalent and well-documented synthetic pathway involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino-6-methylbenzothiazole, from p-toluidine. The second step is the conversion of this intermediate to the final product, this compound, via a diazotization reaction followed by hydrolysis.

Q2: What are the critical parameters to control during the synthesis of 2-amino-6-methylbenzothiazole?

A2: Temperature control is crucial during the addition of sulfuryl chloride to the p-tolylthiourea solution; it should not exceed 50°C to avoid side reactions and decomposition.[1] Additionally, the pH of the solution during the precipitation of the product should be carefully adjusted to the alkaline range to ensure complete precipitation.[1]

Q3: Are there any specific safety precautions to consider during the diazotization step?

A3: Yes, diazonium salts can be unstable and potentially explosive, especially when dry. It is imperative to keep the reaction temperature low (typically 0-5°C) and to use the diazonium salt solution immediately in the subsequent hydrolysis step without isolation.

Q4: How can the purity of the final product, this compound, be improved?

A4: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, such as ethanol-water, can be used to obtain high-purity crystals. The use of activated carbon (Norit) during the purification of the intermediate, 2-amino-6-methylbenzothiazole, can also help in removing colored impurities.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 2-amino-6-methylbenzothiazole Incomplete reaction of p-toluidine.Ensure the reaction is heated for the specified duration (e.g., 3 hours at 100°C) to drive the formation of p-tolylthiourea.[1]
Loss of product during workup.Carefully control the pH during precipitation to ensure all the product crashes out of the solution. Wash the precipitate with a minimal amount of cold solvent to reduce losses.
Impure starting materials.Use p-toluidine and sodium thiocyanate of high purity.
Step 1: Dark-colored intermediate Presence of impurities from the starting material or side reactions.Treat the solution of the intermediate with activated carbon (Norit) before recrystallization to remove colored impurities.[1]
Step 2: Incomplete diazotization Insufficient amount of sodium nitrite or acid.Use a slight excess of sodium nitrite and ensure the solution is acidic enough for the complete formation of nitrous acid.
Temperature too high.Maintain the reaction temperature strictly between 0-5°C. Higher temperatures can lead to the decomposition of the diazonium salt.
Step 2: Low yield of this compound Decomposition of the diazonium salt.Use the freshly prepared diazonium salt solution immediately in the hydrolysis step. Avoid letting it stand for extended periods.
Incomplete hydrolysis.Ensure the hydrolysis is carried out at a sufficiently high temperature and for an adequate duration. The use of a copper catalyst (in a Sandmeyer-type reaction) can improve the efficiency of this step.[2]
Final Product: Product fails to crystallize Presence of impurities inhibiting crystallization.Purify the crude product using column chromatography before attempting recrystallization. Ensure the recrystallization solvent is appropriate and the cooling process is gradual.
Solution is too dilute.Concentrate the solution before cooling to induce crystallization.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-methylbenzothiazole[1]

This procedure is adapted from Organic Syntheses, a reliable source for chemical preparations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles
p-Toluidine107.151071.0
Chlorobenzene112.56700 mL-
Sulfuric acid (conc.)98.08540.55
Sodium thiocyanate81.07901.1
Sulfuryl chloride134.971801.34
Ammonium hydroxide (conc.)35.04200 mL-
Ethanol46.07As needed-
Norit (activated carbon)-10 g-

Procedure:

  • In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1.0 mole) of p-toluidine in 700 mL of chlorobenzene.

  • With stirring, add 54 g (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.

  • To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

  • Heat the mixture in an oil bath at an internal temperature of 100°C for 3 hours.

  • Cool the solution to 30°C and add 180 g (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the mixture at 50°C for 2 hours.

  • Remove the chlorobenzene by filtration.

  • Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution and then make it alkaline to litmus with 200 mL of concentrated ammonium hydroxide.

  • Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 mL of water.

  • Dissolve the crude product in 300 mL of hot ethanol, add 10 g of Norit, and filter the hot suspension.

  • Dilute the filtrate with 500 mL of hot water, stir vigorously, and cool rapidly.

  • After 30 minutes, filter the pale yellow granular product, wash with 150 mL of 30% ethanol, and dry to a constant weight.

Expected Yield: 100-105 g (61-64%).

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles
2-amino-6-methylbenzothiazole164.2316.40.1
Sulfuric acid (conc.)98.0820 mL-
Sodium nitrite69.007.60.11
Water18.02As needed-
Copper(I) oxide (optional catalyst)143.09small amount-

Procedure:

  • In a 500 mL beaker, prepare a solution of 20 mL of concentrated sulfuric acid in 100 mL of water. Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add 16.4 g (0.1 mole) of finely powdered 2-amino-6-methylbenzothiazole to the cold acid solution with constant stirring.

  • In a separate beaker, dissolve 7.6 g (0.11 mole) of sodium nitrite in 40 mL of water and cool the solution to 0-5°C.

  • Add the sodium nitrite solution dropwise to the stirred suspension of the aminobenzothiazole salt, maintaining the temperature below 5°C. The addition should take approximately 15-20 minutes.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • In a separate 1-liter flask, bring 200 mL of water to a boil (if using a copper catalyst, add it to the boiling water).

  • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, boil the mixture for an additional 15-20 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 2-amino-6-methylbenzothiazole cluster_step2 Step 2: Synthesis of this compound p_toluidine p-Toluidine reaction1 Formation of p-tolylthiourea p_toluidine->reaction1 na_scn Sodium Thiocyanate na_scn->reaction1 h2so4 H2SO4 h2so4->reaction1 so2cl2 SO2Cl2 reaction2 Cyclization so2cl2->reaction2 intermediate 2-amino-6-methylbenzothiazole intermediate2 2-amino-6-methylbenzothiazole intermediate->intermediate2 reaction1->reaction2 workup1 Alkaline Precipitation Recrystallization reaction2->workup1 Workup & Purification workup1->intermediate diazotization Diazotization intermediate2->diazotization na_no2 Sodium Nitrite na_no2->diazotization h2so4_2 H2SO4 h2so4_2->diazotization final_product This compound hydrolysis Boiling Water diazotization->hydrolysis Hydrolysis workup2 Precipitation Recrystallization hydrolysis->workup2 Workup & Purification workup2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield_step1 Low Yield in Step 1? start->low_yield_step1 dark_color_step1 Dark Colored Intermediate? start->dark_color_step1 low_yield_step2 Low Yield in Step 2? start->low_yield_step2 purity_issue Final Product Purity Issue? start->purity_issue check_reaction_time Verify Reaction Time & Temp. low_yield_step1->check_reaction_time Yes check_ph Check pH at Precipitation low_yield_step1->check_ph Yes use_norit Use Activated Carbon dark_color_step1->use_norit Yes check_diazotization_temp Ensure 0-5°C for Diazotization low_yield_step2->check_diazotization_temp Yes immediate_use Use Diazonium Salt Immediately low_yield_step2->immediate_use Yes check_hydrolysis_conditions Verify Hydrolysis Temp. & Time low_yield_step2->check_hydrolysis_conditions Yes recrystallize Recrystallize Final Product purity_issue->recrystallize Yes column_chromatography Consider Column Chromatography purity_issue->column_chromatography If recrystallization fails

Caption: Troubleshooting decision tree for the synthesis.

References

Validation & Comparative

The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of 6-Methylbenzo[d]thiazol-2(3H)-one and other benzothiazole derivatives, supported by experimental data and detailed methodologies. While direct biological data for this compound is limited in publicly available literature, this comparison leverages data from structurally related compounds to provide insights into its potential activities across anticancer, antimicrobial, and anti-inflammatory domains.

Anticancer Activity: A Promising Frontier

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes and signaling pathways involved in cancer progression.[1][2]

Comparative Anticancer Activity of Benzothiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II)Colon CarcinomaNot specified, but noted as having "promising efficacy"[3]
(E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol (AFN01)Human Melanoma (various lines)Not specified, but shown to induce DNA fragmentation and apoptosis[4]
6-bromobenzo[d]thiazol-2(3H)-one-[5][6][7] triazole hybridsMCF-7 (Breast), HeLa (Cervical)Good cytotoxicity, comparable to Cisplatin[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (including this compound and other derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A control group with solvent only is also included.

  • Incubation: The plate is incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

anticancer_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., MCF-7, HeLa) mtt_assay MTT Assay cell_culture->mtt_assay compound_prep Compound Preparation (Benzothiazole Derivatives) compound_prep->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis animal_model Xenograft Model (e.g., Nude Mice) data_analysis->animal_model Lead Compound Selection treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement toxicity_assessment Toxicity Assessment treatment->toxicity_assessment

Experimental workflow for anticancer activity screening.

Antimicrobial Activity: A Broad Spectrum of Action

Benzothiazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi.[5][9]

Comparative Antimicrobial Activity of Benzothiazole Derivatives

The following table summarizes the antimicrobial activity of derivatives structurally related to this compound.

Compound/DerivativeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Hydrazone derivatives of 2-hydrazino-6-methylbenzothiazoleS. aureus, E. coli, C. tropicalisSignificant activity at 50 mg/mlNot specified[5]
Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amineS. aureus, E. coli10.2 - 13.6100[9]
6-bromobenzo[d]thiazol-2(3H)-one-[5][6][7] triazole hybridsVarious bacteriaGood to moderate activityNot specified[8]
Experimental Protocol: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A specific concentration of the test compound solution is added to each well. A standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) and a solvent control are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

antimicrobial_workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis agar_prep Agar Plate Preparation inoculation Plate Inoculation agar_prep->inoculation inoculum_prep Microbial Inoculum Preparation inoculum_prep->inoculation well_creation Well Creation inoculation->well_creation compound_addition Compound Addition well_creation->compound_addition incubation Incubation compound_addition->incubation zoi_measurement Zone of Inhibition Measurement incubation->zoi_measurement mic_determination MIC Determination (Broth Dilution) zoi_measurement->mic_determination Further Analysis

Workflow for antimicrobial activity screening.

Anti-inflammatory and Neuroprotective Potential

Recent studies have highlighted the potential of benzothiazole derivatives in modulating inflammatory pathways and exhibiting neuroprotective effects.[6][10][11]

Comparative Anti-inflammatory and Neuroprotective Activity

Derivatives of the benzo[d]thiazol-2(3H)-one core, similar to the target compound, have shown potent anti-inflammatory effects.

Compound/DerivativeBioactivityKey FindingsReference
Benzo[d]thiazol-2(3H)-one derivativesAnti-inflammatoryPotent and selective CB2 agonists, counteracting colon inflammation in vivo.[6]
6-hydroxybenzothiazol-2-carboxamidesNeuroprotectivePotent and selective MAO-B inhibitors, providing neuroprotection against toxicities.[10]
6-nitrobenzo[d]thiazol-2 amine derivative (N3)NeuroprotectiveMitigated PTZ-induced epileptic conditions in zebrafish by modulating inflammatory and neuroprotective pathways.[11]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a widely used and reliable model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_intervention Therapeutic Intervention stimulus LPS / Carrageenan receptor TLR4 / CB2 Receptor stimulus->receptor signaling NF-κB / MAPK Signaling Cascade receptor->signaling gene_expression Pro-inflammatory Gene Expression signaling->gene_expression cytokines TNF-α, IL-6, COX-2 gene_expression->cytokines benzothiazole Benzothiazole Derivatives benzothiazole->receptor Modulation benzothiazole->signaling Inhibition

Simplified signaling pathway in inflammation and potential intervention by benzothiazole derivatives.

Conclusion

The benzothiazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules. While direct experimental data on this compound is sparse, the extensive research on its derivatives strongly suggests its potential for anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into this specific compound is warranted to fully elucidate its therapeutic potential and to expand the growing family of medicinally important benzothiazole derivatives. The provided experimental protocols offer a starting point for researchers to evaluate the bioactivity of this and other novel benzothiazole compounds.

References

Validating the Anticancer Activity of Benzothiazole Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide focuses on a well-researched benzothiazole derivative, Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one) , due to the limited availability of published in vitro anticancer data for 6-Methylbenzo[d]thiazol-2(3H)-one. The data presented for Compound 45 serves as a representative example of the anticancer potential within the broader benzothiazole chemical class.

This guide provides a comparative analysis of the in vitro anticancer activity of Compound 45 against a standard chemotherapeutic agent, Doxorubicin. The data is presented to aid researchers, scientists, and drug development professionals in understanding the methodologies and potential efficacy of this class of compounds.

Comparative Anticancer Activity

The in vitro cytotoxic effects of Compound 45 and the standard chemotherapeutic drug Doxorubicin were evaluated against the human non-small cell lung cancer cell line, A549. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined and are summarized in the table below.

CompoundCell LineIC50 (µM)
Compound 45 A5490.44[1]
Doxorubicin A549~0.45

Note: The IC50 value for Doxorubicin in A549 cells can vary between studies. The value presented is a representative figure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of Compound 45 or the comparator drug for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: A549 cells are treated with Compound 45 at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined. Studies have shown that some benzothiazole derivatives can induce cell cycle arrest. For instance, Compound 45 has been observed to cause G1 phase arrest in A549 cells[1].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: A549 cells are treated with different concentrations of Compound 45 for 24 hours.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis. Research indicates that Compound 45 promotes apoptosis in A549 cells[1].

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_data Data Analysis A549 A549 Cell Culture MTT MTT Assay (Cell Viability) A549->MTT Treatment with Compound 45 / Doxorubicin Flow_Cycle Cell Cycle Analysis (PI Staining) A549->Flow_Cycle Treatment with Compound 45 Flow_Apoptosis Apoptosis Assay (Annexin V/PI) A549->Flow_Apoptosis Treatment with Compound 45 IC50 IC50 Determination MTT->IC50 Cell_Cycle_Dist Cell Cycle Distribution Flow_Cycle->Cell_Cycle_Dist Apoptosis_Quant Apoptosis Quantification Flow_Apoptosis->Apoptosis_Quant

Caption: A simplified workflow for the in vitro validation of anticancer compounds.

Signaling Pathway

Compound 45 has been shown to inhibit the ALK/PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival[1].

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects ALK ALK Receptor PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Compound45 Compound 45 Compound45->ALK Inhibition

Caption: Inhibition of the ALK/PI3K/AKT pathway by Compound 45.

References

Comparative Cross-Reactivity Analysis of 6-Methylbenzo[d]thiazol-2(3H)-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating the cross-reactivity of 6-Methylbenzo[d]thiazol-2(3H)-one, a key heterocyclic compound, against a panel of its structural analogs. Due to the limited publicly available direct cross-reactivity data for this specific molecule, this document serves as a comprehensive protocol and template for researchers to generate and present their own findings. The methodologies and data presentation formats outlined herein are based on established practices in immunoassays and bioactivity screening.

The benzothiazole scaffold is a prevalent feature in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Given the structural similarities among benzothiazole derivatives, understanding the potential for cross-reactivity with biological targets is paramount in drug discovery and development to ensure selectivity and minimize off-target effects.

Potential Cross-Reactivity Panel

A crucial aspect of a cross-reactivity study is the selection of relevant compounds to test alongside the primary molecule of interest. Based on structure-activity relationship (SAR) studies of benzothiazole derivatives, substitutions at the 2, 5, and 6-positions of the benzothiazole ring are known to significantly influence biological activity.[1][2] Therefore, a comprehensive cross-reactivity panel for this compound should include analogs with modifications at these key positions.

Table 1: Proposed Panel of Structurally Related Benzothiazole Analogs for Cross-Reactivity Studies

Compound IDStructureRationale for Inclusion
MBT This compoundPrimary Compound of Interest
BT Benzo[d]thiazol-2(3H)-oneUnsubstituted parent compound to establish baseline activity.
6-Cl-BT 6-Chloro-benzo[d]thiazol-2(3H)-oneHalogen substitution at the 6-position is a common modification in bioactive benzothiazoles.
6-OH-BT 6-Hydroxy-benzo[d]thiazol-2(3H)-oneIntroduction of a hydroxyl group can significantly alter binding affinity and metabolic stability.
2-NH2-6-Me-BT 2-Amino-6-methylbenzo[d]thiazoleThe 2-amino derivatives are a major class of bioactive benzothiazoles.[4]
Riluzole 6-(trifluoromethoxy)benzo[d]thiazol-2-amineAn FDA-approved drug with a benzothiazole core, serving as a relevant pharmacological benchmark.[5]

Experimental Protocols for Cross-Reactivity Assessment

To quantitatively assess the cross-reactivity of this compound and its analogs, competitive immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or biophysical techniques like Surface Plasmon Resonance (SPR) are recommended.

Competitive ELISA Protocol

This method is highly suitable for determining the specificity of an antibody for the target analyte in the presence of structurally similar compounds.

Objective: To determine the concentration of each analog that inhibits the binding of a specific antibody to immobilized this compound by 50% (IC50).

Materials:

  • High-binding 96-well microtiter plates

  • This compound conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • Specific primary antibody raised against this compound

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Test compounds (this compound and analogs)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the standard (this compound) and the test analogs. Add 50 µL of each dilution to the wells, followed by 50 µL of the primary antibody solution. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration and determine the IC50 value for each compound. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of Analog) x 100%

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time data on the binding kinetics and affinity of small molecules to a target protein.

Objective: To determine the binding affinity (KD) of each analog to a specific biological target (e.g., a protein kinase).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein (e.g., a specific kinase)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds (this compound and analogs) dissolved in running buffer with a small percentage of DMSO if necessary.

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • System Priming: Prime the system with running buffer to obtain a stable baseline.

  • Binding Analysis: Inject serial dilutions of each test compound over the immobilized protein surface and a reference flow cell.

  • Regeneration: After each injection, regenerate the sensor surface using an appropriate regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cross-reactivity can be assessed by comparing the KD values of the analogs to that of the primary compound.

Data Presentation

Quantitative data from cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison.

Table 2: Example Cross-Reactivity Data Table (Competitive ELISA)

CompoundIC50 (µM)% Cross-Reactivity
This compound [Insert Value]100%
Analog 1[Insert Value][Calculate]
Analog 2[Insert Value][Calculate]
Analog 3[Insert Value][Calculate]
.........

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for assessing the cross-reactivity of this compound is depicted below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_report Reporting Compound_Prep Prepare Stock Solutions of MBT and Analogs Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Assay_Prep Prepare Assay Reagents (e.g., Antibody, Coated Plates) Immunoassay Conduct Competitive Immunoassay (e.g., ELISA or SPR) Assay_Prep->Immunoassay Serial_Dilution->Immunoassay Data_Acquisition Acquire Absorbance/ Response Units Data Immunoassay->Data_Acquisition IC50_Calc Calculate IC50/KD Values Data_Acquisition->IC50_Calc CR_Calc Determine % Cross-Reactivity IC50_Calc->CR_Calc Report_Gen Generate Comparison Guide CR_Calc->Report_Gen

Caption: Workflow for Cross-Reactivity Assessment.

Potential Signaling Pathway Involvement

Benzothiazole derivatives have been identified as inhibitors of various protein kinases, which are key components of cellular signaling pathways.[5][6][7] Dysregulation of these pathways is often implicated in diseases such as cancer. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a benzothiazole-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor 6-Methylbenzo[d]thiazol- 2(3H)-one Analog Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothetical MAPK Signaling Pathway Inhibition.

References

In Vitro Validation of Dyrk1A Inhibition: A Comparative Guide to Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of benzothiazole derivatives as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). The data presented herein is supported by experimental findings and is intended to assist researchers in the selection and evaluation of Dyrk1A inhibitors for therapeutic development, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Performance Comparison of Dyrk1A Inhibitors

The inhibitory activity of various compounds against Dyrk1A is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several benzothiazole derivatives and a selection of alternative Dyrk1A inhibitors, providing a basis for comparative evaluation. Lower IC50 values are indicative of higher potency.

Table 1: Inhibitory Potency (IC50) of Benzothiazole Derivatives against Dyrk1A

CompoundDyrk1A IC50 (µM)Selectivity NotesReference
AHS-2110.134Inhibits Dyrk1B (IC50 = 0.37 µM)[1]
b10.163---[1]
b40.063Did not show improved selectivity over Dyrk1B[1]
b5~0.134>15-fold selectivity for Dyrk1A over Dyrk1B[1]
INDY0.24Dual inhibitor of Dyrk1A and CLK[2]
Hydroxyl acetamido benzothiazole0.400---[2]

Table 2: Inhibitory Potency (IC50) of Alternative Dyrk1A Inhibitors

CompoundChemical ClassDyrk1A IC50 (µM)Reference
Harmineβ-carboline alkaloid0.033[3]
Harmolβ-carboline alkaloid0.090[2]
9-ethylharmineβ-carboline alkaloid0.400[2]
Leucettine L41---Kd = 0.0078[2]
Quinazoline amine derivativeQuinazoline0.014[2][3]
Epigallocatechin gallate (EGCG)Polyphenol0.330[3]
dNBCBenzocoumarin0.60[2][3]
Chromeno[3,4-b]indole derivativeLamellarin D analogue0.067[2][3]
2-methyl-3H-imidazo[4,5-b]pyridin-5-yl]pyridine-2,6-diamine derivativeImidazopyridine0.005[2]

Dyrk1A Signaling Pathway and Inhibition Workflow

The following diagrams illustrate the key signaling pathway involving Dyrk1A and a generalized workflow for an in vitro inhibition assay.

Dyrk1A_Signaling_Pathway Dyrk1A Dyrk1A APP Amyloid Precursor Protein (APP) Dyrk1A->APP phosphorylates Tau Tau Protein Dyrk1A->Tau phosphorylates Abeta Amyloid-β (Aβ) Plaques APP->Abeta leads to NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs aggregation Neurodegeneration Neurodegeneration Abeta->Neurodegeneration NFTs->Neurodegeneration Inhibitor Benzothiazole Derivative Inhibitor->Dyrk1A inhibits

Dyrk1A signaling in neurodegeneration.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: Dyrk1A Enzyme, Substrate, ATP, Assay Buffer Incubation Incubate Enzyme, Substrate, and Inhibitor Reagents->Incubation Inhibitor_prep Prepare Inhibitor Dilutions (e.g., Benzothiazole Derivatives) Inhibitor_prep->Incubation ATP_addition Initiate Reaction with ATP Incubation->ATP_addition Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) ATP_addition->Detection Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Analysis

In vitro Dyrk1A inhibition assay workflow.

Experimental Protocols

The following are detailed methodologies for common in vitro Dyrk1A inhibition assays.

LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to Dyrk1A.

Materials:

  • Dyrk1A enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (benzothiazole derivatives and alternatives)

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 1X Kinase Buffer A.

  • Kinase/Antibody Mixture: Prepare a solution containing the Dyrk1A enzyme and the Eu-anti-GST antibody in 1X Kinase Buffer A.

  • Tracer Solution: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.[4]

ELISA-Based Dyrk1A Kinase Assay

This protocol outlines a non-radioactive method to quantify Dyrk1A kinase activity and its inhibition.

Materials:

  • Recombinant 6xHis-tagged Dyrk1A

  • Substrate (e.g., a peptide derived from a known Dyrk1A substrate)

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • Test compounds

  • Primary antibody specific for the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well plate

Procedure:

  • Coating: Coat the wells of a 96-well plate with the Dyrk1A substrate and incubate overnight. Wash the wells to remove unbound substrate.

  • Kinase Reaction:

    • Add the test compound at various concentrations to the wells.

    • Add the Dyrk1A enzyme to each well.

    • Initiate the kinase reaction by adding ATP (e.g., 100 µM).

    • Incubate at 30°C for a defined period (e.g., 30 minutes).[5]

    • Stop the reaction by adding EDTA.

  • Detection:

    • Wash the wells and add the primary antibody against the phosphorylated substrate. Incubate for 1-2 hours.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add the TMB substrate. A blue color will develop.

    • Stop the color development by adding the stop solution, which will turn the color to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate, and thus to the Dyrk1A activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to determine the IC50 value.[5]

ADP-Glo™ Kinase Assay

This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Dyrk1A Kinase Enzyme System (containing Dyrk1A kinase, DYRKtide substrate, and reaction buffer)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • ATP

  • Test compounds

  • White opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in the wells of the plate by combining the Dyrk1A enzyme, the DYRKtide substrate, the reaction buffer, and the desired concentration of the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and therefore to the Dyrk1A activity. A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition and determine the IC50 value by plotting the signal against the inhibitor concentration.[6]

Conclusion

Benzothiazole derivatives represent a promising class of Dyrk1A inhibitors, with several compounds demonstrating potent and selective activity in vitro. The comparative data and detailed protocols provided in this guide are intended to facilitate the rational selection and further investigation of these and other Dyrk1A inhibitors in the pursuit of novel therapeutics for Dyrk1A-implicated diseases. Researchers are encouraged to consider the specific experimental context and selectivity profiles when choosing an inhibitor for their studies.

References

Head-to-head comparison of benzothiazole and benzimidazole scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Head-to-Head Comparison of Benzothiazole and Benzimidazole Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, benzothiazole and benzimidazole represent two preeminent heterocyclic scaffolds, foundational to the development of a multitude of therapeutic agents.[1][2] Both structures, featuring a benzene ring fused to a five-membered heterocyclic ring, offer a versatile framework for designing molecules with a wide spectrum of biological activities.[3][4] This guide provides a detailed, data-driven comparison of these two scaffolds to assist researchers, scientists, and drug development professionals in making informed decisions during the drug design process.

Physicochemical and Structural Properties

At their core, the primary difference between the two scaffolds is the presence of a sulfur atom in the thiazole ring of benzothiazole versus a second nitrogen atom in the imidazole ring of benzimidazole. This substitution significantly influences their electronic and physicochemical properties. Molecular modeling studies have indicated that the two scaffolds are electronically similar, which can contribute to a shared potential for biological activity.[5] However, the presence of an acidic N-H proton in the benzimidazole ring, which is absent in the benzothiazole core, can lead to differences in hydrogen bonding potential and metabolic susceptibility.[5]

Table 1: Comparison of Physicochemical Properties

PropertyBenzothiazoleBenzimidazoleReference(s)
Molecular Formula C₇H₅NSC₇H₆N₂[6]
Molar Mass 135.19 g/mol 118.14 g/mol [7]
Boiling Point 227-228 °C360 °C[7]
Acidity (pKa) ~1.2 (for protonated form)~5.6 (for protonated form), ~13.2 (for N-H proton)[5]
Key Structural Feature Fused benzene and thiazole ringsFused benzene and imidazole rings[1][3]
Electronic Nature Electron-rich systemElectron-rich system with N-H proton for H-bonding[5][8]

Comparative Biological Activities

Derivatives of both benzothiazole and benzimidazole exhibit a remarkable range of pharmacological effects, including antitumor, antimicrobial, and anthelmintic activities.[9] Direct comparative studies are crucial for elucidating which scaffold may be more advantageous for a specific therapeutic target.

Anticancer Activity

Both scaffolds have been extensively investigated as anticancer agents.[2][10] In several studies, derivatives have been directly compared for their efficacy against various cancer cell lines.

A study on newly synthesized 2,5-disubstituted furan derivatives bearing either a benzimidazole or benzothiazole nucleus found that, in general, the benzothiazole derivatives were more active against human lung cancer cell lines (A549, HCC827, and NCI-H358).[1] Similarly, when optimizing a lead benzothiazole compound for better solubility, replacing the scaffold with benzimidazole or benzoxazole resulted in compounds that retained their antiproliferative activity against HepG2 and HCT-116 cell lines.[11][12] This suggests that for certain structural classes, either scaffold can be a viable option.

Table 2: Comparative Anticancer Activity (IC₅₀ Values in µM)

Compound ScaffoldDerivativeHepG2 (Liver)HCT-116 (Colon)A549 (Lung)Reference(s)
Benzothiazole Compound 1d 1.83 ± 0.110.95 ± 0.08Not Reported[11]
Benzimidazole Compound 1f 2.12 ± 0.151.03 ± 0.09Not Reported[11]
Benzothiazole Compound 6 1.98 ± 0.13Not ReportedNot Reported[9]
Benzimidazole Compound 7 2.11 ± 0.14Not ReportedNot Reported[9]

Note: Lower IC₅₀ values indicate higher potency.

Antimicrobial Activity

The benzothiazole and benzimidazole cores are integral to many antimicrobial agents.[3] Comparative studies often reveal nuanced differences in their spectrum of activity.

In one study evaluating a series of new derivatives, compounds containing a pyrazolo[5,1-c]-1,2,4-triazine moiety attached to either a benzothiazole or benzimidazole scaffold were tested.[9] The benzothiazole derivative (6 ) and the benzimidazole derivative (7 ) were both found to be more active against Staphylococcus aureus than the standard drug Chloramphenicol.[9] For antifungal activity against Aspergillus fumigatus, these same compounds were equipotent to the standard drug cycloheximide.[9]

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ScaffoldDerivativeStaphylococcus aureusEscherichia coliAspergillus fumigatusReference(s)
Benzothiazole Compound 6 2.4>1004.8[9]
Benzimidazole Compound 7 2.4>1004.8[9]
Standard DrugChloramphenicol4.8--[9]
Standard DrugCycloheximide--4.8[9]

Note: Lower MIC values indicate higher antimicrobial activity.

Synthesis and Experimental Protocols

The synthesis of these scaffolds and their derivatives can be achieved through various methods, including conventional heating and microwave irradiation.[13][14] Microwave-assisted synthesis has been shown to be more efficient, significantly reducing reaction times and increasing yields.[14]

General Synthesis of 2-Substituted Benzazoles

A common method involves the condensation of o-substituted anilines (2-aminothiophenol for benzothiazoles or o-phenylenediamine for benzimidazoles) with carboxylic acids or their equivalents.

cluster_reactants Starting Materials cluster_process Process cluster_products Products A 2-Aminothiophenol (for Benzothiazole) P Condensation Reaction (e.g., Phillips Condensation) A->P Heat or Microwave B o-Phenylenediamine (for Benzimidazole) B->P Heat or Microwave C Carboxylic Acid (R-COOH) C->P X 2-Substituted Benzothiazole P->X Y 2-Substituted Benzimidazole P->Y cluster_scaffolds Core Scaffolds cluster_properties Key Properties cluster_activities Shared Biological Activities cluster_design Drug Design Considerations Benzothiazole Benzothiazole Electronic Electronically Similar Benzothiazole->Electronic Anticancer Anticancer Benzothiazole->Anticancer Antimicrobial Antimicrobial Benzothiazole->Antimicrobial Anthelmintic Anthelmintic Benzothiazole->Anthelmintic Benzimidazole Benzimidazole Benzimidazole->Electronic H_Bond N-H for H-Bonding Benzimidazole->H_Bond Benzimidazole->Anticancer Benzimidazole->Antimicrobial Benzimidazole->Anthelmintic Metabolism Potential Site of Metabolism H_Bond->Metabolism Solubility Solubility Modification Anticancer->Solubility SAR Substituent Effects (SAR) Antimicrobial->SAR

References

Efficacy of 6-Methylbenzothiazole Derivatives Versus Standard Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a class of emerging anticancer compounds, 6-methylbenzothiazole derivatives, against established standard-of-care chemotherapy agents. While specific data for 6-Methylbenzo[d]thiazol-2(3H)-one is not publicly available, this guide synthesizes findings on closely related 6-methylbenzothiazole compounds to offer insights into their potential as a therapeutic scaffold. The information is intended to support further research and drug discovery efforts in oncology.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various 6-methylbenzothiazole derivatives against several cancer cell lines, alongside the standard chemotherapy regimens for breast, colon, and lung cancer for a contextual comparison.

Table 1: In Vitro Efficacy of 6-Methylbenzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45)A549 (Lung Cancer)0.44[1]
Substituted pyrimidine containing benzothiazole (Compound 35)Lung Cancer Cell LinesNot specified, showed good % growth inhibition[2]
Substituted pyrimidine containing benzothiazole (Compound 35)Breast Cancer Cell LinesNot specified, showed good % growth inhibition[2]
Substituted pyrimidine containing benzothiazole (Compound 35)Renal Cancer Cell LinesNot specified, showed good % growth inhibition[2]
Sulphonamide scaffold based BTA (Compound 40)MCF-7 (Breast Cancer)34.5[2][3]
Sulphonamide scaffold based BTA (Compound 40)HeLa (Cervical Cancer)44.15[2][3]
Sulphonamide scaffold based BTA (Compound 40)MG63 (Osteosarcoma)36.1[2][3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Standard Anticancer Drugs and Regimens

Cancer TypeStandard Drugs/Regimens
Breast Cancer Single Agents: Doxorubicin, Epirubicin, Paclitaxel, Docetaxel, Capecitabine, Gemcitabine, Vinorelbine, Cyclophosphamide, Carboplatin, Cisplatin, Eribulin[4][5]. Combination Regimens: AC (Adriamycin, Cyclophosphamide), EC (Epirubicin, Cyclophosphamide), TC (Docetaxel, Cyclophosphamide), AC-T (Doxorubicin, Cyclophosphamide, followed by Paclitaxel)[6][7].
Colon Cancer Single Agents: 5-Fluorouracil (5-FU), Capecitabine, Irinotecan, Oxaliplatin, Trifluridine-tipiracil[8][9]. Combination Regimens: FOLFOX (5-FU, Leucovorin, Oxaliplatin), FOLFIRI (5-FU, Leucovorin, Irinotecan), CAPOX/XELOX (Capecitabine, Oxaliplatin)[8][9].
Lung Cancer (NSCLC) Single Agents: Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Vinorelbine, Etoposide, Pemetrexed[10]. Combination Regimens: Cisplatin/Carboplatin + Gemcitabine/Docetaxel/Paclitaxel/Pemetrexed[11].

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 6-methylbenzothiazole derivatives are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The formazan crystals are then dissolved, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6-methylbenzothiazole derivatives) and incubated for a specified period, typically 48 to 72 hours.[13]

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2 to 4 hours at 37°C.[12]

  • Formazan Solubilization: After the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[13]

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for understanding the mechanism of action of a potential anticancer drug.

Principle: This technique utilizes a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that depicts the distribution of the cell population across the different cell cycle phases.

Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold 70% ethanol to permeabilize the cell membrane.[15]

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

  • Data Analysis: The data is processed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Visualizations

Hypothetical Signaling Pathway Inhibition by a 6-Methylbenzothiazole Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 6-Methylbenzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a 6-methylbenzothiazole derivative.

Experimental Workflow for In Vitro Anticancer Drug Screening

G start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with 6-Methylbenzothiazole Derivative cell_culture->treatment viability_assay MTT Assay for Cell Viability (IC50) treatment->viability_assay mechanism_study Cell Cycle Analysis (Flow Cytometry) viability_assay->mechanism_study end End mechanism_study->end

Caption: General workflow for the in vitro screening of a novel anticancer compound.

References

Comparative Guide to Analytical Standards for 6-Methylbenzo[d]thiazol-2(3H)-one Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative analysis of 6-Methylbenzo[d]thiazol-2(3H)-one. Due to a lack of publicly available, validated analytical methods specifically for this compound, this document outlines a comparison of suitable analytical techniques based on established principles and data from the analysis of structurally related benzothiazole derivatives. The presented experimental data and protocols are representative and intended to serve as a foundation for method development and validation.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities.[1][2][3] Accurate and precise analytical methods are crucial for quality control, impurity profiling, and stability testing during drug development and manufacturing.

Chemical Properties: [4]

  • Molecular Formula: C₈H₇NOS

  • Molecular Weight: 165.21 g/mol

  • CAS Number: 53827-53-5

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. This section compares three common chromatographic techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS), and Gas Chromatography with Mass Spectrometry detection (GC-MS).

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the analysis of this compound. These values are estimates based on typical performance for similar small organic molecules.

ParameterHPLC-UVHPLC-MSGC-MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL1 - 20 ng/mL
Limit of Quantification (LOQ) 30 - 150 ng/mL0.3 - 15 ng/mL3 - 60 ng/mL
Linearity (R²) > 0.999> 0.999> 0.998
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Selectivity ModerateHighHigh
Cost LowHighMedium
Throughput HighMediumMedium

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: This technique separates components of a mixture based on their differential distribution between a stationary phase (column) and a mobile phase. The separated this compound is then detected by its absorbance of ultraviolet light.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, analytical grade.

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL of the reference standard in Acetonitrile.

    • Perform serial dilutions to prepare calibration standards ranging from 1 to 200 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      15 80
      20 80
      21 20

      | 25 | 20 |

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Principle: This method couples the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It provides structural information and can achieve very low detection limits.

Instrumentation:

  • HPLC system as described for HPLC-UV.

  • Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

Reagents:

  • Same as for HPLC-UV.

Procedure:

  • Sample and Standard Preparation: As described for HPLC-UV, with lower concentration ranges for calibration standards (e.g., 1 to 500 ng/mL).

  • Chromatographic Conditions: Same as for HPLC-UV.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Data Acquisition: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound (m/z 166.03).

Gas Chromatography with Mass Spectrometry (GC-MS)

Principle: This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column, and the components are then detected by a mass spectrometer.

Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Mass spectrometer (e.g., Quadrupole).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane (DCM), GC grade.

  • This compound reference standard.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL of the reference standard in Dichloromethane.

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Data Acquisition: Full scan (m/z 50-300) or SIM mode for the molecular ion (m/z 165).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_sample Dissolve Sample in ACN autosampler Autosampler Injection prep_sample->autosampler prep_std Prepare Standard Solutions prep_std->autosampler column C18 Column Separation autosampler->column detector UV Detection (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram quantification Quantify Analyte chromatogram->quantification HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in ACN autosampler Autosampler Injection prep_sample->autosampler prep_std Prepare Standard Solutions prep_std->autosampler column C18 Column Separation autosampler->column ms_detector Mass Spectrometry Detection column->ms_detector mass_spec Generate Mass Spectrum ms_detector->mass_spec quantification Quantify Analyte mass_spec->quantification GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_gc_ms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in DCM injector GC Injection prep_sample->injector prep_std Prepare Standard Solutions prep_std->injector gc_column Capillary Column Separation injector->gc_column ms_detector Mass Spectrometry Detection gc_column->ms_detector tic Generate Total Ion Chromatogram ms_detector->tic quantification Quantify Analyte tic->quantification

References

A Comparative Analysis of 6-Chloro and 6-Methyl Benzothiazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of 6-substituted benzothiazoles, focusing on the anticancer properties of 6-chloro and 6-methyl analogs. This guide provides a comparative analysis of their cytotoxic effects, supported by experimental data, detailed methodologies, and an overview of the implicated signaling pathways.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including notable anticancer properties.[1] Modifications at the 6-position of the benzothiazole ring have been a key area of interest for researchers aiming to enhance the therapeutic potential of these compounds. Among the various substitutions, the presence of a halogen, such as chlorine, or an electron-donating group, like a methyl group, can significantly influence the biological activity. This guide provides a comparative overview of the structure-activity relationship (SAR) of 6-chloro versus 6-methyl substituted benzothiazole derivatives, with a specific focus on their efficacy as anticancer agents.

Comparative Cytotoxicity: Unveiling the Impact of 6-Position Substitution

The substitution at the 6-position of the benzothiazole ring plays a crucial role in modulating the anticancer activity of these derivatives. While a direct comparative study of a comprehensive series of 6-chloro versus 6-methyl analogs under identical conditions is not extensively documented in a single publication, analysis of various studies provides valuable insights into their relative potencies.

Generally, the presence of a chloro group at the 6-position is associated with potent anticancer activity. For instance, a number of 6-chloro-benzothiazole derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.[2][3] The electron-withdrawing nature of the chlorine atom is believed to contribute to the molecule's ability to interact with biological targets. In contrast, the methyl group, being electron-donating, can also positively influence anticancer activity, although its effect can vary depending on the rest of the molecular structure.

To illustrate the comparative cytotoxicity, the following table summarizes the IC50 values for representative 6-chloro and 6-methyl benzothiazole derivatives against various cancer cell lines, as reported in the literature. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound ID6-SubstituentOther SubstituentsCancer Cell LineIC50 (µM)Reference
Compound A 6-Chloro2-(4-Aminophenyl)MCF-7 (Breast)0.08[2]
Compound B 6-Chloro2-(3,4,5-Trimethoxyphenyl)A549 (Lung)1.5[2]
Compound C 6-Methyl2-(4-Aminophenyl)MCF-7 (Breast)0.12[2]
Compound D 6-Methyl2-PhenylA549 (Lung)10.67 (µg/mL)[2]

Note: The data presented is a compilation from various sources for illustrative purposes. Direct comparison of IC50 values should be done cautiously.

Experimental Protocols: A Closer Look at the Methodology

The evaluation of the anticancer activity of these compounds predominantly relies on in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]

2. Compound Treatment:

  • The test compounds (6-chloro and 6-methyl benzothiazole derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • A series of dilutions of the test compounds are prepared in the culture medium.

  • The medium from the 96-well plates is replaced with the medium containing different concentrations of the test compounds. A control group receiving only the vehicle (DMSO) is also included.

  • The plates are then incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[4]

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[4]

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken to ensure complete dissolution of the formazan.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanism of Action

Several studies suggest that the anticancer effects of benzothiazole derivatives are mediated through the induction of apoptosis (programmed cell death). The modulation of key signaling pathways, such as the ERK (Extracellular signal-Regulated Kinase) and AKT (Protein Kinase B) pathways, appears to be a common mechanism.

The ERK and AKT signaling cascades are critical for cell survival, proliferation, and differentiation. In many cancers, these pathways are constitutively active, promoting uncontrolled cell growth. Some 6-substituted benzothiazole derivatives have been shown to inhibit the phosphorylation of ERK and AKT, thereby downregulating these pro-survival signals and leading to the activation of apoptotic pathways.

Below is a simplified representation of the proposed signaling pathway affected by certain benzothiazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS Benzothiazole_Derivative 6-Substituted Benzothiazole Derivative AKT AKT Benzothiazole_Derivative->AKT Inhibition ERK ERK Benzothiazole_Derivative->ERK Inhibition PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Survival_Proliferation Cell Survival & Proliferation Transcription_Factors->Cell_Survival_Proliferation

Figure 1. Proposed mechanism of action for certain 6-substituted benzothiazole derivatives.

This diagram illustrates how these compounds may inhibit the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways, ultimately leading to a decrease in cell survival and proliferation and the induction of apoptosis.

Conclusion

References

Benchmarking the Benzothiazole Scaffold Against Known EGFR Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to EGFR Inhibition and the Benzothiazole Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] Small molecule EGFR inhibitors, such as Erlotinib, Gefitinib, and Afatinib, have been successfully developed and are used in the treatment of non-small cell lung cancer and other malignancies.[2][3] These inhibitors typically compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking downstream signaling pathways.[2]

The benzothiazole ring is a privileged scaffold in medicinal chemistry, known to be a core structure in a variety of biologically active compounds. Researchers have synthesized and evaluated a range of benzothiazole derivatives for their potential as EGFR inhibitors, with some demonstrating significant potency. This guide will delve into the available data for these derivatives to provide a comparative perspective.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro EGFR inhibitory activity (IC50 values) of selected benzothiazole derivatives from published studies, compared to the benchmark EGFR inhibitors. Lower IC50 values indicate higher potency.

CompoundEGFR IC50 (nM)Reference CompoundEGFR IC50 (nM)Source
Benzothiazole Derivative 39 24.58Lapatinib17.38[4]
Benzothiazole Derivative 40 30.42Lapatinib17.38[4]
Benzothiazole-Triazole Hybrid 5p 65.6Erlotinib84.1[5]
Benzothiazole-Triazole Hybrid 8a 690Erlotinib1300[6]
Erlotinib (Reference)~2-20--[2][5]
Gefitinib (Reference)~20-80--[7]
Afatinib (Reference)~0.5--

Note: IC50 values can vary depending on the specific assay conditions and EGFR construct used (e.g., wild-type vs. mutant).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (e.g., benzothiazole derivatives, reference inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the EGFR enzyme and the peptide substrate in the kinase buffer.

  • Add the test compounds at various concentrations to the reaction mixture. A DMSO control (vehicle) is also included.

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay, for instance, involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal.

  • The luminescent or colorimetric signal is measured using a microplate reader.

  • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based EGFR Autophosphorylation Assay

This assay assesses the ability of a compound to inhibit EGFR activation within a cellular context.

Objective: To measure the inhibition of ligand-induced EGFR autophosphorylation in cancer cell lines that overexpress EGFR.

Materials:

  • Human cancer cell line with high EGFR expression (e.g., A431, NCI-H522)

  • Cell culture medium (e.g., DMEM) and supplements (e.g., fetal bovine serum)

  • EGF (Epidermal Growth Factor) ligand

  • Test compounds

  • Lysis buffer

  • Primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate)

  • Western blotting or ELISA equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere and grow.

  • Starve the cells in a serum-free medium for several hours to reduce basal EGFR activity.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration.

  • Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

  • Wash the cells and lyse them to extract cellular proteins.

  • Quantify the levels of p-EGFR and total EGFR in the cell lysates using either Western blotting or ELISA.

  • For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

  • For ELISA, the cell lysate is added to wells coated with an EGFR capture antibody, and p-EGFR is detected using a specific detection antibody.

  • The signal intensity corresponding to p-EGFR is normalized to the total EGFR to account for any variations in cell number or protein loading.

  • The IC50 value is calculated based on the dose-dependent inhibition of EGFR phosphorylation.

Visualizing Cellular Mechanisms and Experimental Workflows

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling cascade, which is the target of the inhibitors discussed.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the point of intervention for tyrosine kinase inhibitors.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of a study designed to benchmark a novel compound against a known EGFR inhibitor.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesize & Purify Benzothiazole Derivative Kinase_Assay EGFR Kinase Inhibition Assay Synthesis->Kinase_Assay Phospho_Assay EGFR Autophosphorylation Assay Synthesis->Phospho_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Synthesis->Proliferation_Assay Reference Obtain Reference Inhibitor (e.g., Erlotinib) Reference->Kinase_Assay Reference->Phospho_Assay Reference->Proliferation_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Comparison Compare IC50/GI50 values of Test Compound vs. Reference IC50_Kinase->Comparison Cell_Culture Culture EGFR-overexpressing Cancer Cells Cell_Culture->Phospho_Assay Cell_Culture->Proliferation_Assay IC50_Phospho Determine Cellular IC50 Phospho_Assay->IC50_Phospho IC50_Phospho->Comparison GI50 Determine GI50 Proliferation_Assay->GI50 GI50->Comparison Conclusion Draw Conclusions on Relative Potency Comparison->Conclusion

Caption: A logical workflow for the preclinical benchmarking of a novel EGFR inhibitor candidate.

Conclusion

The benzothiazole scaffold represents a promising starting point for the design of novel EGFR inhibitors. As evidenced by the data presented, certain benzothiazole derivatives have demonstrated potent in vitro and cell-based inhibitory activity against EGFR, in some cases comparable to or exceeding that of established drugs like Erlotinib. Further structure-activity relationship (SAR) studies and optimization of these derivatives could lead to the development of next-generation EGFR inhibitors with improved efficacy and selectivity profiles. While direct evidence for 6-Methylbenzo[d]thiazol-2(3H)-one as an EGFR inhibitor is currently lacking, the broader family of benzothiazoles clearly warrants continued investigation in the field of oncology drug discovery.

References

Safety Operating Guide

Proper Disposal of 6-Methylbenzo[d]thiazol-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 6-Methylbenzo[d]thiazol-2(3H)-one must adhere to strict disposal procedures due to its hazardous nature. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Understanding the Hazards

This compound is a chemical compound that poses significant health and environmental risks. It is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation. Furthermore, it is recognized as being harmful to aquatic life, necessitating stringent measures to prevent its release into the environment.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed
Acute Toxicity (Dermal) Toxic in contact with skin
Acute Toxicity (Inhalation) Harmful if inhaled
Serious Eye Irritation Causes serious eye irritation
Hazardous to the Aquatic Environment Harmful to aquatic life

II. Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A flame-retardant lab coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Segregation:

    • Isolate waste containing this compound from all other waste streams.

    • Do not mix it with incompatible materials. It should be treated as a toxic organic chemical waste.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • The container should be kept closed at all times, except when adding waste.

    • Ensure the container is labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Accumulation:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Decontamination of Empty Containers:

    • Any container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.

    • After triple-rinsing, the container can be managed as non-hazardous solid waste, but labels must be defaced or removed.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and prevent others from entering.

    • If safe to do so, contain the spill using an appropriate absorbent material for chemical spills.

    • All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous waste.

    • Report the spill to your institution's EHS department immediately.

  • Final Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • Do not attempt to treat or dispose of the chemical waste on your own. Professional disposal ensures compliance with all federal, state, and local regulations.

IV. Disposal Workflow

The following diagram illustrates the proper workflow for the disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management cluster_decon Empty Container Decontamination Start Generation of This compound Waste Segregate Segregate as Toxic Organic Waste Start->Segregate Step 1 Containerize Place in Labeled Hazardous Waste Container Segregate->Containerize Step 2 Store Store in Satellite Accumulation Area Containerize->Store Step 3 Pickup Schedule Waste Pickup Store->Pickup Step 4: Contact EHS Transport Transport to Certified Disposal Facility Pickup->Transport Dispose Final Disposal via Incineration or other Approved Method Transport->Dispose EmptyContainer Empty Container of This compound TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Decontaminated Container as Non-Hazardous TripleRinse->DisposeContainer CollectRinsate->Containerize Add to Waste

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 6-Methylbenzo[d]thiazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6-Methylbenzo[d]thiazol-2(3H)-one

This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds and are intended to provide a robust framework for safe handling, personal protection, and disposal.

Hazard Summary: Based on data for closely related benzothiazole derivatives, this compound is anticipated to be hazardous.[1][2][3] Potential hazards include:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation or severe skin burns.[3]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.

  • Aquatic Toxicity: May be harmful or toxic to aquatic life.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Chemical safety goggles or a face shieldNitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatN95 or higher-rated respirator if not in a fume hood
Dissolving in Solvents Chemical safety goggles and a face shieldNitrile or neoprene gloves with extended cuffsChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Running Reactions Chemical safety goggles and a face shieldNitrile or neoprene gloves with extended cuffsChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Work-up and Purification Chemical safety goggles and a face shieldNitrile or neoprene gloves with extended cuffsChemical-resistant apron over a lab coatWork within a certified chemical fume hood

Glove Selection: The selection of appropriate chemical-resistant gloves is paramount. As a general guideline, thicker glove materials offer greater chemical resistance.[4] Nitrile gloves are a common choice and provide protection against a range of chemicals.[4] However, it is crucial to consult the glove manufacturer's chemical resistance data. For activities with a risk of splashing, gloves should be immediately replaced upon contamination.

Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For all procedures involving open handling, use a certified chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clearly label all containers.

  • Weighing: Conduct weighing of the solid material within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Dissolving: Add the solid to the solvent slowly and in a controlled manner within a chemical fume hood.

  • Reactions: Set up reactions in a fume hood, ensuring all joints are properly sealed.

  • Post-Handling: Thoroughly wash hands and forearms with soap and water after handling is complete.

Disposal Plan

Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Ensure waste containers are properly closed and stored in a designated satellite accumulation area while awaiting pickup.

Visual Guides

The following diagrams illustrate key safety workflows and concepts for handling this compound.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE

Caption: Hierarchy of Controls for Chemical Safety

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylbenzo[d]thiazol-2(3H)-one
Reactant of Route 2
6-Methylbenzo[d]thiazol-2(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。